molecular formula C7H12O2 B142444 4-Methoxycyclohexanone CAS No. 13482-23-0

4-Methoxycyclohexanone

Cat. No.: B142444
CAS No.: 13482-23-0
M. Wt: 128.17 g/mol
InChI Key: XADCKKKOYZJNAR-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADCKKKOYZJNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336623
Record name 4-Methoxycyclohexanone
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13482-23-0
Record name 4-Methoxycyclohexanone
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Record name 4-Methoxycyclohexanone
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Record name 4-Methoxycyclohexanon
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxycyclohexanone (CAS No. 13482-23-0), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical and physical properties, outlines various synthetic methodologies with experimental protocols, and discusses its significant applications, particularly in the development of therapeutic agents. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using process flow diagrams.

Introduction

This compound, also known as p-methoxycyclohexanone, is a substituted cyclohexanone (B45756) notable for its utility as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a methoxy (B1213986) group at the 4-position of a cyclohexanone ring, makes it a valuable precursor for the synthesis of complex molecules.[2] It is particularly recognized for its role as a key intermediate in the production of antitumor agents and the insecticide, spirotetramat.[3][4] This guide aims to be a thorough resource for professionals engaged in research and development requiring this compound.

Chemical and Physical Properties

This compound is a clear, pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 13482-23-0[1][5]
Molecular Formula C₇H₁₂O₂[6]
Molecular Weight 128.17 g/mol [6]
Appearance Clear, pale yellow liquid[1]
Boiling Point 189 °C at 760 mmHg[1]
Density 0.98 g/cm³[1]
Flash Point 69 °C[1]
Refractive Index 1.4560[1]
Solubility Soluble in chloroform, ethyl acetate, and methanol.[1]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name This compound[5]
Synonyms p-Methoxycyclohexanone[6]
InChI InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3[5]
InChIKey XADCKKKOYZJNAR-UHFFFAOYSA-N[1][5]
SMILES COC1CCC(=O)CC1[6]

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the hydrogenation of 4-methoxyphenol (B1676288) or the oxidation of 4-methoxycyclohexanol (B98163). The choice of method often depends on factors such as desired yield, cost-effectiveness, and environmental considerations.

Catalytic Hydrogenation of 4-Methoxyphenol

A prevalent and high-yield method involves the direct catalytic hydrogenation of 4-methoxyphenol (also known as p-hydroxyanisole).[1][4] This process is favored for its efficiency and cleaner production profile.[1]

G cluster_0 Catalytic Hydrogenation A 4-Methoxyphenol (p-Hydroxyanisole) B Autoclave A->B  Pd/C Catalyst,  Borax,  Methylcyclohexane (B89554),  H₂ (0.7-1.0 MPa),  100 °C C Filtration B->C Cool to 30°C D Evaporation & Distillation C->D Remove Catalyst E This compound D->E Remove Solvent

Caption: Workflow for Catalytic Hydrogenation of 4-Methoxyphenol.

Experimental Protocol: Catalytic Hydrogenation [4]

  • To an autoclave, add 7 g of a palladium-carbon catalyst and 1 g of borax.

  • Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.

  • Slowly heat the reaction mixture to 100 °C.

  • Introduce hydrogen into the system until the pressure reaches 1.0 MPa and commence stirring.

  • Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.

  • Monitor the reaction progress by tracking hydrogen consumption. The reaction is considered complete when hydrogen consumption ceases and the amount of starting material is less than 1%.

  • Cool the reaction mixture to 30 °C and filter to remove the catalyst.

  • The filtrate is then subjected to evaporation to remove the solvent, followed by distillation under reduced pressure to yield the final product, this compound (reported yield: 90%).[4]

Oxidation of 4-Methoxycyclohexanol

Another common synthetic strategy is the oxidation of 4-methoxycyclohexanol. This can be achieved using various oxidizing agents, offering flexibility in reagent choice and reaction conditions.

A continuous catalytic oxidation process using hydrogen peroxide is noted for being environmentally friendly and cost-effective.[7]

G cluster_1 Continuous Catalytic Oxidation A 4-Methoxycyclohexanol Solution (30-50%) C Tubular Reactor (70-90 °C) A->C B Hydrogen Peroxide (30-50%) B->C  Molecular Sieve  Supported  Phosphotungstic Acid  Catalyst D Condenser C->D E Solvent Extraction & Desolvation D->E F This compound E->F

Caption: Workflow for Continuous Oxidation with Hydrogen Peroxide.

Experimental Protocol: Continuous Oxidation with H₂O₂ [7]

  • A vertical glass tube reactor (e.g., 2 cm internal diameter, 60 cm length) is packed with 100-150 g of a molecular sieve-supported phosphotungstic acid catalyst.

  • The tubular reactor is heated to a temperature between 70-90 °C.

  • A 30-50% solution of 4-methoxycyclohexanol and a 30-50% solution of hydrogen peroxide are simultaneously added from the top of the reactor. The molar feed ratio of 4-methoxycyclohexanol to hydrogen peroxide is maintained between 1:1.05 and 1:1.5.

  • The resulting reaction liquid flows out from the bottom of the reactor and is cooled by a condenser.

  • After collection, the reaction solution undergoes solvent extraction (e.g., with toluene (B28343) or ethyl acetate) and desolvation to obtain the target compound.[7]

Applications in Drug Development

This compound's utility is most prominent in the synthesis of bioactive molecules. Its structure serves as a scaffold for building more complex pharmaceutical agents.

  • Antitumor Agents : It is a cited precursor in the synthesis of various compounds investigated for their antitumor properties.[2][4] For instance, it is used in the preparation of pinguisane-type sesquiterpenoids, which have shown potential in cancer research.[2]

  • Pesticide Synthesis : The compound is a crucial intermediate for the insecticide spirotetramat. The synthesis involves a multi-step sequence, often starting with a Bucherer–Bergs reaction on this compound to create a key spirocyclic intermediate.[3]

  • Cyclooxygenase (COX) Inhibitors : While this compound itself is not biologically active in this context, derivatives such as 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone have been synthesized and show promising potential to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory drug design.[8]

G cluster_2 Role in Synthesis of Bioactive Molecules A This compound B Bucherer-Bergs Reaction A->B E Aldol Condensation A->E G Complex Organic Synthesis A->G C Multi-step Synthesis B->C D Spirotetramat (Insecticide) C->D F COX Inhibitors (Anti-inflammatory) E->F H Antitumor Agents G->H

Caption: Applications of this compound in Synthesis.

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting. It is classified as a mild irritant and requires appropriate personal protective equipment (PPE).

Table 3: Safety and Hazard Information
Hazard InformationDetails
GHS Pictogram Exclamation mark (GHS07)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)
Precautionary Statements P261 (Avoid breathing mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Storage Store at room temperature or 2-8 °C in a sealed, dry environment.[1][6]

Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Conclusion

This compound (CAS: 13482-23-0) is a chemical intermediate of significant value, bridging basic chemical feedstocks to high-value, complex molecules such as pharmaceuticals and advanced agrochemicals.[2] Its well-established synthetic routes, particularly the catalytic hydrogenation of 4-methoxyphenol and oxidation of 4-methoxycyclohexanol, offer efficient pathways for its production. For researchers and professionals in drug development, this compound represents a key building block, enabling the exploration and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and manufacturing.

References

physical and chemical properties of 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycyclohexanone is a key organic intermediate with significant applications in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis methodologies, and known applications, particularly in the realm of drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as p-methoxycyclohexanone, is a substituted cyclohexanone (B45756). It is a clear, pale yellow liquid at room temperature.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that a definitive melting point for this compound is not consistently reported in publicly available literature.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Clear, pale yellow liquid[1]
Boiling Point 189 °C[1]
Density 0.98 g/cm³[1]
Flash Point 69 °C[1]
Refractive Index 1.4560[1]
Solubility Soluble in chloroform, ethyl acetate, and methanol.[1]
Chemical Properties

This compound's chemical reactivity is characterized by the presence of a ketone functional group and an ether linkage. It serves as a versatile building block in organic synthesis.[1] Its primary application lies in its role as an intermediate for the synthesis of more complex molecules, including antitumor agents and the insecticide spirotetramat.[1][3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two primary methods involve the catalytic hydrogenation of 4-methoxyphenol (B1676288) and the oxidation of 4-methoxycyclohexanol (B98163).

Catalytic Hydrogenation of 4-Methoxyphenol

This method is favored for its high yield and clean production process.[1]

G cluster_0 Catalytic Hydrogenation of 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol Hydrogenation Hydrogenation Reaction 4-Methoxyphenol->Hydrogenation Catalyst Supported Catalyst (e.g., Pd/C) Catalyst->Hydrogenation Solvent Cyclohexane Solvent->Hydrogenation This compound This compound Hydrogenation->this compound

Figure 1: Catalytic Hydrogenation Workflow.

Experimental Protocol:

A general procedure for the synthesis of this compound from p-hydroxyanisole (4-methoxyphenol) is as follows:

  • To an autoclave, add 7 g of a palladium-carbon catalyst and 1 g of borax.[4]

  • Add 150 g of methylcyclohexane (B89554) and 100 g of p-hydroxyanisole to the autoclave.[4]

  • Slowly heat the reaction mixture to 100 °C.[4]

  • Introduce hydrogen into the system until the pressure reaches 1.0 MPa and commence stirring.[4]

  • Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.[4]

  • Monitor the reaction progress by sampling and analyzing for the consumption of the starting material. The reaction is considered complete when the remaining amount of raw material is less than 1%.[4]

  • After completion, cool the reaction mixture to 30°C and filter to remove the catalyst.[4]

  • Evaporate the solvent from the filtrate and subsequently distill the residue under reduced pressure to obtain this compound. A yield of 92 g (90%) has been reported using this method.[4]

Oxidation of 4-Methoxycyclohexanol

This method utilizes an oxidizing agent to convert the secondary alcohol of 4-methoxycyclohexanol to the ketone of this compound.

G cluster_1 Oxidation of 4-Methoxycyclohexanol 4-Methoxycyclohexanol 4-Methoxycyclohexanol Oxidation Oxidation Reaction 4-Methoxycyclohexanol->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Oxidation Catalyst Catalyst (e.g., Supported Phosphotungstic Acid) Catalyst->Oxidation Extraction_Purification Solvent Extraction & Purification Oxidation->Extraction_Purification This compound This compound Extraction_Purification->this compound

Figure 2: Oxidation Workflow.

Experimental Protocol:

A continuous catalytic oxidation process has been described for this conversion:

  • A tubular reactor is packed with a molecular sieve-supported phosphotungstic acid catalyst.[5]

  • 4-Methoxycyclohexanol and hydrogen peroxide (as the oxidizing agent) are continuously fed into the reactor.[5]

  • The reaction is carried out to obtain a solution containing this compound.[5]

  • The target compound is then isolated through solvent extraction and subsequent purification.[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the region of 1715 cm⁻¹. The C-O stretching of the ether group would also be present.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the methoxy (B1213986) group.[2]

Applications in Drug Discovery and Research

This compound is a valuable intermediate in the synthesis of various organic compounds, including those with potential therapeutic applications.[4] It is notably used in the preparation of antitumor agents.[1] The cyclohexanone scaffold is a common feature in many biologically active molecules, and the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a compound. While specific studies detailing the biological activity of this compound itself are limited in the public domain, its role as a precursor highlights its importance in medicinal chemistry.

Signaling Pathway Involvement

Currently, there is no direct evidence in the available scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling cascades. Further research would be required to investigate any potential biological activity.

Safety Information

This compound is considered a mild irritant and may cause skin and eye irritation upon contact.[1] It is advisable to handle the compound with appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a versatile chemical intermediate with established utility in organic synthesis, particularly for the development of pharmaceutical agents. This guide has summarized its key physical and chemical properties, outlined its primary synthetic routes with experimental details, and touched upon its applications and safety considerations. While a significant body of information exists regarding its synthesis and basic properties, further research is needed to explore its potential biological activities and any interactions with cellular signaling pathways.

References

4-Methoxycyclohexanone structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methoxycyclohexanone

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate with significant applications in organic synthesis. This guide provides a comprehensive overview of its structure, molecular weight, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as p-methoxycyclohexanone, is a substituted cyclohexanone.[1] Its chemical structure consists of a cyclohexane (B81311) ring with a ketone functional group and a methoxy (B1213986) group at the fourth carbon position. The molecular formula for this compound is C7H12O2.[1][2][3][4][5] The IUPAC name is 4-methoxycyclohexan-1-one.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight128.17 g/mol [2][3][4]
CAS Number13482-23-0[2][3]
AppearanceClear, pale yellow liquid[1][5]
Boiling Point189 °C[1][5]
Density0.98 g/cm³[1][5]
Flash Point69 °C[1][5]
Refractive Index1.4560[1][5]
SolubilitySoluble in Chloroform, Ethyl Acetate, Methanol[1][5]

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds.[1] It is notably used in the preparation of antitumor agents and other complex molecules, making it a compound of interest in pharmaceutical research and development.[1][5]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol (B1676288) (also known as p-hydroxyanisole).[1][5]

Objective: To synthesize p-methoxycyclohexanone from p-hydroxyanisole via catalytic hydrogenation.

Materials:

Procedure:

  • Add 7 g of palladium-carbon catalyst and 1 g of borax to an autoclave.

  • Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.

  • Slowly heat the reaction mixture to 100 °C.

  • Introduce hydrogen into the system until the pressure reaches 1.0 MPa and begin stirring.

  • Maintain the reaction pressure in the range of 0.7-1.0 MPa. If the pressure drops to 0.5 MPa, supplement with hydrogen to bring it back to 1.0 MPa.

  • Continuously monitor the consumption of hydrogen. The reaction is considered complete when hydrogen consumption ceases and the amount of remaining raw material is less than 1%.

  • Cool the reaction mixture to 30°C.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate.

  • Distill the residue under reduced pressure to obtain the final product, p-methoxycyclohexanone. This procedure is expected to yield approximately 92 g (90% yield).[5]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-Methoxyphenol.

Synthesis_of_4_Methoxycyclohexanone cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxyphenol 4-Methoxyphenol Hydrogenation Hydrogenation 4-Methoxyphenol->Hydrogenation H2_PdC H2 / Pd-C H2_PdC->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthesis of this compound via catalytic hydrogenation.

References

An In-depth Technical Guide to the Solubility of 4-Methoxycyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxycyclohexanone in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and a logical workflow for this procedure.

Introduction to this compound

This compound, with the chemical formula C₇H₁₂O₂, is a substituted cyclohexanone (B45756) that serves as a key intermediate in the synthesis of various organic compounds.[1][2] It is particularly noted for its application in the preparation of antitumor agents.[2] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.

Qualitative Solubility of this compound

General assessments indicate that this compound is a colorless to pale yellow liquid.[2] It is known to be soluble in a variety of common organic solvents. The available literature consistently reports its solubility in the following solvents:

  • Alcohols (e.g., Methanol, Ethanol)[3]

  • Ethers[3]

  • Esters[3]

  • Chloroform[1][2]

  • Ethyl Acetate[1][2]

While these qualitative descriptions are useful for initial solvent screening, precise quantitative data is essential for process optimization and development.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction
Methanol25Data to be determinedData to be determinedData to be determined
Ethanol25Data to be determinedData to be determinedData to be determined
Acetone25Data to be determinedData to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determinedData to be determined
Chloroform25Data to be determinedData to be determinedData to be determined
Hexane25Data to be determinedData to be determinedData to be determined

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, adapted from the widely used "shake-flask" or isothermal saturation method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)

  • Calibrated thermometers

  • Glass vials with airtight screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Oven for drying glassware

  • Desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated. Continuous agitation is necessary to facilitate the dissolution process.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.

  • Sample Withdrawal and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature, preventing any temperature-induced precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact mass of the transferred saturated solution.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of the diluted solution using a pre-validated analytical method, such as GC or HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the solute in the diluted sample.

  • Data Calculation:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_solute Add Excess Solute (this compound) prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent equilibration Shake at Constant Temperature (24-72 hours) prep_solvent->equilibration phase_separation Allow Phase Separation (≥24 hours) equilibration->phase_separation sampling Withdraw & Filter Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution quantification Quantify Concentration (GC/HPLC) dilution->quantification calculation Calculate Solubility (g/100mL, mol/L, etc.) quantification->calculation

Workflow for the determination of this compound solubility.

This guide provides a foundational understanding of the solubility of this compound and a robust framework for its quantitative determination. The generation of precise solubility data will be invaluable for the effective application of this compound in research and development.

References

4-Methoxycyclohexanone safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Methoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 13482-23-0). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling procedures, and a generalized understanding of the experimental protocols used to determine hazards.

Section 1: Chemical and Physical Properties

This compound is a substituted cyclohexanone (B45756) used as an intermediate in the synthesis of various organic compounds, including antitumor agents.[1] Its physical and chemical properties are critical for understanding its behavior in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Clear, pale yellow liquid[1]
Boiling Point 189.3 ± 33.0 °C at 760 mmHg[2]
Flash Point 68.8 ± 18.9 °C[2]
Density 1.0 ± 0.1 g/cm³[2]
Vapor Pressure 0.6 ± 0.4 mmHg at 25°C[2]
Solubility Soluble in chloroform, ethyl acetate, and methanol.[1]
Storage Temperature 2-8°C in a sealed, dry environment.[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is serious eye irritation.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Serious eye damage/eye irritationCategory 2
alt text
WarningH319: Causes serious eye irritation.[3][4]

Table 3: GHS Precautionary Statements

CodeStatement
P264Wash skin thoroughly after handling.[4][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
P337+P313If eye irritation persists: Get medical advice/attention.[5]

Section 3: Experimental Protocols

While specific experimental reports for this compound are not publicly available, the hazard classification is determined through standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below is a generalized protocol for an in vivo eye irritation test, which is a standard method for determining the potential of a substance to cause eye irritation.

General Methodology for an In Vivo Eye Irritation Test (Based on OECD Guideline 405)

  • Animal Selection: Healthy, adult albino rabbits are used for the test. Both eyes of each animal are examined for pre-existing defects or irritation.

  • Test Substance Administration: A small volume (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours). Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

  • Evaluation: The severity of the ocular reactions is graded according to a standardized scoring system. The classification of the substance is determined by the severity and reversibility of the observed effects.

Section 4: Safe Handling and Emergency Procedures

Proper handling of this compound is essential to minimize the risk of exposure and ensure a safe working environment. The following workflow outlines the key steps for safe handling and what to do in case of an emergency.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE: - Safety goggles or face shield - Chemical-resistant gloves - Lab coat Risk_Assessment->PPE_Selection Work_Area_Prep Prepare Work Area: - Ensure good ventilation - Locate emergency eyewash station PPE_Selection->Work_Area_Prep Dispensing Dispense with care to avoid splashes Work_Area_Prep->Dispensing Heating Avoid heating closed containers to prevent pressure buildup Dispensing->Heating Storage Store in a cool, dry, well-ventilated area in a tightly closed container Heating->Storage Waste_Disposal Dispose of waste according to local, state, and federal regulations Storage->Waste_Disposal Eye_Contact Eye Contact: Immediately flush with water for 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. Skin_Contact Skin Contact: Wash with soap and water. Remove contaminated clothing. Spill Spill: Absorb with inert material. Place in a suitable container for disposal. Ventilate the area.

Caption: Workflow for the safe handling of this compound.

Section 5: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Check for and remove any contact lenses.[5] Continue rinsing. If irritation persists, get medical attention.[5]

  • Skin Contact: Flush skin with plenty of water.[5] Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.

  • Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire, such as water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards Arising from the Chemical: In a fire or if heated, a pressure increase will occur and the container may burst.[5]

  • Hazardous Combustion Products: Decomposition products may include carbon monoxide and carbon dioxide.

  • Protective Equipment for Fire-fighters: Fire-fighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Section 7: Accidental Release Measures

  • Personal Precautions: Avoid breathing vapor or mist.[5] Provide adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.

  • Methods for Cleaning Up: Stop leak if without risk. Move containers from spill area. Absorb with an inert dry material and place in an appropriate waste disposal container.[5] Dispose of via a licensed waste disposal contractor.

Section 8: Exposure Controls and Personal Protection

  • Engineering Controls: Use only with adequate ventilation. Use process enclosures, local exhaust ventilation, or other engineering controls to keep worker exposure to airborne contaminants below any recommended or statutory limits.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety eyewear complying with an approved standard should be used when a risk assessment indicates this is necessary to avoid exposure to liquid splashes, mists, gases, or dusts. A face shield is recommended.

    • Skin Protection: Chemical-resistant, impervious gloves complying with an approved standard should be worn at all times when handling chemical products if a risk assessment indicates this is necessary.

    • Body Protection: Personal protective equipment for the body should be selected based on the task being performed and the risks involved and should be approved by a specialist before handling this product.

    • Respiratory Protection: Based on the hazard and potential for exposure, select a respirator that meets the appropriate standard or certification. Respirators must be used according to a respiratory protection program to ensure proper-fitting, training, and other important aspects of use.

This guide is intended to provide comprehensive safety information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information.

References

Spectral Analysis of 4-Methoxycyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxycyclohexanone, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry and pharmacology.

Molecular Structure

This compound possesses a cyclohexane (B81311) ring substituted with a ketone functional group and a methoxy (B1213986) group at the 4-position.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectral Data

The 1H NMR spectrum of this compound would be expected to show signals corresponding to the methoxy protons and the protons on the cyclohexanone (B45756) ring. The chemical shifts are influenced by the electron-withdrawing ketone group and the electron-donating methoxy group.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Integration
-OCH33.2 - 3.4Singlet3H
H-4 (CH-O)3.5 - 3.8Multiplet1H
H-2, H-6 (CH2-C=O)2.2 - 2.6Multiplet4H
H-3, H-5 (CH2)1.8 - 2.2Multiplet4H
13C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Typical Chemical Shift (δ, ppm)
C=O (C-1)208 - 212
C-O (C-4)75 - 80
-OCH355 - 60
CH2-C=O (C-2, C-6)40 - 45
CH2 (C-3, C-5)30 - 35
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a compound like this compound is as follows:

  • Sample Preparation : Accurately weigh approximately 5-20 mg of this compound.[1] Dissolve the sample in a deuterated solvent (e.g., CDCl3, D2O) in a standard NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[1]

  • Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[1] Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

  • Data Acquisition : Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse. For 1H NMR, a single pulse is often sufficient, while 13C NMR requires multiple scans to achieve a good signal-to-noise ratio.

  • Data Processing : Apply a Fourier transform to the acquired FID to obtain the frequency-domain NMR spectrum.[1] Phase the spectrum to ensure all peaks are in the positive absorptive mode.[1] Calibrate the chemical shift scale using the TMS signal at 0 ppm.[1] Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone.

Functional Group Vibrational Mode Typical Wavenumber (cm-1) Intensity
C=OStretch~1715Strong
C-H (alkane)Stretch2850 - 3000Medium-Strong
C-O (ether)Stretch1070 - 1150Strong

Saturated aliphatic ketones typically show a C=O stretching band around 1715 cm-1.[2][3] The presence of C-H stretches from the alkyl groups is also expected around 2991 cm-1.[2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1] Alternatively, a 5-10% solution can be prepared in a suitable solvent that is transparent in the IR region of interest (e.g., chloroform, carbon tetrachloride).[1]

  • Instrument Setup : The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[1] A background scan is performed using the pure solvent or empty salt plates.[1]

  • Data Acquisition : The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is acquired over the range of 4000-400 cm-1.[1] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

  • Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The molecular formula of this compound is C7H12O2, with a molecular weight of 128.17 g/mol .[5][6] In an electron impact (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 128. The fragmentation pattern would be characteristic of a cyclic ketone and an ether.

m/z Proposed Fragment
128[M]+ (Molecular Ion)
97[M - OCH3]+
71[M - C3H5O]+
58[C3H6O]+ (McLafferty rearrangement)
43[C2H3O]+ or [C3H7]+

The NIST Mass Spectrometry Data Center lists a GC-MS for this compound with top peaks at m/z 41, 71, and 74.[5]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[7] The sample molecules are vaporized in a vacuum.[7]

  • Ionization : The gaseous molecules are ionized. In electron impact (EI) ionization, a high-energy electron beam knocks an electron off the molecule to form a radical cation.[7]

  • Mass Analysis : The ions are accelerated into a magnetic field where they are separated based on their mass-to-charge ratio (m/z).[7]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[7]

Mass_Spectrometry_Workflow Sample Sample Introduction (e.g., GC) Ionization Ionization (e.g., Electron Impact) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration Deflection Mass Analyzer (Magnetic Field) Acceleration->Deflection Detection Detector Deflection->Detection Spectrum Mass Spectrum (m/z vs. Abundance) Detection->Spectrum

Caption: Simplified workflow of a mass spectrometer.

Conclusion

The spectral data presented in this guide provide a detailed chemical fingerprint of this compound. The combination of NMR, IR, and MS data allows for unambiguous identification and structural confirmation. These data and protocols are essential for quality control, reaction monitoring, and the development of new synthetic methodologies involving this versatile chemical intermediate.

References

Commercial Availability and Technical Profile of 4-Methoxycyclohexanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxycyclohexanone (CAS No. 13482-23-0), a key chemical intermediate with significant applications in pharmaceutical synthesis and other industries. This document details its commercial availability from various suppliers, summarizes key technical data, outlines synthetic methodologies, and provides a general experimental workflow for its preparation and purification.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes a selection of commercial sources and the quantitative data they provide. Purity levels are generally high, though it is recommended to request lot-specific certificates of analysis for detailed impurity profiles.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
--INVALID-LINK--13482-23-0C₇H₁₂O₂128.17-Biochemical for proteomics research.[1]
--INVALID-LINK--13482-23-0---Distributes for Frontier Specialty Chemicals.[2]
--INVALID-LINK--13482-23-0--HighLeading manufacturer in China.[3]
--INVALID-LINK--13482-23-0----
--INVALID-LINK--13482-23-0C₇H₁₂O₂---
--INVALID-LINK--13482-23-0-128.1799%Boiling Point: 53-55°C/5mm.[4][5]
--INVALID-LINK--13482-23-0---For experimental/research use.[6]
--INVALID-LINK--13482-23-0C₇H₁₂O₂128.17≥97%[7]
--INVALID-LINK--13482-23-0C₇H₁₂O₂128.17-Storage: Sealed in dry, 2-8°C.[8]
--INVALID-LINK--13482-23-0---Certified reference materials.[9]
--INVALID-LINK--13482-23-0C₇H₁₂O₂128.17-

Applications in Drug Development and Industry

This compound is a versatile intermediate in organic synthesis. Its primary applications include:

  • Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical agents. Notably, it is used in the preparation of antitumor agents and complex molecules with potential therapeutic value.[3][10] For instance, it is a key intermediate in the synthesis of the insecticide spirotetramat.[4][6]

  • Fragrance Industry: Its structural features make it a useful component in the synthesis of fragrance compounds.[3]

  • Chemical Research: It is employed in the selective synthesis of cyclohexanol (B46403) intermediates from lignin-based phenolics, which is relevant to the conversion of biomass into valuable chemicals.[3]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported in the literature. The most common approaches start from either 4-methoxyphenol (B1676288) or 4-methoxycyclohexanol (B98163).

Common Synthetic Routes:

  • Oxidation of 4-methoxycyclohexanol: This method involves the oxidation of 4-methoxycyclohexanol using various oxidizing agents. A Chinese patent describes a method using an oxygen-containing gas as the oxidant in the presence of a catalyst, which is presented as an environmentally friendly approach with high yield.[6] Another reported method uses pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride.[1]

  • Catalytic Hydrogenation of 4-methoxyphenol: This approach involves the hydrogenation of 4-methoxyphenol over a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like cyclohexane.[3][10] This method is often favored for its clean production process and high yield.[3]

Detailed Experimental Protocol: Oxidation of 4-Methoxycyclohexanol with Pyridinium Chlorochromate (PCC)[1]

This protocol is based on a literature procedure for the oxidation of 4-methoxycyclohexanol to this compound.

Materials:

  • 4-methoxycyclohexanol (4.2 g)

  • Pyridinium chlorochromate (PCC) (11 g)

  • Methylene chloride (CH₂Cl₂)

  • Florisil for column chromatography

Procedure:

  • To a reaction flask, add 11 g of pyridinium chlorochromate and methylene chloride.

  • Prepare a solution of 4.2 g of 4-methoxycyclohexanol in 30 ml of methylene chloride.

  • Add the 4-methoxycyclohexanol solution to the PCC suspension.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the reaction mixture using a Florisil column.

  • Elute the product with a suitable solvent system.

  • Combine the fractions containing the product and remove the solvent under reduced pressure.

  • Further purify the product by distillation to obtain this compound (3.7 g).

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to various laboratory-scale preparations.

experimental_workflow node_start Start node_reaction Reaction Setup (e.g., Oxidation of 4-methoxycyclohexanol) node_start->node_reaction node_monitoring Reaction Monitoring (e.g., TLC) node_reaction->node_monitoring node_workup Aqueous Workup & Extraction node_monitoring->node_workup Reaction Complete node_drying Drying of Organic Layer node_workup->node_drying node_purification Purification (e.g., Column Chromatography) node_drying->node_purification node_analysis Product Analysis (e.g., NMR, GC-MS) node_purification->node_analysis node_end Pure this compound node_analysis->node_end

Synthesis and Purification Workflow

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for researchers and professionals in drug development and other chemical industries. Its utility as a precursor for complex molecules, including pharmaceuticals, underscores its importance.[3][10] This guide provides a foundational understanding of its commercial landscape, applications, and synthetic methodologies to support its effective procurement and use in research and development. For detailed specifications, it is always recommended to consult the suppliers directly and request lot-specific analytical data.

References

The Versatility of 4-Methoxycyclohexanone: A Precursor in Key Chemical Transformations for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanone, a substituted cyclohexanone (B45756) derivative, has emerged as a valuable and versatile precursor in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural features, including a reactive ketone functionality and a strategically positioned methoxy (B1213986) group, allow for a diverse array of chemical transformations, leading to the synthesis of complex molecular scaffolds with significant biological activity. This technical guide provides a comprehensive overview of the core reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their quest for novel therapeutic agents. This document will explore its application in key reactions such as the Baeyer-Villiger oxidation, reductive amination, Grignard reactions, and the Wittig reaction, with a focus on its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including opioid analgesics.[1]

Baeyer-Villiger Oxidation: Accessing Lactone Scaffolds

The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters or lactones. In the case of cyclic ketones like this compound, this reaction yields valuable lactone intermediates, which are prevalent in many biologically active natural products and pharmaceuticals. The reaction typically proceeds via the insertion of an oxygen atom adjacent to the carbonyl group.[2][3]

A detailed chemo-enzymatic protocol for the Baeyer-Villiger oxidation of the closely related 4-methylcyclohexanone (B47639) provides a strong transferable model for this compound. This method utilizes a lipase (B570770) and hydrogen peroxide, offering a greener alternative to traditional peracid oxidants.[4][5]

Reaction Scheme:

baeyer_villiger cluster_reagents Reagents This compound This compound 5-Methoxyoxepan-2-one 5-Methoxyoxepan-2-one This compound->5-Methoxyoxepan-2-one [O] Peracid (e.g., m-CPBA) Peracid (e.g., m-CPBA) H2O2, Catalyst (e.g., Lewis Acid, Lipase) H2O2, Catalyst (e.g., Lewis Acid, Lipase)

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol (Adapted from 4-methylcyclohexanone oxidation):

A mixture of this compound (1.0 equiv.), a suitable carboxylic acid (2.0 equiv., to form the peracid in situ), and a solvent such as toluene (B28343) is prepared. To this, a lipase catalyst (e.g., Candida antarctica lipase B, CALB) is added, followed by the dropwise addition of 30% hydrogen peroxide (2.0 equiv.). The reaction is stirred at a controlled temperature (e.g., 18-25 °C) for a period of 3 to 8 days. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate, drying the organic layer, and concentrating it under reduced pressure. The resulting lactone, 5-methoxyoxepan-2-one, can be purified by column chromatography.[4]

Quantitative Data (Expected for this compound based on analogy):

Oxidant SystemCatalystSolventTemperature (°C)Time (days)Yield (%)
H₂O₂ / Carboxylic AcidLipase (CALB)Toluene18-253-8>90
m-CPBA-Dichloromethane (B109758)0 - RT1-4 hHigh

Reductive Amination: A Gateway to Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of primary, secondary, and tertiary amines. This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction. For this compound, this reaction opens the door to a wide range of amine-containing scaffolds with potential therapeutic applications.[6]

Reaction Scheme:

reductive_amination cluster_reagents Reagents This compound This compound Imine/Enamine Intermediate Imine/Enamine Intermediate This compound->Imine/Enamine Intermediate + R¹R²NH N-substituted-4-methoxycyclohexanamine N-substituted-4-methoxycyclohexanamine Imine/Enamine Intermediate->N-substituted-4-methoxycyclohexanamine [H] Primary/Secondary Amine Primary/Secondary Amine Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst)

Caption: Reductive amination of this compound.

Experimental Protocol (General):

To a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), the desired primary or secondary amine (1.1-1.5 equiv.) is added. If the amine is a salt, a base is added to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equiv.) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The product can be purified by column chromatography.[6]

Quantitative Data (Representative):

AmineReducing AgentSolventTemperatureTimeYield (%)
BenzylamineNaBH(OAc)₃DCMRoom Temp.2-4 hHigh
DimethylamineNaBH₃CNMethanolRoom Temp.12-24 hModerate to High
AnilineH₂/Pd-CEthanol50 °C6-12 hHigh

Grignard Reaction: Building Carbon-Carbon Bonds for Opioid Scaffolds

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon, such as the carbonyl carbon of a ketone.[7][8][9][10] This reaction is particularly relevant to this compound as it provides a pathway to tertiary alcohols, which are key structural motifs in various pharmaceuticals, including opioid analgesics.

While a direct synthesis of Tramadol starting from this compound is not the primary industrial route, the principles of the Grignard reaction on cyclohexanone derivatives are central to its synthesis. The reaction of a Grignard reagent with a substituted cyclohexanone is a key step in creating the characteristic tertiary alcohol moiety of Tramadol and related compounds.

Reaction Scheme:

grignard_reaction cluster_reagents Reagents This compound This compound Tertiary Alcohol Tertiary Alcohol This compound->Tertiary Alcohol 1. R-MgX 2. H₃O⁺ Grignard Reagent (e.g., Aryl-MgBr, Alkyl-MgBr) Grignard Reagent (e.g., Aryl-MgBr, Alkyl-MgBr) Anhydrous Ether or THF Anhydrous Ether or THF

Caption: Grignard reaction with this compound.

Experimental Protocol (General):

All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). To a solution of the Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide, prepared in situ from 3-bromoanisole (B1666278) and magnesium turnings), a solution of this compound (1.0 equiv.) in the same anhydrous solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Quantitative Data (Representative for similar systems):

Grignard ReagentSolventTemperatureTimeYield (%)
3-Methoxyphenylmagnesium bromideTHF0 °C to RT2-4 h70-90
Methylmagnesium bromideDiethyl ether0 °C to RT1-3 h80-95

Wittig Reaction: Formation of Exocyclic Double Bonds

The Wittig reaction is a highly valuable method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[11][12][13][14][15] When applied to this compound, this reaction allows for the introduction of an exocyclic double bond, a structural feature present in various natural products and synthetic molecules.

Reaction Scheme:

wittig_reaction cluster_reagents Reagents This compound This compound 4-Methoxy-1-alkylidenecyclohexane 4-Methoxy-1-alkylidenecyclohexane This compound->4-Methoxy-1-alkylidenecyclohexane + Ph₃P=CR¹R² Phosphonium (B103445) Ylide Phosphonium Ylide Anhydrous Solvent (e.g., THF, DMSO) Anhydrous Solvent (e.g., THF, DMSO)

Caption: Wittig reaction of this compound.

Experimental Protocol (General):

The phosphorus ylide is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent like THF or dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere. To this ylide solution, this compound (1.0 equiv.) dissolved in the same solvent is added dropwise at a controlled temperature (often ranging from -78 °C to room temperature, depending on the ylide's reactivity). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted. A significant challenge in the Wittig reaction is the removal of the triphenylphosphine (B44618) oxide byproduct, which can often be achieved by crystallization or chromatography.

Quantitative Data (Representative):

YlideBaseSolventTemperatureTimeYield (%)
Ph₃P=CH₂n-BuLiTHF-78 °C to RT2-6 h70-90
Ph₃P=CHCO₂EtNaHTHFRoom Temp.12-24 h60-80

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its utility has been demonstrated in the preparation of antitumor agents and is a key intermediate for certain agrochemicals.[1][16] While not always the direct starting material in large-scale industrial syntheses, its structural motif is central to the retrosynthetic analysis of several important drugs. For instance, derivatives of 4-aminocyclohexanone, which can be conceptually derived from this compound through reductive amination and demethylation, are precursors to opioid analgesics.[17][18][19] The synthesis of analogs of Tramadol and other opioid-like compounds often involves the reaction of Grignard reagents with cyclohexanone derivatives, highlighting the importance of the chemistry discussed in this guide.

Conclusion

This compound is a readily available and highly versatile precursor that provides access to a rich diversity of molecular architectures relevant to drug discovery and development. The key reactions highlighted in this technical guide—Baeyer-Villiger oxidation, reductive amination, Grignard reaction, and Wittig reaction—demonstrate the power of this building block in constructing complex molecules. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists, enabling them to leverage the full potential of this compound in the synthesis of novel therapeutic agents. Further exploration of its reactivity and application in the synthesis of other classes of bioactive molecules is an active and promising area of research.

References

The Pivotal Role of 4-Methoxycyclohexanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxycyclohexanone, a substituted cyclohexanone (B45756), has emerged as a versatile and highly valuable building block in medicinal chemistry.[1] Its unique structural features and reactivity allow for its incorporation into a diverse range of molecular scaffolds, leading to the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, applications, and significant contributions of this compound in the discovery of new drugs, with a focus on its role in generating anticancer and anti-inflammatory compounds.

Chemical Properties and Synthesis of this compound

This compound (CAS: 13482-23-0) is a clear, pale yellow liquid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1]
Boiling Point189 °C[1]
Flash Point69 °C[1]
Density0.98 g/cm³[1]
Refractive Index1.4560[1]
SolubilitySoluble in chloroform, ethyl acetate, and methanol[1]

The synthesis of this compound can be achieved through several methods, with the most common being the catalytic hydrogenation of 4-methoxyphenol (B1676288) and the oxidation of 4-methoxycyclohexanol.[1][2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 4-Methoxyphenol

This method is favored for its high yield and clean production process.[1]

Materials:

Procedure:

  • To an autoclave, add 7 g of palladium-carbon catalyst and 1 g of borax.[3]

  • Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.[3]

  • Slowly heat the reaction mixture to 100 °C.[3]

  • Introduce hydrogen gas into the system until the pressure reaches 1.0 MPa and commence stirring.[3]

  • Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.[3]

  • Monitor the reaction progress by monitoring hydrogen consumption. The reaction is considered complete when hydrogen consumption ceases and the amount of starting material is less than 1%.[3]

  • Cool the reaction mixture to 30 °C and filter to remove the catalyst.[3]

  • Evaporate the solvent from the filtrate and subsequently distill under reduced pressure to obtain this compound.[3] A yield of approximately 90% (92 g) can be expected.[3]

G 4-Methoxyphenol 4-Methoxyphenol Hydrogenation Reaction Hydrogenation Reaction 4-Methoxyphenol->Hydrogenation Reaction Pd/C, Borax, H2 Pd/C, Borax, H2 Pd/C, Borax, H2->Hydrogenation Reaction Autoclave (100 °C, 0.7-1.0 MPa) Autoclave (100 °C, 0.7-1.0 MPa) Hydrogenation Reaction->Autoclave (100 °C, 0.7-1.0 MPa) Filtration Filtration Hydrogenation Reaction->Filtration This compound This compound Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation Vacuum Distillation->this compound

Applications in Anticancer Drug Discovery

This compound serves as a crucial scaffold for the synthesis of various compounds with potent anticancer activities. Its derivatives have been shown to target fundamental cellular processes involved in cancer progression, such as cell division and DNA replication.

Chalcone Derivatives as Tubulin Polymerization Inhibitors

Derivatives of 2-(4-methoxybenzylidene)cyclohexanone (B391048), a class of chalcones, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4] One of the key mechanisms of their anticancer action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[1][4]

Materials:

Procedure:

  • Dissolve 10 mmol of cyclohexanone and 10 mmol of 4-methoxybenzaldehyde in 20-30 mL of ethanol in a round-bottom flask.[1]

  • Prepare a solution of 20 mmol of NaOH or KOH in a small amount of water and add it dropwise to the ethanolic solution with stirring.[1]

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.[1]

  • Collect the solid product by vacuum filtration, wash with cold water until neutral, and dry.[1]

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-methoxybenzylidene)cyclohexanone derivative.[1]

CompoundCell LineIC₅₀ (µM)Reference
2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanoneHepG2 (Liver Cancer)4.77 ± 0.61[5]
2-(4-Nitrobenzylidene)-6-(4-chlorobenzylidene)cyclohexanoneHSC-2 (Oral Carcinoma)1.8[5]
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)MCF-7 (Breast Cancer)Varies[6]
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)MCF-7 (Breast Cancer)Varies[6]

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2, HSC-2)

  • Complete cell culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds (cyclohexanone derivatives)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[5]

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

G Cyclohexanone_Derivative Cyclohexanone Derivative Tubulin Tubulin Cyclohexanone_Derivative->Tubulin Binds to colchicine (B1669291) site Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics Inhibits polymerization G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Dynamics->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Spirocyclic Derivatives in Cancer Therapy

The rigid, three-dimensional structure of spirocycles makes them attractive scaffolds in medicinal chemistry, often leading to improved potency and selectivity.[7] this compound is a valuable precursor for the synthesis of spirocyclic compounds with anticancer activity. For instance, spiro compounds synthesized through multicomponent domino reactions have shown inhibitory activity against various human cancer cell lines.[3]

Compound IDCell LineIC₅₀ (µM)Reference
Spiro compound 1cHCT116 (Colon Carcinoma)52.81[3]
Spiro compound 1cPC3 (Prostate Carcinoma)74.40[3]
Spiro compound 1cHL60 (Promyelocytic Leukemia)49.72[3]
Spiro compound 1cSNB19 (Astrocytoma)101[3]

Role in the Development of Anti-inflammatory Agents

This compound is a key starting material for the synthesis of pinguisane-type sesquiterpenoids, a class of natural products known for their anti-inflammatory properties.[1] These compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[8]

Pinguisane-Type Sesquiterpenoids

Several pinguisane sesquiterpenoids isolated from natural sources have demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages.[8]

CompoundMaximum Inhibition of NO Production (%)Reference
Compound 183.15[8]
Compound 983.54[8]
Compound 1096.28[8]

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Test compounds (pinguisane sesquiterpenoids)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Mix the supernatants with an equal volume of Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Determine the percentage inhibition of NO production by the test compounds.

G LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS_Expression iNOS Gene Expression NF_kB->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Pinguisane Pinguisane Sesquiterpenoid Pinguisane->NF_kB Inhibits

Conclusion

This compound has proven to be an indispensable tool in the arsenal (B13267) of medicinal chemists. Its utility as a versatile building block has facilitated the synthesis of a wide array of bioactive molecules, including potent anticancer and anti-inflammatory agents. The ability to readily generate diverse chemical scaffolds, such as chalcones and spirocycles, from this starting material underscores its importance in drug discovery. Future research will undoubtedly continue to uncover new applications for this compound and its derivatives, further solidifying its role in the development of next-generation therapeutics.

References

4-Methoxycyclohexanone: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxycyclohexanone is a key building block in organic synthesis, prized for its bifunctional nature which allows for a diverse range of chemical transformations. Its rigid cyclic structure provides a valuable scaffold for the construction of complex molecular architectures, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a clear, pale yellow liquid with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13482-23-0[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Clear, pale yellow liquid
Boiling Point 189.3 ± 33.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Refractive Index 1.441[2]
Flash Point 69 °C
Solubility Soluble in chloroform, ethyl acetate, methanol

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Peaks and Assignments
¹H NMR Spectral data for the closely related 4-methylcyclohexanone (B47639) shows characteristic peaks for the methyl group and the cyclohexanone (B45756) ring protons. For this compound, one would expect a singlet for the methoxy (B1213986) protons around 3.3 ppm, and multiplets for the ring protons.[3]
¹³C NMR For 4-methylcyclohexanone, the carbonyl carbon appears around 212 ppm, with other ring carbons appearing between 20-50 ppm.[4] A similar pattern is expected for this compound, with the methoxy carbon appearing around 55-60 ppm.
IR (Infrared) Spectroscopy A strong absorption band characteristic of the C=O stretch in a cyclic ketone is expected around 1715 cm⁻¹.[5] C-O stretching vibrations for the methoxy group would be observed in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 128. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31) and alpha-cleavage of the ketone.[6]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, cost, and environmental considerations.

Table 3: Comparison of Synthetic Methods for this compound

Starting MaterialReagents and ConditionsYieldAdvantagesDisadvantagesReference
4-Methoxyphenol (B1676288)H₂, Pd/C, 150-160 °C, 5-6 Kg/cm² pressure87-96%High yield, one-step processRequires high pressure and temperature[7]
4-Methoxycyclohexanol (B98163)Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂GoodMild conditionsUse of a chromium-based oxidant
4-MethoxycyclohexanolH₂O₂, molecular sieve supported phosphotungstic acid catalystHighEnvironmentally friendly, high yieldRequires specialized catalyst
1,4-Cyclohexanedione monoethylene ketal1. Reduction 2. Methylation 3. HydrolysisModerateMulti-step, low overall yield
Experimental Protocols

1. Catalytic Hydrogenation of 4-Methoxyphenol

This method provides a high-yield, one-step synthesis of this compound.

  • Procedure: A mixture of 4-methoxyphenol (124 g), methyl cyclohexane (B81311) (180 g), borax (B76245) (0.6 g), and 5% palladium on carbon (Pd/C) (1.5 g) is placed in an autoclave. The mixture is hydrogenated at 150 °C under a pressure of 5-6 Kg/cm². After the reaction is complete, the mixture is cooled and the catalyst is filtered off. The solvent is removed by distillation to yield this compound.[7]

2. Oxidation of 4-Methoxycyclohexanol

This method utilizes a common oxidizing agent to convert the corresponding alcohol to the ketone.

  • Procedure: To a solution of pyridinium chlorochromate (PCC) in dichloromethane (B109758), a solution of 4-methoxycyclohexanol in dichloromethane is added. The reaction is stirred at room temperature for several hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel to remove the chromium salts. The solvent is evaporated to give this compound, which can be further purified by distillation.

This compound as a Building Block

The ketone and the methoxy-substituted cyclohexane ring of this compound provide two points of reactivity, making it a versatile building block for the synthesis of more complex molecules.

Key Reactions

1. Aldol (B89426) Condensation:

This compound can undergo base-catalyzed aldol condensation with aromatic aldehydes to form α,β-unsaturated ketones, which are precursors to various biologically active compounds.

Aldol_Condensation ketone This compound enolate Enolate ketone->enolate Base (e.g., NaOH) aldehyde ArCHO product α,β-Unsaturated Ketone aldehyde->product enolate->product + ArCHO, -H₂O

Caption: Aldol condensation of this compound.

2. Grignard Reaction:

The carbonyl group of this compound readily reacts with Grignard reagents (R-MgX) to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.

Grignard_Reaction ketone This compound intermediate Magnesium Alkoxide ketone->intermediate 1. R-MgX grignard R-MgX grignard->intermediate product Tertiary Alcohol intermediate->product 2. H₃O⁺ workup

Caption: Grignard reaction with this compound.

  • Experimental Protocol (Adapted from a general procedure for cyclohexanone): To a solution of this compound in anhydrous diethyl ether at 0 °C, a solution of the Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tertiary alcohol can be purified by column chromatography.[8][9]

3. Wittig Reaction:

The Wittig reaction allows for the conversion of the carbonyl group of this compound into a carbon-carbon double bond, providing a route to various substituted cyclohexenes.

Wittig_Reaction ketone This compound oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane ylide Ph₃P=CHR ylide->oxaphosphetane product Alkene oxaphosphetane->product phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide

Caption: Wittig reaction of this compound.

  • Experimental Protocol (Adapted from a general procedure): To a suspension of a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of this compound in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting alkene can be purified by chromatography.[2][10][11][12]

4. Stereoselective Reduction:

The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric alcohols (cis and trans). The stereochemical outcome can be controlled by the choice of the reducing agent.

  • Small Hydride Reagents (e.g., NaBH₄): These reagents typically favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol as the major product.[8][13][14][15]

  • Bulky Hydride Reagents (e.g., L-Selectride®): These sterically hindered reagents favor equatorial attack, resulting in the axial alcohol as the major product.[13]

Stereoselective_Reduction cluster_small_reagent Small Reagent (e.g., NaBH₄) cluster_bulky_reagent Bulky Reagent (e.g., L-Selectride®) ketone This compound axial_attack Axial Attack ketone->axial_attack Major Pathway equatorial_attack Equatorial Attack ketone->equatorial_attack Major Pathway equatorial_alcohol Equatorial Alcohol (trans) axial_attack->equatorial_alcohol axial_alcohol Axial Alcohol (cis) equatorial_attack->axial_alcohol

Caption: Stereoselective reduction of this compound.

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is present in several important commercial products and is a key intermediate in the synthesis of numerous biologically active molecules.

Spirotetramat (B1682168): An Important Insecticide

This compound is a crucial starting material for the synthesis of spirotetramat, a systemic insecticide effective against a broad range of sucking insects.[16]

Spirotetramat_Synthesis start This compound intermediate1 cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione start->intermediate1 Multistep Synthesis spirotetramat Spirotetramat intermediate1->spirotetramat Further Reactions

Caption: Synthesis of Spirotetramat from this compound.

The mode of action of spirotetramat involves the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis in insects.[3][4][17][18] This disruption of lipid metabolism prevents the insects from growing and developing, ultimately leading to their death.

Spirotetramat_MoA spirotetramat Spirotetramat acc Acetyl-CoA Carboxylase (ACC) spirotetramat->acc Inhibits lipid_synthesis Lipid Biosynthesis acc->lipid_synthesis Catalyzes insect_development Insect Growth and Development lipid_synthesis->insect_development Essential for death Insect Death insect_development->death Disruption leads to

Caption: Mechanism of action of Spirotetramat.

Precursor to Potential Therapeutics

Derivatives of this compound have shown promise as potential therapeutic agents, particularly in the areas of cancer and inflammation.

1. Anticancer Activity:

Chalcones and other cyclohexanone derivatives synthesized from precursors like this compound have demonstrated anticancer properties. For instance, certain cyclohexanone curcumin (B1669340) analogs have been shown to inhibit matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.[19][20][21][22]

MMP_Inhibition derivative Cyclohexanone Derivative mmp MMP-2 / MMP-9 derivative->mmp Inhibits ecm_degradation Extracellular Matrix Degradation mmp->ecm_degradation Promotes metastasis Cancer Cell Invasion & Metastasis ecm_degradation->metastasis Leads to

Caption: Inhibition of MMPs by cyclohexanone derivatives.

2. Anti-inflammatory Activity:

Methoxychalcones, which can be synthesized from this compound, have been found to possess anti-inflammatory properties. Their mechanism of action can involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[16][17][18][23][24]

COX2_Inhibition stimuli Inflammatory Stimuli cox2 COX-2 Expression stimuli->cox2 prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation prostaglandins->inflammation Mediates methoxychalcone Methoxychalcone methoxychalcone->cox2 Inhibits

Caption: COX-2 inhibition pathway by methoxychalcones.

Furthermore, pinguisane-type sesquiterpenoids, some of which have been synthesized using cyclohexanone derivatives, have shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in macrophages.[25][26]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its accessible synthesis and the reactivity of its ketone functionality provide a robust platform for the creation of a wide array of complex molecules. Its importance is highlighted by its use in the production of the commercial insecticide spirotetramat and its role as a precursor to compounds with promising anticancer and anti-inflammatory activities. For researchers in drug discovery and development, this compound offers a synthetically tractable scaffold for the design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this building block is likely to lead to the discovery of new and valuable molecules with diverse applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirotetramat from 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of spirotetramat (B1682168), a potent insecticide, utilizing 4-Methoxycyclohexanone as a key starting material. The described synthetic route proceeds through the formation of a crucial spirocyclic hydantoin (B18101) intermediate, followed by a series of transformations to yield the final product.

Introduction

Spirotetramat is a systemic insecticide belonging to the class of tetramic acid derivatives. It is effective against a broad range of sucking insects. Its unique mode of action involves the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, leading to the disruption of insect growth and development.[1][2][3] The synthesis of spirotetramat is a multi-step process, and this document outlines a cost-effective pathway commencing with this compound. The overall yield for this synthetic route has been reported to be approximately 20.4%.[4]

Synthesis Pathway Overview

The synthesis of spirotetramat from this compound can be conceptually divided into two main stages:

  • Formation of the Key Intermediate: Synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs reaction.

  • Conversion to Spirotetramat: A multi-step sequence involving hydrolysis, esterification, acylation, intramolecular condensation, and final O-acylation.

Stage 1: Synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione

This stage involves the direct conversion of this compound to the corresponding spiro-hydantoin using the Bucherer-Bergs reaction.[4]

Experimental Protocol: Bucherer-Bergs Reaction

Objective: To synthesize cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione from this compound.

Materials:

Procedure:

  • In a suitable reaction vessel, prepare a solution of this compound in a mixture of ethanol and water.

  • Add ammonium carbonate and potassium cyanide to the solution. A typical molar ratio of ketone to cyanide and carbonate is 1:2:2.[5]

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with stirring.[5] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Isolate the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

  • Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. This step must be performed with extreme caution in a fume hood.

Stage 2: Conversion of the Hydantoin Intermediate to Spirotetramat

This stage involves a five-step reaction sequence to transform the hydantoin intermediate into the final spirotetramat product.

Step 1: Hydrolysis of the Hydantoin

Objective: To hydrolyze cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione to the corresponding amino acid.

Protocol:

  • The hydantoin intermediate is subjected to basic hydrolysis, for example, by refluxing with an aqueous solution of a strong base like sodium hydroxide.

  • The reaction is monitored until the starting material is consumed.

  • After cooling, the reaction mixture is neutralized with an acid to precipitate the amino acid product.

  • The product is isolated by filtration, washed, and dried.

Step 2: Esterification

Objective: To convert the amino acid to its corresponding methyl or ethyl ester.

Protocol (Fischer Esterification):

  • The amino acid is dissolved or suspended in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol).

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.[6]

  • The mixture is heated to reflux for several hours.

  • After completion, the excess alcohol is removed under reduced pressure.

  • The residue is worked up by neutralization and extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the amino ester.

Step 3: Acylation

Objective: To acylate the amino group of the ester with 2,5-dimethylphenylacetyl chloride.

Protocol:

  • The amino ester is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.

  • The solution is cooled in an ice bath.

  • A solution of 2,5-dimethylphenylacetyl chloride in the same solvent is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the acylated product.

Step 4: Intramolecular Condensation

Objective: To perform an intramolecular cyclization to form the tetramic acid ring.

Protocol (Dieckmann-type Condensation):

  • The acylated ester is dissolved in an anhydrous aprotic solvent (e.g., toluene (B28343) or THF).

  • A strong base, such as sodium hydride or sodium ethoxide, is added portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction mixture is stirred until the cyclization is complete.

  • The reaction is quenched by the addition of an acid.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 5: O-acylation

Objective: To introduce the ethyl carbonate group to yield spirotetramat.

Protocol:

  • The cyclic keto-enol product from the previous step is dissolved in a suitable solvent, such as dichloromethane, along with a base like triethylamine.

  • The solution is cooled, and ethyl chloroformate is added dropwise.

  • The reaction is stirred until completion.

  • The reaction mixture is washed with water, dried, and the solvent is removed.

  • The crude spirotetramat is then purified, for example, by column chromatography or recrystallization, to yield the final product with a purity of >98%.[7]

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
Bucherer-Bergs Reaction This compoundcis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dioneKCN, (NH₄)₂CO₃, Ethanol/WaterGood
Hydrolysis cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dioneCorresponding Amino AcidNaOH (aq)High
Esterification Amino AcidAmino EsterMethanol/Ethanol, H₂SO₄ (cat.)Good to High
Acylation Amino EsterAcylated Amino Ester2,5-dimethylphenylacetyl chloride, TriethylamineHigh
Intramolecular Condensation Acylated Amino EsterCyclic Keto-enolSodium Hydride or Sodium EthoxideModerate
O-acylation Cyclic Keto-enolSpirotetramatEthyl chloroformate, TriethylamineGood
Overall Yield This compoundSpirotetramat-~20.4%[4]

Note: The yields indicated as "Good," "High," and "Moderate" are qualitative descriptions based on typical outcomes for these reaction types. The reported overall yield of 20.4% provides a quantitative benchmark for the entire sequence.

Mandatory Visualizations

Spirotetramat Synthesis Workflow

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_steps Conversion Steps cluster_product Final Product A This compound B cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione A->B Bucherer-Bergs Reaction C Amino Acid B->C Hydrolysis D Amino Ester C->D Esterification E Acylated Amino Ester D->E Acylation F Cyclic Keto-enol E->F Intramolecular Condensation G Spirotetramat F->G O-acylation

Caption: Synthetic workflow for Spirotetramat from this compound.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

G cluster_pathway Lipid Biosynthesis Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor A Acetyl-CoA B Malonyl-CoA A->B Carboxylation C Fatty Acid Synthesis B->C D Lipids C->D E Acetyl-CoA Carboxylase (ACC) F Spirotetramat-enol (Active Metabolite) F->E Inhibition

Caption: Inhibition of Acetyl-CoA Carboxylase by Spirotetramat-enol.

References

Application Notes and Protocols for the Preparation of Pinguisane-Type Sesquiterpenoids from 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinguisane-type sesquiterpenoids, a class of natural products primarily isolated from liverworts, have garnered significant interest due to their unique chemical structures and promising biological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed application notes and a representative synthetic protocol for the preparation of the pinguisane core structure starting from the readily available building block, 4-Methoxycyclohexanone. The synthetic strategy hinges on a key Robinson annulation to construct the bicyclic core, followed by stereoselective alkylations and a subsequent ring contraction to afford the characteristic cyclopentane (B165970) ring of the pinguisane skeleton. These protocols are intended to serve as a foundational guide for researchers engaged in the synthesis and development of novel therapeutic agents based on the pinguisane scaffold.

Introduction

Pinguisane sesquiterpenoids are characterized by a unique bicyclo[4.3.0]nonane skeleton. Their diverse biological activities make them attractive targets for total synthesis and medicinal chemistry programs. The synthetic approach detailed herein commences with this compound, utilizing a Robinson annulation to construct a functionalized decalin system, an analogue of the well-known Wieland-Miescher ketone. Subsequent stereocontrolled modifications, including methylation and a Favorskii-type rearrangement, can be employed to elaborate the pinguisane framework. The provided protocols are a composite of established synthetic transformations and are presented to guide the synthesis of these complex natural products.

Experimental Protocols

Overall Synthetic Strategy:

The multi-step synthesis to construct the pinguisane core from this compound can be conceptualized in the following stages:

  • Robinson Annulation: Formation of a bicyclic enone (Wieland-Miescher ketone analogue).

  • Stereoselective Alkylation: Introduction of methyl groups at key positions.

  • Ring Contraction: Conversion of the cyclohexanone (B45756) ring to the characteristic cyclopentane ring of the pinguisane skeleton.

  • Further Functionalization: Subsequent modifications to achieve specific pinguisane natural products.

Protocol 1: Synthesis of 7-Methoxy-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one (Wieland-Miescher Ketone Analogue) via Robinson Annulation

This protocol describes the formation of the core bicyclic structure through a Robinson annulation of this compound with methyl vinyl ketone.

  • Materials:

    • This compound

    • Methyl vinyl ketone (MVK)

    • Potassium hydroxide (B78521) (KOH)

    • Methanol (B129727) (MeOH)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve potassium hydroxide (approx. 1.1 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • To the cooled solution, add this compound (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.

    • After stirring for 30 minutes, add methyl vinyl ketone (1.0-1.2 equivalents) dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Following the reaction period, heat the mixture to reflux for 2-4 hours to ensure completion of the annulation and dehydration.

    • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid (e.g., 1 M HCl).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water. Separate the organic layer.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired Wieland-Miescher ketone analogue.

Protocol 2: Stereoselective α-Methylation of the Bicyclic Enone

This protocol outlines a general procedure for the introduction of a methyl group at the α-position to the saturated ketone of the Wieland-Miescher ketone analogue.

  • Materials:

    • Wieland-Miescher ketone analogue from Protocol 1

    • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dry ice/acetone bath, syringe, magnetic stirrer.

  • Procedure:

    • Dissolve the Wieland-Miescher ketone analogue (1.0 equivalent) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.2-1.5 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product by column chromatography on silica gel to afford the methylated bicyclic ketone.

Protocol 3: Ring Contraction to Form the Pinguisane Core via Favorskii Rearrangement

This protocol describes a plausible method for the contraction of the newly formed six-membered ring into the five-membered ring characteristic of the pinguisane skeleton. This is a representative procedure and may require optimization.

  • Materials:

    • α-Halogenated bicyclic ketone (prepared from the product of Protocol 2, e.g., via α-bromination)

    • Sodium methoxide (B1231860) (NaOMe)

    • Anhydrous methanol (MeOH)

    • Diethyl ether

    • Dilute hydrochloric acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare the α-bromoketone from the methylated bicyclic ketone using a suitable brominating agent (e.g., N-bromosuccinimide or pyridinium (B92312) tribromide).

    • Dissolve the α-bromoketone (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

    • Add a solution of sodium methoxide in methanol (1.5-2.0 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting ester by column chromatography. The ester can then be further manipulated (e.g., hydrolysis and decarboxylation) to yield the pinguisane core.

Data Presentation

Table 1: Representative Yields for Key Synthetic Transformations.

StepTransformationStarting MaterialProductRepresentative Yield (%)
1Robinson AnnulationThis compoundWieland-Miescher Ketone Analogue60-75
2α-MethylationWieland-Miescher Ketone Analogueα-Methylated Bicyclic Ketone70-85
3Ring Contraction (Favorskii)α-Bromo Bicyclic KetonePinguisane Core Precursor (Ester)50-65

Note: Yields are estimates based on analogous reactions reported in the literature and will require experimental optimization.

Table 2: Representative Spectroscopic Data for Key Structural Motifs.

Compound/Motif¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Wieland-Miescher Ketone Analogue 5.8-6.0 (1H, s, vinylic), 3.3-3.5 (3H, s, -OCH₃), 1.2-1.4 (3H, s, angular -CH₃), 1.5-2.8 (m, aliphatic protons)200-210 (C=O, saturated), 195-205 (C=O, conjugated), 160-170 (vinylic C), 125-135 (vinylic CH), 70-80 (C-OCH₃), 50-60 (-OCH₃), 40-50 (quaternary C), 20-40 (aliphatic CH₂, CH), 15-25 (angular -CH₃)
Pinguisane Core 0.8-1.2 (multiple d and s, methyl groups), 1.3-2.5 (m, aliphatic protons)210-220 (C=O, if present), 40-60 (quaternary carbons), 20-50 (aliphatic CH₂, CH), 15-30 (methyl carbons)

Note: These are characteristic chemical shift ranges and the exact values will vary depending on the specific substitution pattern and stereochemistry.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Robinson Annulation cluster_step2 Step 2: Stereoselective Alkylation cluster_step3 Step 3: Ring Contraction cluster_end Final Product Class start This compound step1 Formation of Wieland-Miescher Ketone Analogue start->step1 MVK, KOH/MeOH step2 Introduction of Methyl Groups step1->step2 LDA, CH3I step3 Formation of Pinguisane Core step2->step3 1. Halogenation 2. NaOMe/MeOH end_product Pinguisane-Type Sesquiterpenoids step3->end_product Further Functionalization

Caption: Synthetic workflow for the preparation of pinguisane-type sesquiterpenoids.

Signaling Pathway: Inhibition of NF-κB by Pinguisane-Type Sesquiterpenoids

Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Pinguisane-type sesquiterpenoids are hypothesized to interfere with this pathway, preventing the transcription of pro-inflammatory genes.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor TLR4 / TNFR stimulus->receptor IKK IKK Complex receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation NFkB_active Active NF-κB IkB->NFkB_active Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Inhibition DNA DNA NFkB_active->DNA Translocation pinguisane Pinguisane Sesquiterpenoid pinguisane->IKK Inhibition transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->transcription

Caption: Inhibition of the NF-κB signaling pathway by pinguisane sesquiterpenoids.

Application Notes and Protocols: Catalytic Hydrogenation of 4-Methoxyphenol to 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-methoxycyclohexanone via the catalytic hydrogenation of 4-methoxyphenol (B1676288). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Introduction

The selective hydrogenation of 4-methoxyphenol to this compound is a critical transformation in organic synthesis. The reaction involves the reduction of the aromatic ring of 4-methoxyphenol while preserving the methoxy (B1213986) group and selectively forming the ketone. This process requires careful selection of catalysts and optimization of reaction conditions to achieve high yield and selectivity, minimizing the formation of by-products such as 4-methoxycyclohexanol.

Reaction Scheme

Caption: General reaction scheme for the catalytic hydrogenation of 4-methoxyphenol.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various reported catalytic systems for the hydrogenation of 4-methoxyphenol.

CatalystTemperature (°C)Pressure (bar)SolventYield of this compound (%)Key ObservationsReference
Rh/silica503Not specifiedMajor ProductSelective to the ketone; no alcohol formation observed.[1][2][1][2]
Pd/C130-1804-7 Kg/cm²Methyl cyclohexane87-96High yield achieved.[3]
Pd/CNot specifiedNot specifiedNot specified93High yield reported in a patent.[4][4]
Pd/C10010Methylcyclohexane (B89554)90General procedure provided.[5]

Experimental Protocols

Two detailed protocols based on common catalytic systems are provided below.

Protocol 1: Hydrogenation using Rh/silica Catalyst

This protocol is based on studies demonstrating high selectivity towards this compound.[1][2]

Materials:

  • 4-methoxyphenol

  • Rh/silica catalyst

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Add 4-methoxyphenol (e.g., 8 mmol) and the Rh/silica catalyst to the high-pressure autoclave. Add a suitable solvent.

  • Purging: Seal the reactor and purge with hydrogen gas several times to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to 3 barg. Heat the reactor to 50°C while stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Completion and Work-up: Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to yield pure this compound.

Protocol 2: Hydrogenation using Pd/C Catalyst

This protocol is adapted from a procedure reporting high yields of the desired product.[4][5]

Materials:

  • 4-methoxyphenol

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Borax (B76245) (optional, as a promoter)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Methylcyclohexane (solvent)

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add the Pd/C catalyst (e.g., 7g for 100g of starting material) and borax (e.g., 1g).[5]

  • Addition of Reactant and Solvent: Add methylcyclohexane (e.g., 150g) and 4-methoxyphenol (e.g., 100g).[5]

  • Reaction Initiation: Seal the reactor and slowly heat to 100°C. Introduce hydrogen gas until the pressure reaches 1.0 MPa and begin stirring.[5]

  • Pressure Maintenance: Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.[5]

  • Reaction Monitoring: Continuously monitor the hydrogen consumption. The reaction is considered complete when hydrogen uptake ceases and the starting material is less than 1% as determined by GC analysis.[5]

  • Cooling and Filtration: Cool the reaction mixture to 30°C and filter to remove the catalyst.[5]

  • Product Isolation: Evaporate the solvent from the filtrate and subsequently distill the residue under reduced pressure to obtain pure this compound.[5] A yield of approximately 90% can be expected.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation and Purification A Charge Reactor with 4-Methoxyphenol and Catalyst B Add Solvent A->B C Seal and Purge Reactor with Hydrogen B->C D Pressurize with H2 and Heat to Reaction Temperature C->D E Stir and Maintain Constant Pressure D->E F Monitor Reaction Progress (e.g., GC, TLC) E->F G Cool Reactor and Vent Excess Hydrogen F->G H Filter to Remove Catalyst G->H I Remove Solvent (Rotary Evaporation) H->I J Purify Product (Distillation/Chromatography) I->J

Caption: Workflow for the catalytic hydrogenation of 4-methoxyphenol.

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • High-pressure autoclaves should be operated by trained personnel, and the manufacturer's safety guidelines must be strictly followed.

  • Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere or as a wet paste.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Oxidation of 4-methoxycyclohexanol to 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the oxidation of 4-methoxycyclohexanol (B98163) to the corresponding ketone, 4-methoxycyclohexanone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Various established oxidation methods are compared, and a comprehensive, step-by-step protocol for a highly efficient and selective method is provided.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The selection of an appropriate oxidizing agent and reaction conditions is crucial to ensure high yield and purity of the desired product while minimizing side reactions and environmental impact. This application note explores several common methods for the oxidation of 4-methoxycyclohexanol, a key building block in medicinal chemistry.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data for various methods used in the oxidation of 4-methoxycyclohexanol to this compound.

Oxidation MethodOxidizing Agent(s)CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Jones Oxidation Chromium trioxide, Sulfuric acid-AcetoneRoom Temp.Not Specified78[1]
PCC Oxidation Pyridinium chlorochromate (PCC)-Dichloromethane (B109758)Room Temp.3 hours85[2]
Hydrogen Peroxide Oxidation Hydrogen peroxideMolecular sieve supported phosphotungstic acidNot specified (continuous flow)70-90~35 min>98[2]
Oxygen Gas Oxidation Oxygen or AirProprietary (e.g., Co(acac)₂, Mn(acac)₂, NHPI)Toluene501 hour94.4[1]
TEMPO-catalyzed Oxidation Sodium hypochlorite (B82951) (NaOCl)TEMPO, KBrDichloromethane/Water0Not Specified~87-96 (for similar substrates)[3]

Experimental Protocols

This section provides a detailed methodology for a representative and highly efficient method: TEMPO-catalyzed oxidation. This method is often preferred due to its mild reaction conditions, high selectivity, and avoidance of heavy metal oxidants.

Protocol: TEMPO-Catalyzed Oxidation of 4-methoxycyclohexanol

Materials:

  • 4-methoxycyclohexanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, e.g., 5-6% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxycyclohexanol (1.0 eq) in dichloromethane (approx. 0.2 M solution).

  • Addition of Catalysts: To the solution, add TEMPO (0.01 eq) and an aqueous solution of potassium bromide (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Oxidant: While stirring vigorously, slowly add an aqueous solution of sodium hypochlorite (1.1 eq), pre-adjusted to a pH of approximately 9 with sodium bicarbonate. The slow addition is crucial to control the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

    • Combine all organic layers.

    • Wash the combined organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Experimental Workflow for TEMPO-Catalyzed Oxidation

experimental_workflow A 1. Dissolve 4-methoxycyclohexanol in Dichloromethane B 2. Add TEMPO and KBr solution A->B C 3. Cool to 0°C B->C D 4. Slowly add NaOCl (pH 9) C->D E 5. Monitor by TLC D->E Stir vigorously F 6. Quench with Na₂S₂O₃ E->F Reaction complete G 7. Aqueous Workup (Separation & Extraction) F->G H 8. Dry and Concentrate G->H I 9. Purify (optional) H->I J This compound I->J

Caption: Workflow for the TEMPO-catalyzed oxidation of 4-methoxycyclohexanol.

Signaling Pathway of TEMPO-Catalyzed Oxidation

signaling_pathway cluster_catalytic_cycle Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine 4-methoxycyclohexanol Alcohol 4-methoxycyclohexanol Oxoammonium->Alcohol attacks Hydroxylamine->TEMPO NaOCl Ketone This compound Alcohol->Ketone Oxidation

Caption: Simplified catalytic cycle of TEMPO-mediated alcohol oxidation.

References

Application Notes and Protocols: Detailed Experimental Procedure for Bucherer-Bergs Reaction with 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs reaction of 4-Methoxycyclohexanone. The Bucherer-Bergs reaction is a robust and widely used method for the synthesis of hydantoins from ketones or aldehydes.[1][2][3] This protocol offers a specific application for the synthesis of a substituted spirohydantoin, a scaffold of interest in medicinal chemistry. Included are reactant quantities, reaction conditions, work-up procedures, and safety considerations.

Introduction

The Bucherer-Bergs reaction is a multi-component reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone, an ammonium (B1175870) salt (typically ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide).[1][2] The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the final hydantoin (B18101) product.[2] This one-pot synthesis is a valuable tool in synthetic and medicinal chemistry for accessing diverse hydantoin structures.[3]

This application note details the specific procedure for the reaction of this compound to yield cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a compound with potential applications in drug discovery.

Data Presentation

Table 1: Reactant and Product Information

Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundStarting MaterialC₇H₁₂O₂128.1713482-23-0
Sodium CyanideReagentNaCN49.01143-33-9
Ammonium CarbonateReagent(NH₄)₂CO₃96.09506-87-6
Ethanol (B145695)SolventC₂H₆O46.0764-17-5
cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dioneProductC₉H₁₄N₂O₃198.22387825-48-1

Table 2: Experimental Parameters

ParameterValue
Molar Ratio (Ketone:NaCN:(NH₄)₂CO₃)1 : 1.1 : 5.5
SolventEthanol
Temperature55-60 °C
Reaction Time16 hours
Work-upConcentration, trituration with aqueous ethanol, filtration
StereochemistryPredominantly cis-isomer (cis/trans ratio ~66:34)

Experimental Protocol

Materials:

  • This compound (7.7 g, 60 mmol)

  • Sodium Cyanide (2.9 g, 60 mmol)

  • Ammonium Carbonate (32.0 g, 333 mmol)

  • Ethanol (110 mL)

  • 50% Aqueous Ethanol

  • Concentrated Hydrochloric Acid (for general work-up, if necessary)[4]

  • Saturated Sodium Hydroxide solution (for general work-up, if necessary)[4]

  • Diethyl ether (for general work-up, if necessary)[4]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium cyanide (2.9 g, 60 mmol) and ammonium carbonate (32.0 g, 333 mmol) in a suitable round-bottom flask, add 110 mL of ethanol.[5]

  • Stir the mixture at room temperature to dissolve the reagents.

  • To this stirring solution, add a solution of this compound (7.7 g, 60 mmol) in ethanol dropwise at room temperature.[5]

  • Heat the reaction mixture to a temperature of 55 to 60 °C and maintain for 16 hours with continuous stirring.[5]

  • After 16 hours, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture completely using a rotary evaporator.[5]

  • To the resulting crude product, add 100 mL of 50% aqueous ethanol and stir the mixture for 1 hour at room temperature.[5]

  • Cool the mixture to 0 to 5 °C and continue stirring for an additional hour.[5]

  • Filter the precipitated solid, which is the desired cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione.[5]

  • The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[2]

General Work-up Alternative:

  • After cooling the reaction mixture, acidify with concentrated HCl to precipitate the hydantoin.[4]

  • Filter the precipitate and dissolve it in a saturated aqueous NaOH solution.[4]

  • Extract the aqueous layer with diethyl ether (2 x 25 mL) to remove any unreacted ketone.[4]

  • Acidify the aqueous layer again with concentrated HCl to precipitate the purified hydantoin.[4]

  • Filter the solid and recrystallize from an ethanol/water mixture.[4]

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Mandatory Visualizations

Bucherer_Bergs_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification ketone This compound mixing Combine Reactants in Ethanol ketone->mixing cyanide Sodium Cyanide cyanide->mixing ammonium_carbonate Ammonium Carbonate ammonium_carbonate->mixing solvent Ethanol solvent->mixing heating Heat at 55-60°C for 16h mixing->heating concentration Concentrate Reaction Mixture heating->concentration trituration Triturate with 50% aq. Ethanol concentration->trituration filtration Filter Precipitate trituration->filtration product cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione filtration->product

Caption: Experimental workflow for the Bucherer-Bergs synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione.

Bucherer_Bergs_Mechanism ketone This compound cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + CN⁻ aminonitrile Aminonitrile Intermediate cyanohydrin->aminonitrile + NH₃ hydantoin cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione aminonitrile->hydantoin + CO₂ (from (NH₄)₂CO₃) - H₂O

Caption: Simplified reaction pathway for the Bucherer-Bergs reaction.

References

Application Notes and Protocols for the Analytical Characterization of 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxycyclohexanone (CAS No. 13482-23-0) is a key organic intermediate utilized in the synthesis of various fine chemicals and active pharmaceutical ingredients, including antitumor agents.[1][2] Its molecular formula is C7H12O2, with a molecular weight of 128.17 g/mol .[1][3] Given its role in drug development and complex organic synthesis, robust and reliable analytical methods are imperative for confirming its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using several common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency through the gas chromatograph and definitive identification based on the mass-to-charge ratio of fragmented ions. This method is ideal for identifying the compound and assessing its purity by detecting volatile impurities.[4] GC-MS-based metabolomics is well-suited for identifying and quantifying small molecules (<650 Daltons), including alcohols and ketones.[5]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard. Dissolve it in a suitable volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL. Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

  • Sample Solution: For liquid samples, a direct dilution in the chosen solvent to fall within the calibration range is typically sufficient.[4] Ensure the final solution is clear and free of particulate matter. If necessary, filter through a 0.22 µm syringe filter.[4]

  • Transfer the final solution to a 2 mL glass autosampler vial.[4]

2. GC-MS Instrumentation and Conditions:

  • GC System: A standard gas chromatograph with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[4]

  • Injection Mode: Splitless or split (e.g., 20:1 ratio) depending on sample concentration.[4]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[4] (Note: This program is a starting point and may require optimization).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

The identity of this compound is confirmed by matching its retention time and mass spectrum with a reference standard. Quantitative analysis can be performed by creating a calibration curve from the standard solutions.

ParameterExpected ValueReference
Retention Time Analyte-specific; to be determined experimentally
Molecular Ion [M]+ m/z 128[3]
Top Mass Peak m/z 41[3]
2nd Highest Mass Peak m/z 71[3]
3rd Highest Mass Peak m/z 74[3]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh & Dissolve This compound B Prepare Dilutions (Sample & Standards) A->B C Filter (if needed) B->C D Inject into GC C->D E Separation on Column D->E F Ionization (EI) E->F G Mass Analysis F->G H Identify Peak by Retention Time G->H I Confirm by Mass Spectrum H->I J Quantify using Calibration Curve I->J HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh & Dissolve Sample in Mobile Phase B Filter Solution (0.45 µm) A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection (210 nm) D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Place in Spectrometer & Shim B->C D Acquire ¹H and ¹³C Spectra C->D E Process Data (Fourier Transform, Phasing) D->E F Integrate & Assign Peaks E->F G Confirm Structure F->G IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing A Prepare Thin Film of Liquid Sample (e.g., on KBr plate) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Assign Bands to Functional Groups D->E

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Methoxycyclohexanone, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. The following sections detail the experimental procedure, present the ¹H and ¹³C NMR data in a structured format, and include a workflow diagram for the analytical process.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.65 - 3.55m1H-H-4
3.34s3H--OCH₃
2.50 - 2.38m2H-H-2e, H-6e
2.32 - 2.20m2H-H-2a, H-6a
2.15 - 2.05m2H-H-3e, H-5e
1.90 - 1.78m2H-H-3a, H-5a

a = axial, e = equatorial

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
210.5C=O (C-1)
75.8C-4
55.8-OCH₃
40.5C-2, C-6
31.2C-3, C-5

Experimental Protocols

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (B151607) (CDCl₃, 99.8% D)

    • 5 mm NMR tubes

    • Pasteur pipette

    • Vial

  • Procedure:

    • Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30 (or equivalent standard 30° pulse)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width (SWH): ~16 ppm (centered around 5 ppm)

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 1 second

    • Receiver Gain (RG): Autogain

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (or equivalent power-gated decoupling with a 30° pulse)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width (SWH): ~220 ppm (centered around 100 ppm)

    • Number of Scans (NS): 1024

    • Acquisition Time (AQ): ~1 second

    • Relaxation Delay (D1): 2 seconds

    • Receiver Gain (RG): Autogain

3. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

  • Data Interpretation: Assign the signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Peak Picking & Integration reference->integrate assign Spectral Assignment integrate->assign report Generate Report assign->report

Caption: Experimental Workflow for NMR Analysis.

logical_relationship cluster_compound Compound Information cluster_analysis NMR Analysis cluster_data Derived Data compound This compound h1_nmr 1H NMR compound->h1_nmr c13_nmr 13C NMR compound->c13_nmr chem_shift Chemical Shifts (δ) h1_nmr->chem_shift coupling Coupling Constants (J) h1_nmr->coupling integration Integration h1_nmr->integration c13_nmr->chem_shift structure Structural Elucidation chem_shift->structure coupling->structure integration->structure

Caption: Logical Relationship of NMR Data.

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanone is a cyclic ketone and ether that serves as a versatile building block in organic synthesis, including the preparation of various pharmaceutical compounds. A thorough understanding of its mass spectral fragmentation pattern is crucial for its identification in complex mixtures, for quality control, and for metabolite identification studies in drug development. This application note details a proposed electron ionization (EI) mass spectrometry fragmentation pattern of this compound, provides a protocol for its analysis, and presents the data in a clear, structured format for easy interpretation. The molecular formula of this compound is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol .[1]

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation is driven by the presence of the ketone and methoxy (B1213986) functional groups, leading to characteristic cleavage pathways.

m/zProposed Fragment IonFormulaRelative Abundance (Estimated)
128[M]•+ (Molecular Ion)[C₇H₁₂O₂]•+25%
97[M - OCH₃]•+[C₆H₉O]•+40%
84[C₅H₈O]•+35%
71[C₄H₇O]+90%
55[C₃H₃O]+60%
43[C₂H₃O]+100% (Base Peak)
41[C₃H₅]+85%

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion ([M]•+) at m/z 128. The subsequent fragmentation is proposed to follow several key pathways:

  • Alpha-Cleavage adjacent to the Methoxy Group: The molecular ion can undergo cleavage of the C-O bond of the methoxy group, leading to the loss of a methoxy radical (•OCH₃) to form the ion at m/z 97 .

  • Alpha-Cleavage adjacent to the Carbonyl Group: A characteristic fragmentation of cyclic ketones is the alpha-cleavage of a carbon-carbon bond adjacent to the carbonyl group. This can lead to a ring-opened intermediate that can undergo further fragmentation.

  • Loss of Ethylene (B1197577) via Retro-Diels-Alder (RDA)-type reaction: Following alpha-cleavage, the ring-opened intermediate can undergo a hydrogen rearrangement and subsequent cleavage to lose a neutral molecule of ethylene (C₂H₄), resulting in an ion at m/z 84 .

  • Formation of the m/z 71 ion: This prominent ion is likely formed through a complex rearrangement and cleavage of the cyclohexanone (B45756) ring.

  • Formation of the m/z 55 ion: This is a characteristic fragment for cyclohexanone and its derivatives, arising from the cleavage of the cyclic structure.

  • Formation of the Base Peak at m/z 43: The acylium ion [CH₃CO]+ is a very stable fragment and is proposed as the base peak.

  • Formation of the m/z 41 ion: This ion corresponds to the allyl cation [C₃H₅]+, a stable carbocation.

A diagram illustrating the proposed primary fragmentation pathways is provided below.

G Proposed Fragmentation Pathway of this compound M This compound [M]•+ m/z = 128 F97 [M - •OCH3]+ m/z = 97 M->F97 - •OCH3 F84 [C5H8O]•+ m/z = 84 M->F84 - C2H4 (RDA-type) F71 [C4H7O]+ m/z = 71 M->F71 - C3H5O• F55 [C3H3O]+ m/z = 55 F84->F55 - C2H3• F43 [C2H3O]+ m/z = 43 F71->F43 - C2H4 F41 [C3H5]+ m/z = 41 F71->F41 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a general methodology for acquiring an electron ionization mass spectrum for this compound.

1. Sample Preparation:

  • Dissolve a small amount of purified this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column.

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer with an electron ionization source.

3. Gas Chromatography Parameters:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injection Volume: 1 µL.

  • Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250 °C and hold for 5 minutes.

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy to generate reproducible fragmentation patterns.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 250 °C.

  • Mass Range: Scan from m/z 35 to 150 to ensure detection of all relevant fragment ions and the molecular ion.

5. Data Analysis:

  • The resulting mass spectrum will display the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

  • The fragmentation pattern can be interpreted to deduce the structure of the molecule.

  • Comparison with spectral libraries (e.g., NIST) can aid in identification.

The following diagram outlines the experimental workflow for the GC-MS analysis.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve this compound in volatile solvent (1 mg/mL) Inject Inject 1 µL into GC Prep->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-150) Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret Library Compare with Spectral Libraries Interpret->Library

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: Purification of 4-Methoxycyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-methoxycyclohexanone from a crude reaction mixture using normal-phase column chromatography. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The described method employs silica (B1680970) gel as the stationary phase and a gradient elution of ethyl acetate (B1210297) in hexane (B92381) as the mobile phase to achieve high purity of the target compound. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

Column chromatography is a fundamental purification technique in organic chemistry, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3][4][5][6][7] The choice of stationary and mobile phases is critical for effective separation and is determined by the polarity of the compounds in the mixture.[7][8] this compound, possessing a ketone and an ether functional group, is a moderately polar compound.[1][4][9] This characteristic makes it an ideal candidate for purification via normal-phase chromatography, where a polar stationary phase like silica gel is used with a less polar mobile phase.[3][10] This method effectively removes both less polar byproducts and more polar impurities.

Experimental Protocol

This protocol outlines the purification of this compound using flash column chromatography, a technique that utilizes pressure to accelerate the solvent flow, leading to a faster and more efficient separation.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Solvent reservoir

  • Air pump or nitrogen line with regulator

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%) to determine the optimal solvent system for separation. The ideal system should provide a good separation between the product spot and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the initial elution solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the column.

    • Apply gentle pressure to the top of the column to begin the elution process.

    • Collect the eluent in fractions.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the this compound.

  • Isolation of Purified Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Purity Analysis:

    • Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key parameters and expected results for the purification of this compound by column chromatography.

Table 1: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane
Initial Eluent 10% Ethyl Acetate in Hexane
Final Eluent 30% Ethyl Acetate in Hexane (or as determined by TLC)
Column Dimensions Dependent on the amount of crude material
Sample Loading Wet loading in a minimal amount of solvent
Detection Method TLC with UV visualization and/or staining

Table 2: Illustrative Purification Results

ParameterValue
Mass of Crude Sample 5.0 g
Mass of Purified this compound 4.2 g
Yield 84%
Purity (by GC analysis) >98%

Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis of Crude packing Column Packing with Silica Gel loading Sample Loading packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Fractions collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product with high purity. This application note serves as a comprehensive guide for researchers and professionals involved in organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. The principles outlined can be adapted for the purification of other moderately polar organic compounds.

References

Application Notes: Utilizing 4-Methoxycyclohexanone in the Synthesis of Novel Di-spirooxindole Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxycyclohexanone is a versatile cyclic ketone that serves as a valuable building block in the synthesis of complex organic molecules, including those with significant therapeutic potential.[1] Its inherent chemical functionalities allow for its incorporation into diverse molecular scaffolds. This document outlines the application of this compound in the synthesis of di-spirooxindole analogs, a class of compounds exhibiting promising anticancer activities. The described methodology is based on the synthesis of similar structures derived from substituted cyclohexanones, which have shown potent cytotoxicity against a panel of human cancer cell lines.[2]

Therapeutic Rationale: Targeting the MDM2-p53 Pathway

The synthesized di-spirooxindole compounds are proposed to exert their anticancer effects by inhibiting the interaction between the Murine Double Minute 2 (MDM2) protein and the tumor suppressor protein p53.[2] Under normal physiological conditions, MDM2 acts as a negative regulator of p53, targeting it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions, such as cell cycle arrest and apoptosis. By disrupting the MDM2-p53 interaction, these novel compounds can stabilize and activate p53, thereby restoring its ability to control cell proliferation and induce apoptosis in cancer cells.[3]

Data Presentation

The following table summarizes the in vitro anticancer activity of synthesized di-spirooxindole analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound IDCancer Cell LineIC50 (µM)[2]
4b PC3 (Prostate)3.7 ± 1.0
4a HeLa (Cervical)7.1 ± 0.2
4l HeLa (Cervical)7.2 ± 0.5
4i MDA-MB231 (Breast)7.63 ± 0.08
4j MDA-MB231 (Breast)10.49 ± 0.71
4h MDA-MB231 (Breast)14.43 ± 0.09

Experimental Protocols

This section provides a detailed two-step protocol for the synthesis of di-spirooxindole analogs utilizing this compound as a key starting material.

Step 1: Synthesis of (2E,6E)-2,6-dibenzylidene-4-methoxycyclohexan-1-one (Chalcone Intermediate)

This procedure is an adaptation based on the synthesis of similar chalcones.

Materials:

  • This compound

  • Benzaldehyde (B42025)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolve this compound (1 equivalent) and benzaldehyde (2.2 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

  • Slowly add the NaOH solution to the stirred solution of the ketone and aldehyde at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure (2E,6E)-2,6-dibenzylidene-4-methoxycyclohexan-1-one.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Step 2: Synthesis of Di-spirooxindole Analogs via [3+2] Cycloaddition

This protocol is based on the one-pot synthesis of di-spirooxindoles.[2]

Materials:

  • (2E,6E)-2,6-dibenzylidene-4-methoxycyclohexan-1-one (from Step 1)

  • Substituted isatin (B1672199) (e.g., isatin, 6-chloroisatin, 5-fluoroisatin, 5-nitroisatin)

  • (2S)-octahydro-1H-indole-2-carboxylic acid

  • Methanol (B129727) (MeOH)

  • Reflux setup

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted isatin (1 equivalent) and (2S)-octahydro-1H-indole-2-carboxylic acid (1 equivalent) in methanol, add the (2E,6E)-2,6-dibenzylidene-4-methoxycyclohexan-1-one (1 equivalent).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • The resulting di-spirooxindole analog can be further purified by column chromatography if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and X-ray crystallography (for stereochemical determination).

Visualizations

Logical Workflow for the Synthesis of Di-spirooxindole Analogs

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: [3+2] Cycloaddition A This compound D (2E,6E)-2,6-dibenzylidene- 4-methoxycyclohexan-1-one A->D Claisen-Schmidt Condensation B Benzaldehyde B->D Claisen-Schmidt Condensation C NaOH, EtOH/H2O C->D Claisen-Schmidt Condensation H Di-spirooxindole Analog D->H E Substituted Isatin E->H F (2S)-octahydro-1H-indole- 2-carboxylic acid F->H G Methanol (Reflux)

Caption: Synthetic workflow for the preparation of di-spirooxindole analogs.

Proposed Signaling Pathway of Action

G cluster_downstream Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Binds to Ub Ubiquitination p53->Ub Leads to Stabilization p53 Stabilization & Activation p53->Stabilization Spirooxindole Di-spirooxindole Analog Spirooxindole->MDM2 Inhibits Degradation Proteasomal Degradation Ub->Degradation Apoptosis Apoptosis Stabilization->Apoptosis CellCycleArrest Cell Cycle Arrest Stabilization->CellCycleArrest

Caption: Inhibition of the MDM2-p53 interaction by di-spirooxindole analogs.

References

Troubleshooting & Optimization

common side products in the synthesis of 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Methoxycyclohexanone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent synthetic routes to this compound are:

  • Oxidation of 4-Methoxycyclohexanol (B98163): This involves the conversion of the secondary alcohol to a ketone using various oxidizing agents.

  • Catalytic Hydrogenation of 4-Methoxyphenol (B1676288): This method directly converts 4-methoxyphenol to the desired ketone under hydrogen pressure with a catalyst.

  • Birch Reduction of Anisole (B1667542) followed by Hydrolysis: This two-step process involves the reduction of anisole to an enol ether, which is then hydrolyzed to the ketone.

Q2: I am seeing a significant amount of unreacted starting material in my oxidation of 4-Methoxycyclohexanol. What could be the cause?

A2: Incomplete conversion during the oxidation of 4-Methoxycyclohexanol can be due to several factors:

  • Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. For some oxidations, a slight excess may be necessary.

  • Inactive Oxidant: The oxidizing agent may have degraded over time. Use a fresh batch of the reagent.

  • Low Reaction Temperature: Some oxidations, like the Swern oxidation, require careful temperature control. Deviations from the optimal temperature can lead to reduced reaction rates.

  • Poor Catalyst Activity: If using a catalytic method, the catalyst may be poisoned or deactivated.

Q3: My synthesis via catalytic hydrogenation of 4-methoxyphenol is producing a mixture of products. What are the likely side products and how can I improve selectivity?

A3: Common side products in the catalytic hydrogenation of 4-methoxyphenol include 4-methoxycyclohexanol (over-reduction of the ketone), cyclohexanol (B46403) (demethoxylation followed by reduction), and methoxycyclohexane (dehydroxylation).[1] To improve selectivity for this compound:

  • Catalyst Choice: The choice of catalyst is crucial. Palladium-based catalysts, for instance, have shown good selectivity for the ketone.[2]

  • Reaction Conditions: Carefully control the reaction temperature and hydrogen pressure. Higher temperatures can sometimes favor the formation of hydrogenolysis products.[1]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction of the desired ketone.

Q4: After performing a Birch reduction on anisole and subsequent acid hydrolysis, I have an unexpected isomer of my target ketone. What is it likely to be?

A4: A common side product in the acid hydrolysis of the 1-methoxy-1,4-cyclohexadiene intermediate from the Birch reduction is the thermodynamically more stable conjugated isomer, cyclohex-2-en-1-one.[3] This can arise from acid-catalyzed enolization and subsequent protonation at the gamma position.[3] To minimize its formation, carefully control the hydrolysis conditions, such as temperature and reaction time.

Troubleshooting Guides

Oxidation of 4-Methoxycyclohexanol

This section provides troubleshooting for common oxidation methods used to synthesize this compound from 4-Methoxycyclohexanol.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield.1. Incomplete activation of DMSO. 2. Reaction temperature too high. 3. Degradation of oxalyl chloride.1. Ensure dropwise addition of oxalyl chloride to DMSO at -78 °C. 2. Maintain the reaction temperature at -78 °C during the addition of the alcohol and base.[4] 3. Use a fresh, sealed bottle of oxalyl chloride.
Formation of a foul odor (dimethyl sulfide).This is an unavoidable byproduct of the Swern oxidation.[5][6][7]1. Perform the reaction in a well-ventilated fume hood. 2. Quench the reaction carefully. 3. Rinse glassware with bleach solution to oxidize the dimethyl sulfide.[5]
Presence of unreacted 4-methoxycyclohexanol.1. Insufficient amount of Swern reagent. 2. The reaction was not allowed to proceed for a sufficient amount of time.1. Use a slight excess (1.1-1.5 equivalents) of the DMSO and oxalyl chloride. 2. Increase the reaction time after the addition of the alcohol.
Formation of mixed thioacetals.The reaction temperature was allowed to rise above -78 °C.Strictly maintain the reaction temperature at or below -78 °C until the reaction is complete.
Observed Issue Potential Cause(s) Recommended Solution(s)
A brown, tar-like precipitate forms, making work-up difficult.This is a common byproduct from the reduced chromium species.[8]1. Add an inert solid like Celite or powdered molecular sieves to the reaction mixture to adsorb the chromium byproducts, simplifying filtration.[8][9]
Low product yield.1. PCC is acidic and may not be suitable for acid-labile substrates. 2. Incomplete reaction.1. Consider using a buffered system (e.g., with sodium acetate) if your substrate is acid-sensitive.[9] 2. Ensure an adequate amount of PCC (typically 1.5 equivalents) and sufficient reaction time.
Over-oxidation to a carboxylic acid.While PCC is a mild oxidant, over-oxidation can occur in the presence of water.[10]Ensure the reaction is carried out under anhydrous conditions using an anhydrous solvent like dichloromethane (B109758).[8]
Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of aldol (B89426) condensation products.The ketone product can undergo a base-catalyzed aldol condensation, especially if it has α-hydrogens.[11][12]1. Use a non-enolizable ketone as the hydride acceptor (e.g., benzophenone).[13] 2. Optimize the reaction temperature and time to minimize side reactions.
Tischenko reaction side products.This can occur with aldehyde products that lack α-hydrogens.While less relevant for the synthesis of a ketone, ensuring anhydrous conditions can prevent this.[11]
Incomplete reaction.The reaction is an equilibrium process.Use a large excess of the hydride acceptor (e.g., acetone) to drive the equilibrium towards the product side.[11]
Catalytic Hydrogenation of 4-Methoxyphenol
Observed Issue Potential Cause(s) Recommended Solution(s)
Significant formation of 4-methoxycyclohexanol.Over-reduction of the desired ketone.1. Monitor the reaction progress closely and stop it once the 4-methoxyphenol is consumed. 2. Optimize the catalyst and reaction conditions (lower temperature or pressure) to favor ketone formation.
Presence of cyclohexanol and/or methoxycyclohexane.Demethoxylation or dehydroxylation of the starting material or product.[1]1. Select a catalyst with higher selectivity for hydrogenation of the aromatic ring over C-O bond cleavage. 2. Lowering the reaction temperature may reduce the extent of these hydrogenolysis side reactions.[1]
Low conversion of 4-methoxyphenol.1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use a fresh or properly activated catalyst. 2. Ensure the system is properly pressurized with hydrogen and allow for sufficient reaction time.
Birch Reduction of Anisole and Hydrolysis
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 1-methoxy-1,4-cyclohexadiene after Birch reduction.Incomplete reduction.1. Ensure the use of a sufficient amount of alkali metal (e.g., sodium or lithium) and a proton source (e.g., ethanol). 2. Maintain a low temperature (typically -78 °C) to ensure the stability of the solvated electrons.[14]
Formation of cyclohex-2-en-1-one during hydrolysis.Isomerization of the double bond to the more stable conjugated system under acidic conditions.[3]1. Use mild acidic conditions for the hydrolysis. 2. Keep the reaction temperature low and monitor the reaction to avoid prolonged exposure to acid.
Unreacted 1-methoxy-1,4-cyclohexadiene after hydrolysis.Incomplete hydrolysis.1. Ensure sufficient acid catalyst and water are present. 2. Increase the reaction time or slightly elevate the temperature, while monitoring for isomerization.

Summary of Potential Side Products

The following table summarizes the common side products for the main synthetic routes to this compound.

Synthetic Route Starting Material(s) Common Side Product(s)
Swern Oxidation 4-MethoxycyclohexanolDimethyl sulfide, Carbon monoxide, Carbon dioxide, Triethylammonium chloride, Mixed thioacetals.[5][7]
PCC Oxidation 4-MethoxycyclohexanolReduced chromium salts (tar-like precipitate).[8]
Oppenauer Oxidation 4-MethoxycyclohexanolAldol condensation products, Tischenko reaction products (less common for ketones).[11][12]
Catalytic Hydrogenation 4-Methoxyphenol4-Methoxycyclohexanol, Cyclohexanol, Methoxycyclohexane.[1]
Birch Reduction & Hydrolysis AnisoleCyclohex-2-en-1-one.[3]

Experimental Protocols

Protocol 1: Swern Oxidation of 4-Methoxycyclohexanol
  • To a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (10 volumes) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO, 4 equivalents) dropwise.

  • Stir the mixture for one hour at -78 °C.

  • Slowly add a solution of 4-methoxycyclohexanol (1 equivalent) in anhydrous dichloromethane (5 volumes) at -78 °C.

  • Stir the reaction mixture for two hours at -78 °C.

  • Add triethylamine (B128534) (8 equivalents) dropwise at -78 °C.

  • After the addition is complete, add water (10 volumes) at -78 °C and stir for an additional two hours.

  • Allow the reaction mixture to warm to room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.[15]

Protocol 2: PCC Oxidation of 4-Methoxycyclohexanol
  • To a solution of 4-methoxycyclohexanol (1 equivalent) in anhydrous dichloromethane (5 volumes), add pyridinium (B92312) chlorochromate (PCC, 1.2 equivalents) and Celite at 0 °C.

  • Stir the mixture at room temperature for 2 to 4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[8]

Protocol 3: Catalytic Hydrogenation of 4-Methoxyphenol
  • In a high-pressure reactor, combine 4-methoxyphenol, a suitable solvent (e.g., cyclohexane), and a palladium on carbon catalyst (e.g., 5% Pd/C).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-6 Kg/cm²).[16]

  • Heat the reaction mixture to the desired temperature (e.g., 150-160 °C) with stirring.[16]

  • Monitor the reaction progress by analyzing aliquots.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 4: Birch Reduction of Anisole and Hydrolysis
  • Set up a reaction vessel with a dry ice/acetone condenser and maintain an inert atmosphere.

  • Add liquid ammonia (B1221849) to the vessel at -78 °C.

  • Add small pieces of sodium or lithium metal until a persistent blue color is observed.

  • Add a solution of anisole in an alcohol (e.g., ethanol (B145695) or tert-butanol) to the reaction mixture.

  • Stir the reaction at -78 °C until the blue color disappears.

  • Carefully quench the reaction with a proton source (e.g., ammonium (B1175870) chloride).

  • Allow the ammonia to evaporate.

  • To the residue, add an aqueous acid solution (e.g., dilute HCl) and stir at room temperature to effect hydrolysis.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude this compound.

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_hydrogenation Hydrogenation Route cluster_birch Birch Reduction Route 4-Methoxycyclohexanol 4-Methoxycyclohexanol 4-Methoxycyclohexanone_ox This compound 4-Methoxycyclohexanol->4-Methoxycyclohexanone_ox Swern / PCC / Oppenauer 4-Methoxyphenol 4-Methoxyphenol 4-Methoxycyclohexanone_hydro This compound 4-Methoxyphenol->4-Methoxycyclohexanone_hydro H2, Pd/C Anisole Anisole Enol_Ether 1-Methoxy-1,4-cyclohexadiene Anisole->Enol_Ether Na/Li, NH3, ROH 4-Methoxycyclohexanone_birch This compound Enol_Ether->4-Methoxycyclohexanone_birch H3O+

Caption: Main synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield of this compound check_sm Check for Unreacted Starting Material start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction side_products Significant Side Products Present check_sm->side_products reagent_quality Check Reagent Quality/Activity incomplete_reaction->reagent_quality Yes reaction_conditions Verify Reaction Conditions (Temp, Time, Pressure) incomplete_reaction->reaction_conditions Yes stoichiometry Check Stoichiometry of Reagents incomplete_reaction->stoichiometry Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) side_products->optimize_conditions Yes change_reagent Consider a More Selective Reagent/Catalyst side_products->change_reagent Yes purification Improve Purification Method side_products->purification Yes end Improved Yield reagent_quality->end reaction_conditions->end stoichiometry->end optimize_conditions->end change_reagent->end purification->end

Caption: A logical workflow for troubleshooting low yields.

References

preventing over-hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the selective hydrogenation of 4-methoxyphenol (B1676288) to 4-methoxycyclohexanol (B98163), with a primary focus on preventing over-hydrogenation to 4-methoxycyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanol?

A1: The primary challenge is preventing over-hydrogenation. The initial product of aromatic ring saturation is 4-methoxycyclohexanone, which can be further reduced to the desired 4-methoxycyclohexanol. However, this subsequent reduction can be difficult to control, leading to the formation of byproducts. A significant side reaction is the complete reduction to 4-methoxycyclohexanol, which can be challenging to separate from the desired ketone product.

Q2: Which catalyst is most effective for the selective hydrogenation to this compound?

A2: Research indicates that rhodium on a silica (B1680970) support (Rh/SiO₂) is highly selective for the formation of this compound, in some cases with no detectable formation of 4-methoxycyclohexanol.[1][2] Palladium-based catalysts are also commonly used for the selective hydrogenation of phenols to their corresponding cyclohexanones.[1][3]

Q3: How do reaction conditions affect the selectivity of the hydrogenation?

A3: Reaction conditions such as temperature and pressure play a crucial role. Lower temperatures and pressures generally favor the selective formation of the ketone. For example, using a Rh/silica catalyst at 323 K (50°C) and 3 barg of hydrogen pressure has been shown to be effective in producing this compound selectively.[1][2] Increasing the temperature can lead to a higher rate of reaction but may also promote over-hydrogenation and other side reactions like demethoxylation.[1]

Q4: What are the common byproducts in this reaction?

A4: Besides the over-hydrogenation product, 4-methoxycyclohexanol, other potential byproducts can arise from demethoxylation and dehydroxylation reactions, leading to the formation of cyclohexanol (B46403) and methoxycyclohexane, respectively.[1] The choice of catalyst and reaction conditions can influence the prevalence of these side reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion of 4-methoxyphenol 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Reaction temperature is too low. 4. Catalyst poisoning.1. Ensure the catalyst is fresh or properly activated. 2. Verify the hydrogen pressure in the reactor and check for leaks. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Ensure the substrate and solvent are pure and free of potential poisons like sulfur compounds.
Formation of 4-methoxycyclohexanol (over-hydrogenation) 1. Reaction time is too long. 2. Reaction temperature or pressure is too high. 3. Catalyst is not selective.1. Monitor the reaction progress by techniques like GC or TLC and stop the reaction once the starting material is consumed. 2. Reduce the reaction temperature and/or hydrogen pressure. 3. Switch to a more selective catalyst system, such as Rh/SiO₂.
Presence of demethoxylation or dehydroxylation byproducts 1. Reaction temperature is too high. 2. Catalyst choice.1. Lower the reaction temperature. Increased temperatures can favor hydrogenolysis pathways.[1] 2. Select a catalyst known for high selectivity in preserving the methoxy (B1213986) group.
Inconsistent reaction results 1. Variations in catalyst batch. 2. Inconsistent reactor sealing and pressure. 3. Variations in substrate or solvent purity.1. Characterize each new batch of catalyst. 2. Ensure a consistent and leak-free reactor setup for every experiment. 3. Use reagents of the same high purity for all reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for Phenol and Substituted Phenol Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (barg)SolventKey Product(s)Selectivity (%)Reference
Rh/SiO₂4-Methoxyphenol503Isopropanol (B130326)This compoundHigh (no alcohol formed)[1][2]
Pd/C4-Methoxyphenol150-1605-6Not specifiedThis compound & 4-MethoxycyclohexanolNot specified[4]
Raney-Ni4-MethoxyphenolNot specifiedNot specifiedIsopropanol4-MethoxycyclohexanolNot specified
Pd/TiO₂GuaiacolNot specifiedNot specifiedNot specified2-Methoxycyclohexanone~65% yield[5]

Experimental Protocols

Protocol 1: Selective Hydrogenation of 4-Methoxyphenol to this compound using Rh/SiO₂

This protocol is based on the findings that Rh/SiO₂ can be highly selective for the ketone product under mild conditions.[1][2]

Materials:

  • 4-Methoxyphenol

  • Rh/SiO₂ catalyst (e.g., 5 wt% Rh)

  • Isopropanol (solvent)

  • High-pressure autoclave with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean and dry.

    • Add 4-methoxyphenol (e.g., 8.0 mmol) and the Rh/SiO₂ catalyst to the autoclave. The catalyst loading can be optimized, but a starting point is typically 5-10 mol% relative to the substrate.

    • Add isopropanol (e.g., 10 mL) as the solvent.

  • Reaction Setup:

    • Seal the autoclave securely.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove air.

    • Pressurize the reactor with hydrogen to 1 barg and then vent. Repeat this step.

  • Hydrogenation:

    • Pressurize the reactor to 3 barg with hydrogen.

    • Set the magnetic stirrer to a high speed (e.g., 1000 rpm) to ensure good mixing.

    • Heat the reactor to 323 K (50°C).

    • Monitor the reaction progress by taking small samples at intervals and analyzing them by GC or TLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete (indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography or distillation if necessary.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Methoxyphenol 4-Methoxyphenol This compound This compound 4-Methoxyphenol->this compound + 3H2 - H2O Cyclohexanol Cyclohexanol 4-Methoxyphenol->Cyclohexanol Demethoxylation Methoxycyclohexane Methoxycyclohexane 4-Methoxyphenol->Methoxycyclohexane Dehydroxylation 4-Methoxycyclohexanol 4-Methoxycyclohexanol This compound->4-Methoxycyclohexanol + H2

Caption: Reaction pathway for the hydrogenation of 4-methoxyphenol.

Experimental Workflow for Preventing Over-hydrogenation

G Start Start Reactor_Setup Reactor Setup: - 4-Methoxyphenol - Rh/SiO2 Catalyst - Isopropanol Start->Reactor_Setup Reaction_Conditions Set Conditions: - 3 barg H2 - 50 C Reactor_Setup->Reaction_Conditions Monitoring Monitor Reaction (GC/TLC) Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Incomplete Workup Work-up: - Cool and Vent - Filter Catalyst - Evaporate Solvent Monitoring->Workup Complete End End Workup->End

Caption: Experimental workflow for selective hydrogenation.

References

Technical Support Center: Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the oxidation of 4-methoxycyclohexanol (B98163) to 4-methoxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing 4-methoxycyclohexanol to this compound?

A1: The most common laboratory-scale methods for this transformation include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium (B92312) chlorochromate (PCC).[1][2][3][4] For larger-scale operations, greener and more cost-effective methods using hydrogen peroxide or catalytic air oxidation are also employed.[5][6]

Q2: Which oxidation method typically gives the highest yield?

A2: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. However, methods like Dess-Martin periodinane oxidation and Swern oxidation are known for their high efficiency and selectivity, often providing high yields.[4][7] A patented method using a catalytic system with air has reported yields as high as 94.4%.[8]

Q3: Are there any "green" or more environmentally friendly alternatives to traditional oxidation methods?

A3: Yes, there are several greener alternatives. TEMPO-catalyzed oxidations, which can use household bleach (sodium hypochlorite) as the terminal oxidant, are a popular choice.[9][10][11][12] Methods employing hydrogen peroxide as the oxidant with a catalyst are also considered environmentally friendly as the main byproduct is water.[5][6]

Q4: How can I monitor the progress of the oxidation reaction?

A4: The most common method for monitoring the reaction progress is thin-layer chromatography (TLC).[13] You can spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting material spot (4-methoxycyclohexanol) and the appearance of a new, less polar product spot (this compound) indicates the reaction is proceeding.

Troubleshooting Guide

Low or No Yield

Q: My reaction has a very low yield or did not proceed at all. What are the possible causes and solutions?

A: This is a common issue with several potential causes depending on the method used:

  • Inactive or Degraded Reagents:

    • Dess-Martin Periodinane (DMP): DMP is moisture-sensitive.[13] Ensure you are using a fresh batch or one that has been stored under anhydrous conditions.

    • Swern Oxidation: The electrophilic activator (e.g., oxalyl chloride) can degrade if not stored properly. Ensure it is fresh and handled under an inert atmosphere.

    • PCC: Ensure the PCC is of good quality and has been stored in a desiccator.

  • Incorrect Stoichiometry:

    • Ensure you are using the correct molar equivalents of the oxidizing agent. For instance, with DMP, at least 1.5 equivalents are often recommended.[13]

  • Suboptimal Temperature:

    • Swern Oxidation: This reaction requires very low temperatures (typically -78 °C) for the initial steps to prevent the decomposition of the reactive intermediates.[14][15] Ensure your cooling bath is at the correct temperature.

    • Other Oxidations: While most other oxidations are run at room temperature, very low ambient temperatures can significantly slow down the reaction rate.[13]

  • Presence of Water:

    • Many oxidation reactions, particularly those involving DMP and PCC, require anhydrous conditions.[13][16][17] Ensure all glassware is oven-dried and use anhydrous solvents.

Incomplete Reaction

Q: My TLC analysis shows both starting material and product, even after a long reaction time. How can I drive the reaction to completion?

A: An incomplete reaction can be addressed by:

  • Extending the Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Increasing the Amount of Oxidant: If the reaction has stalled, a small additional portion of the oxidizing agent can be added.

  • Gentle Warming: For some reactions like DMP oxidation, gentle warming (e.g., to 30-35 °C) can help push a sluggish reaction to completion. However, this should be done cautiously and monitored for byproduct formation.[13]

Formation of Byproducts

Q: I am observing unexpected spots on my TLC plate. What are the likely byproducts and how can I avoid them?

A: Byproduct formation is specific to the oxidation method:

  • PCC Oxidation: A common issue is the formation of a brown, tar-like material.[17] Adding an adsorbent like Celite or molecular sieves to the reaction mixture can help manage this.[17]

  • Swern Oxidation: If the temperature is not kept low enough, side reactions can occur.[18] Also, if triethylamine (B128534) is added before the alcohol has fully reacted with the activated DMSO, an alkoxythiomethyl ether byproduct can form.[1]

  • Over-oxidation: While this compound is a ketone and generally resistant to over-oxidation, harsh conditions with strong oxidants could potentially lead to cleavage of the ring.[19][20] It is important to use mild and selective oxidizing agents.

Difficult Work-up and Purification

Q: I'm having trouble with the work-up and purification of my product. What are some tips?

A: Work-up procedures are crucial for obtaining a pure product:

  • Quenching: Ensure the reaction is properly quenched to neutralize any remaining oxidizing agent. For DMP oxidations, a saturated aqueous solution of sodium thiosulfate (B1220275) is effective.[13]

  • Removing Byproducts:

    • Swern Oxidation: The byproduct dimethyl sulfide (B99878) has a very unpleasant odor.[1] Rinsing glassware with bleach can help to oxidize it to the odorless dimethyl sulfoxide (B87167).[21] During work-up, a dilute bleach solution can be used in a bubbler to trap the volatile dimethyl sulfide.[22]

    • PCC Oxidation: The chromium byproducts can be removed by filtering the reaction mixture through a plug of silica (B1680970) gel or Florisil.[23]

  • Emulsions: If an emulsion forms during aqueous extraction, adding brine (saturated NaCl solution) can help to break it.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for 4-Methoxycyclohexanol

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Typical Yield (%)Key Considerations
PCC Oxidation Pyridinium ChlorochromateDichloromethane (B109758)Room Temperature~88[23]Toxic chromium reagent; can form tarry byproducts.[17]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NDichloromethane-78 to Room Temp.HighProduces foul-smelling dimethyl sulfide; requires low temperatures.[1][15]
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom TemperatureHighMild conditions; reagent is moisture-sensitive.[13][24]
TEMPO-catalyzed TEMPO, NaOClDichloromethane/Water0 to Room Temp.High"Green" method; requires careful pH control.[10][12]
Jones Oxidation CrO₃, H₂SO₄Acetone0 to Room Temp.~78[8]Strong oxidant; highly acidic and toxic.
Catalytic Air Oxidation Air/O₂, CatalystToluene50~94[8]Environmentally friendly; requires a specific catalyst system.

Experimental Protocols

PCC Oxidation of 4-Methoxycyclohexanol
  • To a flask containing dichloromethane, add 11 g of pyridinium chlorochromate (PCC).

  • Prepare a solution of 4.2 g of 4-methoxycyclohexanol in 30 ml of dichloromethane.

  • Add the alcohol solution to the PCC suspension.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by passing the mixture through a Florisil column.

  • Distill the solvent to obtain this compound. (Expected yield: ~3.7 g).[23]

Swern Oxidation of a Secondary Alcohol (General Procedure)
  • To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane, add a solution of dimethyl sulfoxide (2.7 equivalents) in dichloromethane at -78 °C over 5 minutes.

  • After 5 minutes, add a solution of the 4-methoxycyclohexanol (1.0 equivalent) in dichloromethane dropwise over 5 minutes.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to quench the reaction.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[14]

Dess-Martin Periodinane (DMP) Oxidation (General Procedure)
  • To a solution of 4-methoxycyclohexanol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-2 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be further purified by column chromatography.[13]

TEMPO-Catalyzed Oxidation (General Procedure)
  • In a round-bottom flask cooled in a water bath, dissolve 4-methoxycyclohexanol in dichloromethane.

  • Add TEMPO (10 mol %).

  • Successively add a 0.6 M NaBr solution (0.23 equivalents), NaOCl (1 equivalent), and saturated NaHCO₃ to achieve a pH of approximately 9.5.

  • Stir the biphasic mixture vigorously at room temperature and monitor by TLC.

  • After 1 hour (or upon completion), add a 10% w/v Na₂S₂O₃ solution to quench any unreacted NaOCl.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Methoxycyclohexanol reagents Select & Prepare Oxidizing Agent (PCC, Swern, DMP, etc.) start->reagents Choose Method mix Combine Reactants (Control Temperature) reagents->mix solvent Prepare Anhydrous Solvent (e.g., DCM) solvent->mix monitor Monitor Progress via TLC mix->monitor Stir quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify end End: this compound purify->end

Caption: Experimental workflow for the oxidation of 4-methoxycyclohexanol.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Incomplete Reaction? reagent_quality Reagent Quality Issue? start->reagent_quality Yes conditions Incorrect Reaction Conditions? start->conditions Yes byproducts Byproduct Formation? start->byproducts Yes sol_reagent Use fresh/anhydrous reagents. Check stoichiometry. reagent_quality->sol_reagent sol_conditions Verify temperature. Ensure anhydrous solvent. Increase reaction time. conditions->sol_conditions sol_byproducts Adjust temperature. Optimize reagent addition order. Use additives (e.g., Celite). byproducts->sol_byproducts

Caption: Troubleshooting decision tree for oxidation reactions.

References

stability of 4-Methoxycyclohexanone in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Methoxycyclohexanone in acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound under neutral conditions and when stored in a sealed, dry environment at 2-8°C. However, its stability is compromised under acidic and basic conditions, particularly at elevated temperatures. Some synthetic processes note that the compound is not stable in acidic or basic systems at high temperatures, which can lead to reduced yields.

Q2: What are the likely degradation pathways for this compound in acidic conditions?

A2: Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the methoxy (B1213986) ether linkage. This reaction would yield 4-hydroxycyclohexanone (B83380) and methanol. The mechanism likely involves protonation of the ether oxygen, followed by nucleophilic attack by water.

Q3: What are the potential degradation pathways for this compound in basic conditions?

A3: In the presence of a base, this compound is susceptible to enolization. This involves the abstraction of an alpha-hydrogen (a hydrogen atom on a carbon adjacent to the carbonyl group) to form an enolate ion. This enolate can then participate in various subsequent reactions, potentially leading to aldol (B89426) condensation products or other rearrangements, especially at higher concentrations and temperatures.

Q4: Have any specific degradation products of this compound been reported in the literature?

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective method for separating and quantifying the parent compound and its degradation products. Gas Chromatography (GC) can also be employed, particularly for volatile byproducts. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying the structure of unknown degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly low yield of a reaction involving this compound. The reaction is conducted under acidic or basic conditions at elevated temperatures, leading to degradation of the starting material.- Attempt the reaction at a lower temperature. - If possible, use milder acidic or basic catalysts. - Minimize the reaction time. - Consider using a different solvent or a two-phase system to protect the product as it forms.
Appearance of unknown peaks in my chromatogram after a reaction or during storage. Degradation of this compound has occurred.- Analyze the sample using a mass spectrometer (LC-MS or GC-MS) to determine the molecular weight of the unknown impurities. - Isolate the impurities using preparative chromatography for structural elucidation by NMR. - Compare the retention times of the unknown peaks with those of suspected degradation products (e.g., 4-hydroxycyclohexanone).
Difficulty in separating this compound from its degradation products by HPLC. The chromatographic method is not optimized for the separation of the parent compound and its degradants.- Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Modify the pH of the mobile phase. - Optimize the column temperature.
Inconsistent results in stability studies. - Inaccurate control of pH and temperature. - Contamination of reagents or solvents. - Instability of degradation products themselves.- Use calibrated pH meters and temperature-controlled incubation chambers. - Use high-purity reagents and solvents. - Analyze samples at predetermined time points and consider the possibility of secondary degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

Objective: To generate potential degradation products of this compound under acidic, basic, oxidative, thermal, and photolytic stress and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (B52724) or Methanol (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV or MS detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time intervals.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • Analyze the samples after the exposure period.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples after the exposure.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC method.

    • Determine the percentage of degradation of this compound and the formation of any degradation products.

Quantitative Data Summary
Stress Condition Reagent Concentration Temperature Duration % Degradation of this compound Number of Degradation Products Major Degradation Product (Peak Area %)
Acidic0.1 M HCl60°C24 hData to be filledData to be filledData to be filled
Acidic1 M HCl60°C24 hData to be filledData to be filledData to be filled
Basic0.1 M NaOH60°C24 hData to be filledData to be filledData to be filled
Basic1 M NaOH60°C24 hData to be filledData to be filledData to be filled
Oxidative3% H₂O₂Room Temp.24 hData to be filledData to be filledData to be filled
Oxidative30% H₂O₂Room Temp.24 hData to be filledData to be filledData to be filled
ThermalN/A80°C48 hData to be filledData to be filledData to be filled
PhotolyticN/AAmbientAs per ICH Q1BData to be filledData to be filledData to be filled

Visualizations

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

degradation_pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions start_acid This compound intermediate_acid Protonated Ether start_acid->intermediate_acid + H+ product_acid 4-Hydroxycyclohexanone + Methanol intermediate_acid->product_acid + H2O, -H+ start_base This compound product_base Enolate Ion start_base->product_base + Base, - H+ further_reactions Further Reactions (e.g., Aldol Condensation) product_base->further_reactions

Caption: Potential degradation pathways of this compound.

troubleshooting low yield in the Bucherer-Bergs reaction with 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Bucherer-Bergs reaction, with a specific focus on the challenging substrate, 4-Methoxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield for the Bucherer-Bergs reaction with this compound. What are the most likely causes?

Low yields with this compound in the Bucherer-Bergs reaction can stem from several factors, often related to the steric hindrance and electronic properties of the substrate. The methoxy (B1213986) group, while electron-donating, can also sterically hinder the approach of reagents to the carbonyl group. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role and may require optimization for this specific substrate.

  • Reagent Stoichiometry and Quality: Incorrect molar ratios of reactants or degraded reagents can significantly impact the reaction efficiency.

  • pH of the Reaction Mixture: The pH needs to be maintained within a specific range for optimal results.[1]

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired hydantoin (B18101).

  • Product Precipitation and Isolation: Inefficient precipitation or loss during workup can lead to an artificially low isolated yield.

Q2: What is the expected product of the Bucherer-Bergs reaction with this compound?

The expected product is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione .

Q3: Are there any known successful protocols for similar substituted cyclohexanones?

Yes, a protocol for the sterically similar 4-tert-butylcyclohexanone (B146137) has been reported with a 68% yield. This serves as a valuable starting point for optimizing the reaction with this compound.

Troubleshooting Guide

Issue 1: Low Conversion of this compound

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.

Possible Cause & Suggested Solution

Possible CauseSuggested SolutionRationale
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. For sterically hindered ketones, prolonged heating is often necessary.[2]The steric bulk of the methoxy group and the cyclohexane (B81311) ring can slow down the initial formation of the cyanohydrin and subsequent cyclization steps.
Suboptimal Solvent Consider switching to a higher-boiling point solvent such as propylene (B89431) glycol or acetamide (B32628) (used as a melt).[2]Standard solvents like ethanol (B145695)/water may not provide a high enough reflux temperature to overcome the activation energy for this substrate.
Decomposition of Ammonium (B1175870) Carbonate If running the reaction in an open system, consider a closed vessel to prevent the loss of ammonia (B1221849) and carbon dioxide.[2]Ammonium carbonate is in equilibrium with ammonia and carbon dioxide, which can escape from an open reaction vessel, reducing their effective concentration.
Use of Ultrasonication Employing ultrasonic irradiation can sometimes accelerate the reaction and improve yields.[3]Ultrasonication can enhance mass transport and provide the energy needed to overcome activation barriers.

Data Presentation: Effect of Reaction Conditions on Yield (Literature Data for Hindered Ketones)

KetoneReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH58-62107[2]
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH58-629067[2]
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH (closed vessel)110-75[2]
Benzophenone(NH₄)₂CO₃, KCNPropylene Glycol--91-96[2]
Issue 2: Formation of Side Products

The appearance of unexpected spots on TLC or peaks in your analytical data indicates the formation of side products.

Possible Cause & Suggested Solution

Possible CauseSuggested SolutionRationale
Incorrect Reagent Stoichiometry Ensure the molar ratio of ketone:KCN:(NH₄)₂CO₃ is approximately 1:2:2.[1]An excess of cyanide can potentially lead to the formation of dicyanated or other side products.
Incorrect pH Maintain the pH of the reaction mixture between 8 and 9.[1]A pH that is too high can lead to the degradation of cyanide, while a pH that is too low will inhibit the formation of the cyanohydrin intermediate.[1]
Reaction with Solvent If using an alcohol solvent, consider the possibility of side reactions.While ethanol is a common solvent, alternative solvents might be necessary for this particular substrate.

Experimental Protocols

Standard Protocol for Bucherer-Bergs Reaction with a Hindered Ketone (e.g., 4-tert-Butylcyclohexanone)

This protocol is adapted from a literature procedure for a sterically hindered cyclohexanone (B45756) and can be used as a starting point for this compound.

Materials:

  • 4-tert-Butylcyclohexanone (or this compound)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the ketone, potassium cyanide, and ammonium carbonate in a 1:2:4 molar ratio.

  • Add a mixture of ethanol and water as the solvent.

  • Heat the reaction mixture to reflux (typically 80-100°C) with stirring for an extended period (e.g., 24-48 hours).[1] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the hydantoin product.[1]

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure hydantoin.[1]

Visualizations

Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism Ketone 4-Methoxy- cyclohexanone Imine Iminium Intermediate Ketone->Imine + NH₃ NH3 NH₃ AminoNitrile α-Amino Nitrile Imine->AminoNitrile + HCN HCN HCN CarbamicAcid Carbamic Acid Intermediate AminoNitrile->CarbamicAcid + CO₂ CO2 CO₂ Cyclization Intramolecular Cyclization CarbamicAcid->Cyclization Hydantoin Spiro-Hydantoin (Product) Cyclization->Hydantoin Rearrangement

Caption: The mechanism of the Bucherer-Bergs reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Combine Combine Ketone, KCN, and (NH₄)₂CO₃ in Solvent Start->Combine Reflux Heat to Reflux (Monitor by TLC) Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl to Precipitate Cool->Acidify Filter Filter and Wash Precipitate Acidify->Filter Recrystallize Recrystallize Crude Product Filter->Recrystallize Analyze Analyze Pure Product (NMR, MS, etc.) Recrystallize->Analyze End End Analyze->End

Caption: A typical experimental workflow for the Bucherer-Bergs reaction.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Conversion Is Starting Material Consumed (TLC)? Start->Check_Conversion Optimize_Conditions Optimize Reaction Conditions: - Increase Temp/Time - Change Solvent - Use Closed System Check_Conversion->Optimize_Conditions No Check_Side_Products Are Side Products Observed (TLC)? Check_Conversion->Check_Side_Products Yes Success Improved Yield Optimize_Conditions->Success Adjust_Stoichiometry Adjust Reagent Stoichiometry and Check pH Check_Side_Products->Adjust_Stoichiometry Yes Improve_Workup Optimize Workup: - Ensure Complete Precipitation - Minimize Transfer Losses Check_Side_Products->Improve_Workup No Adjust_Stoichiometry->Success Improve_Workup->Success

Caption: A decision tree to guide troubleshooting efforts for low yields.

References

optimization of reaction conditions for catalytic hydrogenation of 4-methoxyphenol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of 4-methoxyphenol (B1676288). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the catalytic hydrogenation of 4-methoxyphenol?

A1: The primary product from the selective hydrogenation of the aromatic ring of 4-methoxyphenol is typically 4-methoxycyclohexanone .[1][2] Depending on the catalyst and reaction conditions, further hydrogenation can lead to the formation of 4-methoxycyclohexanol . However, the formation of the alcohol is not always observed.[1][2]

Q2: What are the common side reactions and byproducts I should be aware of?

A2: Common side reactions involve hydrogenolysis, which is the cleavage of C-O bonds. This can lead to:

  • Demethoxylation: Removal of the methoxy (B1213986) group to form cyclohexanol (B46403) and cyclohexanone.[1][2]

  • Dehydroxylation: Removal of the hydroxyl group to form methoxycyclohexane.[1][2]

  • Complete Hydrodeoxygenation: Formation of cyclohexane.[2]

The extent of these side reactions is highly dependent on the catalyst, temperature, and pressure used.[1]

Q3: Which catalysts are commonly used for the hydrogenation of 4-methoxyphenol?

A3: A variety of catalysts can be employed, with the choice significantly impacting product selectivity. Common examples include:

  • Rhodium on silica (B1680970) (Rh/silica): This catalyst has been shown to be selective towards the formation of this compound.[1][2]

  • Palladium on various supports (e.g., Pd/C, Pd/TiO₂, Pd/hydroxyapatite): Palladium catalysts are frequently used for phenol (B47542) hydrogenation and can be adapted for 4-methoxyphenol.[3][4] The support can influence selectivity.

  • Raney Nickel (Raney® Ni): This is another common catalyst for hydrogenation reactions.[5]

  • Platinum on carbon (Pt/C): Platinum catalysts are also effective for hydrogenation.[6][7]

Q4: What are typical reaction conditions for this hydrogenation?

A4: Reaction conditions can vary widely based on the desired product and catalyst. A representative example using a Rh/silica catalyst involves a temperature of 323 K (50°C) and a hydrogen pressure of 3 barg.[1][2] Higher temperatures may increase the rate of reaction but can also favor the formation of hydrogenolysis byproducts.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of 4-methoxyphenol in a question-and-answer format.

Q1: My reaction is very slow or not proceeding at all. What could be the problem?

A1: Several factors can contribute to a sluggish or stalled reaction:

  • Inactive Catalyst: The catalyst may be old, oxidized, or poisoned. Try using a fresh batch of catalyst.[8]

  • Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen, and halogen compounds.[8][9] Purifying your reagents may be necessary.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Consider increasing the hydrogen pressure, potentially using a high-pressure reactor like a Parr shaker.[6]

  • Poor Mixing: Inadequate agitation can lead to poor mass transfer of hydrogen to the catalyst surface. Ensure vigorous stirring.[2]

  • Low Temperature: The reaction temperature may be too low. A moderate increase in temperature can sometimes improve the reaction rate, but be mindful of potential side reactions.[8]

Q2: I am observing a high yield of undesired side products like cyclohexanol and methoxycyclohexane. How can I improve selectivity towards this compound?

A2: The formation of hydrogenolysis byproducts is a common challenge. To enhance selectivity:

  • Optimize Reaction Temperature: Higher temperatures tend to favor hydrogenolysis.[1] Try running the reaction at a lower temperature.

  • Catalyst Choice: The choice of catalyst is crucial for selectivity. Rhodium on silica has shown good selectivity for this compound.[1][2] Palladium catalysts can also be selective, but the support plays a significant role.[3] You may need to screen different catalysts.

  • Reaction Time: Prolonged reaction times can lead to the formation of secondary products. Monitor the reaction progress and stop it once the desired product is maximized.

Q3: I am getting a mixture of this compound and 4-methoxycyclohexanol. How can I favor the formation of the ketone?

A3: The over-reduction of the ketone to the alcohol can be controlled by:

  • Catalyst Selection: Some catalysts are more prone to reducing the ketone. For instance, in phenol hydrogenation, Pd catalysts show high selectivity towards cyclohexanone, while Ru and Rh catalysts primarily yield cyclohexanol.[1]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) will generally favor the ketone over the alcohol.

  • Reaction Monitoring: Closely monitor the reaction by techniques like GC or TLC to stop the reaction at the desired point before significant alcohol formation occurs.

Data Presentation

Table 1: Influence of Catalyst on Product Selectivity in Phenol Hydrogenation (as an analogue)

CatalystSupportMajor ProductReference
Pd-Cyclohexanone[1]
Ru-Cyclohexanol[1]
Rh-Cyclohexanol[1]
PdTitania-modified silicaCyclohexanone (100% selectivity after thermal treatment)[1]
RuTitania-modified silicaCyclohexanol (100% selectivity)[1]

Table 2: Representative Reaction Conditions for 4-Methoxyphenol Hydrogenation

ParameterValueReference
CatalystRh/silica[1][2]
Temperature323 K (50°C)[1][2]
Hydrogen Pressure3 barg[1][2]
Substrate8 mmol 4-methoxyphenol[1]
SolventIsopropyl alcohol[2]

Experimental Protocols

General Protocol for Catalytic Hydrogenation in a Batch Reactor (Parr Apparatus)

This protocol provides a general guideline. Specific parameters should be optimized for your reaction.

  • Reactor Preparation: Ensure the reactor is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5-10 wt% of the substrate) to the reactor.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol, methanol, ethyl acetate) to the reactor, followed by the 4-methoxyphenol.

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Inert Gas Purge: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogen Purge: Purge the reactor several times with hydrogen gas.

  • Pressurization: Pressurize the reactor to the desired hydrogen pressure.

  • Reaction Initiation: Begin stirring and heat the reactor to the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis (e.g., GC, TLC).

  • Reaction Quench: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Catalyst Filtration: Purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst. The catalyst is often pyrophoric, so handle it with care, typically under a blanket of solvent or inert gas.

  • Work-up and Purification: The filtrate can then be concentrated and the product purified by appropriate methods such as distillation or chromatography.

Mandatory Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Add Stir Bar) start->reactor_prep catalyst_loading Catalyst Loading (Inert Atmosphere) reactor_prep->catalyst_loading reagent_addition Add Solvent and 4-Methoxyphenol catalyst_loading->reagent_addition seal_reactor Seal Reactor reagent_addition->seal_reactor purge_n2 Purge with Nitrogen seal_reactor->purge_n2 purge_h2 Purge with Hydrogen purge_n2->purge_h2 pressurize Pressurize with H2 purge_h2->pressurize reaction Start Stirring and Heating pressurize->reaction monitor Monitor Reaction Progress (H2 uptake, GC/TLC) reaction->monitor cooldown Cool to Room Temperature monitor->cooldown Reaction Complete vent Vent H2 Pressure cooldown->vent filter Filter Catalyst vent->filter workup Work-up and Purify Product filter->workup end End workup->end

Caption: Experimental workflow for catalytic hydrogenation.

troubleshooting_hydrogenation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions issue Issue: Low or No Conversion catalyst_inactive Inactive Catalyst issue->catalyst_inactive catalyst_poisoned Catalyst Poisoning issue->catalyst_poisoned low_pressure Low H2 Pressure issue->low_pressure poor_mixing Poor Mixing issue->poor_mixing low_temp Low Temperature issue->low_temp fresh_catalyst Use Fresh Catalyst catalyst_inactive->fresh_catalyst purify_reagents Purify Reagents catalyst_poisoned->purify_reagents increase_pressure Increase H2 Pressure low_pressure->increase_pressure increase_stirring Increase Stirring Rate poor_mixing->increase_stirring increase_temp Increase Temperature low_temp->increase_temp

Caption: Troubleshooting guide for low reaction conversion.

References

Technical Support Center: Scale-Up of 4-Methoxycyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Methoxycyclohexanone. This resource is designed to provide comprehensive guidance on overcoming common challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction yields and purity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Product Yield

Question: Our synthesis is resulting in a low yield of this compound. What are the likely causes, and how can we improve the yield?

Answer: Low yields during the scale-up of this compound synthesis can stem from several factors, depending on the chosen synthetic route. Here are common causes and potential solutions:

  • Incomplete Conversion of Starting Material:

    • Oxidation of 4-Methoxycyclohexanol (B98163): The oxidizing agent may be insufficient or degraded. Ensure accurate stoichiometry and use fresh reagents. Incomplete reaction can also be due to poor mixing on a larger scale; verify that agitation is adequate to maintain a homogeneous reaction mixture. The reaction temperature might be too low, leading to slow conversion.[1]

    • Hydrogenation of 4-Methoxyphenol (B1676288): The catalyst may be deactivated or poisoned. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Impurities in the starting material or solvent can poison the catalyst. Consider using a guard bed to remove impurities before the reactant stream reaches the catalyst bed. The hydrogen pressure or temperature may be insufficient for complete conversion.

  • Side Reactions and Byproduct Formation:

    • Over-reduction (Hydrogenation Route): A significant byproduct of the hydrogenation of 4-methoxyphenol can be the over-reduced product, 4-methoxycyclohexanol.[2] This is often difficult to separate from the desired product due to close boiling points, leading to yield loss during purification. To mitigate this, carefully control the reaction time, temperature, and hydrogen pressure. Catalyst choice is also crucial; some catalysts may be more selective for the ketone.

    • Polymerization: In some synthesis methods, particularly those involving strong acids or bases, the product or starting materials can undergo polymerization, reducing the yield.[3][4]

  • Product Instability: this compound can be unstable at high temperatures or under acidic or basic conditions, leading to degradation and reduced yield.[2] It is crucial to control the reaction temperature and minimize the reaction time.

Issue 2: Product Purity Issues

Question: We are struggling to obtain high-purity this compound. What are the common impurities and how can we remove them?

Answer: Purity issues often arise from incomplete reactions, side reactions, or inadequate purification methods.

  • Common Impurities:

    • Unreacted Starting Materials: 4-methoxycyclohexanol or 4-methoxyphenol may be present due to incomplete conversion.

    • 4-Methoxycyclohexanol: As mentioned, this is a common impurity in the hydrogenation route.[2]

    • Solvent Residues: Inadequate removal of the reaction solvent during workup.

    • Catalyst Traces: Fine catalyst particles may carry over into the product.

  • Troubleshooting and Purification:

    • Reaction Optimization: The first step is to optimize the reaction to minimize impurity formation. This includes fine-tuning temperature, pressure, reaction time, and catalyst loading.

    • Fractional Distillation: Due to the close boiling points of this compound and potential impurities like 4-methoxycyclohexanol, fractional distillation is often necessary but can lead to product loss.[2] Use an efficient distillation column and carefully control the distillation parameters.

    • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be an effective purification method.

    • Chromatography: For high-purity requirements, column chromatography may be employed, although this is less practical for very large-scale production.

Issue 3: Reaction Control and Safety at Scale

Question: We are concerned about the safety of scaling up this synthesis, particularly regarding thermal runaway. How can we ensure a safe process?

Answer: Both oxidation and hydrogenation reactions can be highly exothermic and pose a risk of thermal runaway if not properly controlled.

  • Key Considerations for Safe Scale-Up:

    • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment of the reaction using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will help determine the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).

    • Heat Management: Ensure the reactor has an adequate cooling capacity to remove the heat generated during the reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging.

    • Controlled Addition: For highly exothermic reactions, a semi-batch process where one reactant is added gradually to the other is recommended. This allows for better control of the reaction rate and temperature.

    • Agitation: Ensure efficient stirring to maintain uniform temperature throughout the reactor and prevent the formation of localized hot spots.

    • Emergency Planning: Have a clear plan for emergency situations, including a quenching procedure and pressure relief systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most common industrial routes are the oxidation of 4-methoxycyclohexanol and the catalytic hydrogenation of 4-methoxyphenol. The oxidation route can use various oxidizing agents, but greener options like hydrogen peroxide are favored for their environmental friendliness.[4] The hydrogenation route is also widely used and can be highly efficient, though it requires careful control to avoid over-reduction.[2]

Q2: What are the advantages and disadvantages of each main synthesis route?

A2:

Synthesis RouteAdvantagesDisadvantages
Oxidation of 4-Methoxycyclohexanol - Can be a high-yielding reaction.- Milder conditions may be possible depending on the oxidant.- Some oxidizing agents (e.g., chromates) are toxic and produce hazardous waste.[5]- Greener oxidants like H₂O₂ may require more active catalysts and careful temperature control to prevent decomposition.[4]- The starting material, 4-methoxycyclohexanol, is often produced from 4-methoxyphenol, adding a step to the overall process.
Catalytic Hydrogenation of 4-Methoxyphenol - Can be a one-step process from a readily available starting material.- Can be a very clean reaction with high atom economy.- Risk of over-reduction to 4-methoxycyclohexanol, which is difficult to separate.[2]- Catalyst can be expensive and prone to deactivation.- Requires handling of hydrogen gas under pressure, which has safety implications.

Q3: What are some common side products to expect in the hydrogenation of 4-methoxyphenol?

A3: Besides the over-reduction product 4-methoxycyclohexanol, other potential byproducts can include cyclohexanol (B46403) and methoxycyclohexane, resulting from demethoxylation and dehydroxylation reactions, respectively.[6] The selectivity towards these byproducts can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Methoxycyclohexanol with Sodium Hypochlorite (B82951)

  • Materials:

    • 4-Methoxycyclohexanol

    • Glacial Acetic Acid

    • Sodium Hypochlorite solution (household bleach, ~5.25%)

    • Sodium Thiosulfate (B1220275)

    • Dichloromethane

    • Anhydrous Magnesium Sulfate

    • Starch-iodide paper

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a thermometer, combine 4-methoxycyclohexanol and glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add the sodium hypochlorite solution dropwise while maintaining the internal temperature below 50°C.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour. Monitor the presence of excess oxidant using starch-iodide paper. If the test is negative, add more sodium hypochlorite solution in small portions until a positive test is sustained.

    • Quench the excess oxidant by adding small portions of sodium thiosulfate until the starch-iodide test is negative.

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-Methoxyphenol

  • Materials:

    • 4-Methoxyphenol

    • Palladium on Carbon (Pd/C) catalyst (e.g., 5%)

    • Solvent (e.g., Methylcyclohexane)

    • Hydrogen gas

  • Procedure:

    • Charge a high-pressure reactor (autoclave) with 4-methoxyphenol, the solvent, and the Pd/C catalyst.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) and then with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-6 Kg/cm²).[2]

    • Heat the reaction mixture to the target temperature (e.g., 150-160°C) with vigorous stirring.[2]

    • Monitor the reaction progress by observing the hydrogen uptake.

    • Once the hydrogen uptake ceases or the reaction is deemed complete by in-process control (e.g., GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate by distillation.

    • Purify the resulting crude product by fractional vacuum distillation to separate the desired this compound from any unreacted starting material and the over-reduced byproduct, 4-methoxycyclohexanol.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialReagents/CatalystSolventTemperature (°C)PressureYield (%)Reference
Oxidation4-MethoxycyclohexanolPyridinium chlorochromateMethylene chlorideRoom Temp.Atmospheric~88%-
Oxidation4-MethoxycyclohexanolJones Reagent (CrO₃/H₂SO₄)Acetone0 - Room Temp.Atmospheric~78%[5]
Oxidation4-MethoxycyclohexanolH₂O₂ / Molecular sieve supported phosphotungstic acid-70-90Atmospheric>98%[4]
Hydrogenation4-MethoxyphenolPd/C-140Atmospheric~76%-
Hydrogenation4-MethoxyphenolPd/CMethylcyclohexane150-1605-6 Kg/cm²87-96%[2]

Visualizations

experimental_workflow_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants 4-Methoxycyclohexanol + Acetic Acid start->reactants addition Controlled Addition < 50°C reactants->addition oxidant Sodium Hypochlorite oxidant->addition stirring Stir at RT (1 hr) addition->stirring quench Quench with Na₂S₂O₃ stirring->quench extraction Extraction with Dichloromethane quench->extraction drying Drying over MgSO₄ extraction->drying concentration Concentration drying->concentration distillation Vacuum Distillation concentration->distillation end Pure This compound distillation->end

Caption: Experimental workflow for the oxidation of 4-methoxycyclohexanol.

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants 4-Methoxyphenol + Solvent + Pd/C start->reactants charge_reactor Charge Autoclave reactants->charge_reactor purge Purge with N₂ then H₂ charge_reactor->purge pressurize_heat Pressurize with H₂ & Heat purge->pressurize_heat react Reaction under Pressure pressurize_heat->react cool_vent Cool & Vent react->cool_vent filter Filter Catalyst cool_vent->filter concentrate Solvent Removal filter->concentrate distillation Fractional Vacuum Distillation concentrate->distillation end Pure This compound distillation->end

Caption: Experimental workflow for the hydrogenation of 4-methoxyphenol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity Issue incomplete_conv Incomplete Conversion start->incomplete_conv side_reactions Side Reactions start->side_reactions product_instability Product Instability start->product_instability purification_loss Purification Losses start->purification_loss optimize_cond Optimize Reaction Conditions (T, P, t) incomplete_conv->optimize_cond check_reagents Check Reagent Quality & Stoichiometry incomplete_conv->check_reagents improve_mixing Improve Agitation incomplete_conv->improve_mixing side_reactions->optimize_cond control_addition Controlled Reactant Addition side_reactions->control_addition product_instability->optimize_cond optimize_purification Optimize Purification (e.g., Fractional Distillation) purification_loss->optimize_purification

References

minimizing byproduct formation in 4-Methoxycyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxycyclohexanone. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete reaction - Hydrogenation of 4-Methoxyphenol (B1676288): Extend the reaction time or increase the hydrogen pressure. Ensure the catalyst is active and not poisoned.[1][2] Monitor the reaction progress using techniques like TLC or GC until the starting material is consumed.[2] - Oxidation of 4-Methoxycyclohexanol (B98163): Increase the amount of oxidizing agent or extend the reaction time. Be cautious of over-oxidation.
Product polymerization This compound can be unstable in acidic or basic conditions and at elevated temperatures, leading to polymerization.[3][4][5] - Maintain a neutral pH during workup and purification. - Keep reaction and purification temperatures as low as possible. - Consider using a continuous flow reactor to minimize the residence time of the product in the reaction mixture.[5]
Catalyst deactivation/inefficiency - Hydrogenation: Ensure the catalyst (e.g., Pd/C) is fresh or properly activated. Some methods report that the catalyst cannot be reused, impacting yield and cost.[1] - Oxidation: If using a heterogeneous catalyst (e.g., phosphotungstic acid on a molecular sieve), ensure it is properly prepared and not fouled.[3]
Suboptimal reaction conditions - Temperature: For hydrogenation, temperatures can range from ambient to 100-180°C depending on the specific method.[2][4] For oxidation, temperatures are typically kept low (e.g., 0-50°C) to improve selectivity.[1] - Solvent: The choice of solvent can impact reaction rate and selectivity. Toluene, cyclohexane, and methylene (B1212753) chloride are commonly used.[1][4][6]

Issue 2: Presence of 4-Methoxycyclohexanol as a Major Byproduct

Potential CauseRecommended Solution
Incomplete oxidation of 4-methoxycyclohexanol - Increase the stoichiometry of the oxidizing agent. - Extend the reaction time. - Ensure efficient mixing to promote contact between the substrate and the oxidant.
Undesired reduction of the ketone (in hydrogenation routes) While less common, some catalytic systems might favor over-reduction. - Screen different catalysts and reaction conditions. For instance, hydrogenation of 4-methoxyphenol over a Rh/silica (B1680970) catalyst has been shown to be selective to this compound with no alcohol formation.[7][8]
Side reaction in the hydrogenation of 4-methoxyphenol The formation of 4-methoxycyclohexanol is a known side reaction.[5] - Optimize catalyst and reaction conditions for selectivity towards the ketone.

Issue 3: Formation of Colored Impurities or Tar

Potential CauseRecommended Solution
Decomposition of starting materials or product - As mentioned, this compound can be unstable.[3][4][5] Minimize reaction time and temperature. - Ensure the purity of starting materials. Impurities can lead to side reactions and decomposition.
Use of harsh reagents - Strong acids or bases can promote side reactions and polymerization.[3][5] Use milder reagents where possible. - Oxidizing agents like chromates can lead to colored byproducts and are environmentally hazardous.[1] Consider greener alternatives like hydrogen peroxide with a suitable catalyst.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are:

  • Catalytic Hydrogenation of 4-Methoxyphenol : This method involves the hydrogenation of 4-methoxyphenol using a catalyst like Palladium on carbon (Pd/C). It is often favored for its potential for high yield.[1][9]

  • Oxidation of 4-Methoxycyclohexanol : This involves oxidizing the corresponding alcohol to the ketone. Various oxidizing agents can be used, ranging from traditional, toxic reagents like Jones reagent (chromium-based) to more environmentally friendly options like hydrogen peroxide with a catalyst.[1][3]

  • Multi-step Syntheses : These routes start from materials like hydroquinone (B1673460) or 1,4-cyclohexanedione (B43130) monoethylene glycol ketal. However, they are often more complex and less suitable for large-scale production due to multiple steps and potentially low yields in certain steps.[1][3]

Q2: What are the typical byproducts in the synthesis of this compound?

A2: Common byproducts include:

  • 4-Methoxycyclohexanol : This can be an intermediate in the oxidation route or a byproduct of the hydrogenation of 4-methoxyphenol.[5]

  • Polymerization products : The target molecule can polymerize under acidic or basic conditions, or at high temperatures.[3][5]

  • Demethoxylation and dehydroxylation products : In catalytic hydrogenation, cleavage of the methoxy (B1213986) or hydroxyl group can occur, leading to cyclohexanone (B45756) or cyclohexanol.[7][8]

Q3: How can I purify this compound?

A3: Purification is typically achieved through:

  • Distillation : Reduced pressure distillation is often used to purify the final product.[2] However, this can lead to some product loss if the compound is not stable at the distillation temperature.[4]

  • Column Chromatography : For smaller scale preparations, purification on a column of silica gel or Florisil can be effective.[6]

  • Extraction : Solvent extraction can be used to separate the product from the reaction mixture before final purification.[3]

Q4: Are there "green" synthesis methods available for this compound?

A4: Yes, there is a push towards more environmentally friendly methods. One such approach is the oxidation of 4-methoxycyclohexanol using hydrogen peroxide as the oxidant and a molecular sieve-supported phosphotungstic acid as a catalyst. This method avoids the use of toxic heavy metals like chromium.[3][5] Another approach focuses on using oxygen-containing gas as the oxidant.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Methoxyphenol

This protocol is a general guideline based on literature procedures.[2]

Materials:

  • 4-Methoxyphenol

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Borax (B76245) (optional, as a modifier)[2]

  • Solvent (e.g., Methylcyclohexane)[2]

  • Hydrogen gas

  • Autoclave/hydrogenation reactor

Procedure:

  • To a high-pressure reactor, add 4-methoxyphenol, the solvent (e.g., 150 g of methylcyclohexane (B89554) for 100 g of starting material), Pd/C catalyst (e.g., 7 g), and borax (e.g., 1 g).[2]

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.7-1.0 MPa).[2]

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.[2]

  • Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases and the starting material is no longer detected by a suitable analytical method (e.g., GC or TLC).[2]

  • Cool the reactor to a safe temperature (e.g., 30°C) and carefully vent the hydrogen.[2]

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.[2]

Protocol 2: Oxidation of 4-Methoxycyclohexanol with Pyridinium Chlorochromate (PCC)

This is a common laboratory-scale oxidation method.[6] Note that PCC is a chromium-based reagent and should be handled with appropriate safety precautions.

Materials:

  • 4-Methoxycyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Methylene chloride (CH₂Cl₂)

  • Florisil or silica gel for purification

Procedure:

  • In a round-bottom flask, suspend PCC (e.g., 11 g) in methylene chloride.

  • Add a solution of 4-methoxycyclohexanol (e.g., 4.2 g) in methylene chloride (e.g., 30 ml) to the PCC suspension.[6]

  • Stir the reaction mixture at room temperature for a few hours (e.g., 3 hours).[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of Florisil or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with the same solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product can be further purified by distillation if necessary.[6]

Diagrams

experimental_workflow_hydrogenation start Start reactants Charge Reactor: - 4-Methoxyphenol - Solvent - Pd/C Catalyst start->reactants reaction Hydrogenation: - Heat to 100°C - Pressurize with H₂ (1.0 MPa) reactants->reaction monitoring Monitor Reaction (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool and Vent - Filter Catalyst monitoring->workup Complete purification Purification: - Solvent Evaporation - Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for this compound synthesis via catalytic hydrogenation.

troubleshooting_low_yield issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Product Polymerization issue->cause2 cause3 Catalyst Deactivation issue->cause3 solution1a Extend Reaction Time cause1->solution1a solution1b Increase Reagent/Pressure cause1->solution1b solution2a Maintain Neutral pH cause2->solution2a solution2b Lower Temperature cause2->solution2b solution3a Use Fresh/Active Catalyst cause3->solution3a

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

comparison of synthetic routes to 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the primary synthetic routes to 4-methoxycyclohexanone is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of common synthetic methodologies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through several distinct pathways. The selection of a particular route often depends on factors such as starting material availability, scalability, yield, and environmental impact. The following table summarizes the key quantitative data for the most common synthetic routes.

Synthetic Route Starting Material Key Reagents/Catalyst Reaction Time Temperature Pressure Yield Reference
1. Catalytic Hydrogenation 4-Methoxyphenol (B1676288)Pd/C or Rh/silica, H₂Not specified150-160°C5-6 Kg/cm²87-96%[1]
2. Oxidation of 4-Methoxycyclohexanol (B98163) 4-MethoxycyclohexanolH₂O₂, molecular sieve supported phosphotungstic acid~35 min to 1.7h70-90°CAtmospheric>98%[2]
3. From 1,4-Cyclohexanedione Monoethylene Ketal 1,4-Cyclohexanedione Monoethylene KetalReducing agent, Methylating agent, Acid for hydrolysisMulti-stepVariedAtmosphericLower, complex process[3][4]
4. From Hydroquinone HydroquinoneMethylating agent, H₂/Catalyst, Oxidizing agentMulti-stepVariedVariedModerate to high[4]

Detailed Experimental Protocols

Route 1: Catalytic Hydrogenation of 4-Methoxyphenol

This method involves the direct hydrogenation of 4-methoxyphenol to this compound in the presence of a metal catalyst.

Experimental Protocol:

  • A high-pressure autoclave is charged with 4-methoxyphenol, a suitable solvent (e.g., methyl cyclohexane, toluene), and a palladium on carbon (Pd/C) catalyst.[1]

  • The autoclave is sealed and purged with nitrogen, then filled with hydrogen gas to a pressure of 5-6 Kg/cm².[1]

  • The reaction mixture is heated to 150-160°C with vigorous stirring.[1]

  • The reaction progress is monitored by techniques such as gas chromatography (GC).

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.[1]

Route 2: Oxidation of 4-Methoxycyclohexanol

This route is a high-yield, environmentally friendly process that utilizes hydrogen peroxide as the oxidant.

Experimental Protocol:

  • A glass pipe tubular reactor (e.g., 2 cm internal diameter, 60 cm length) is packed with a molecular sieve-supported phosphotungstic acid catalyst (100-150g).[2]

  • The reactor is heated to a constant temperature of 70-90°C.[2]

  • A 30-50% aqueous solution of 4-methoxycyclohexanol and a 30-50% aqueous solution of hydrogen peroxide are fed into the top of the reactor at a controlled rate (e.g., 4-methoxycyclohexanol solution at 5-15 g/min ). The molar ratio of 4-methoxycyclohexanol to hydrogen peroxide is maintained at 1:1.05-1.5.[2]

  • The reaction mixture flows through the heated catalyst bed. The reaction is typically complete in approximately 35 minutes to 1.7 hours.[2]

  • The product stream exiting the bottom of the reactor is cooled through a condenser.[2]

  • The collected aqueous solution of this compound is then subjected to solvent extraction (e.g., with ethylene (B1197577) dichloride).[2]

  • The combined organic layers are dried, and the solvent is evaporated to yield high-purity this compound.[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.

Catalytic_Hydrogenation_of_4_Methoxyphenol start 4-Methoxyphenol product This compound start->product Hydrogenation reagents H₂, Pd/C or Rh/silica 150-160°C, 5-6 Kg/cm²

Caption: Catalytic Hydrogenation of 4-Methoxyphenol.

Oxidation_of_4_Methoxycyclohexanol start 4-Methoxycyclohexanol product This compound start->product Oxidation reagents H₂O₂, Supported Phosphotungstic Acid 70-90°C

Caption: Oxidation of 4-Methoxycyclohexanol.

Synthesis_from_1_4_Cyclohexanedione_Monoethylene_Ketal start 1,4-Cyclohexanedione Monoethylene Ketal intermediate1 Ketal-alcohol start->intermediate1 1. Reduction step1 Reduction intermediate2 Methoxy-ketal intermediate1->intermediate2 2. Methylation step2 Methylation product This compound intermediate2->product 3. Hydrolysis step3 Hydrolysis

Caption: Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal.

Synthesis_from_Hydroquinone start Hydroquinone intermediate1 4-Methoxyphenol start->intermediate1 1. Methylation step1 Methylation intermediate2 4-Methoxycyclohexanol intermediate1->intermediate2 2. Hydrogenation step2 Hydrogenation product This compound intermediate2->product 3. Oxidation step3 Oxidation

References

A Comparative Guide to Catalysts for the Hydrogenation of 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

The selective hydrogenation of 4-methoxyphenol (B1676288) is a critical transformation in the synthesis of valuable chemicals and pharmaceutical intermediates. The primary product of this reaction is 4-methoxycyclohexanol (B98163), with potential byproducts including 4-methoxycyclohexanone, cyclohexanol (B46403), and methoxycyclohexane. The choice of catalyst plays a pivotal role in determining the conversion of 4-methoxyphenol and the selectivity towards the desired product. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance: A Tabular Comparison

The following tables summarize the performance of different catalysts in the hydrogenation of 4-methoxyphenol and related compounds, providing a clear comparison of their efficacy under various reaction conditions.

CatalystSupportTemperature (°C)H2 Pressure (bar)Conversion (%)Selectivity to 4-methoxycyclohexanol (%)Reference
RhSilica503>95Not specified, major product was this compound[1][2][1][2]
RuAl2O3-TiO25010~100High (main product)[3]
PdTiO2 (anatase)Not SpecifiedNot SpecifiedHighHigh selectivity to 2-methoxycyclohexanol from guaiacol (B22219)[4]
NiZirconia/Graphene250-300H2-free (water as H source)CommendableGood selectivity to mono-oxygenated compounds from guaiacol[5]

Note: Data for direct 4-methoxyphenol hydrogenation is limited in some cases; therefore, data from the hydrogenation of the closely related compound guaiacol (2-methoxyphenol) is included to provide broader context on catalyst performance.

In-Depth Catalyst Analysis

Rhodium-Based Catalysts:

Rhodium catalysts, particularly when supported on silica, have been studied for the hydrogenation of 4-methoxyphenol.[1][2] At a relatively low temperature of 50°C and 3 bar of hydrogen pressure, a Rh/silica catalyst achieved high conversion of 4-methoxyphenol.[1][2] However, the primary product observed was this compound, with no formation of 4-methoxycyclohexanol.[1] This suggests that under these conditions, the Rh/silica catalyst is highly selective for the partial hydrogenation of the aromatic ring to a ketone but does not readily reduce the ketone functionality to an alcohol. The catalyst also showed activity for demethoxylation, yielding cyclohexanol and cyclohexanone.[1]

Ruthenium-Based Catalysts:

Ruthenium-based catalysts have demonstrated high efficiency in the hydrogenation of guaiacol, a close structural analog of 4-methoxyphenol. A Ru catalyst supported on a mixed Al2O3-TiO2 oxide was able to achieve almost complete conversion of guaiacol at a mild temperature of 50°C and a hydrogen pressure of 10 bar.[3] The primary product was 2-methoxycyclohexanol, indicating that Ru-based systems can be highly selective for the hydrogenation of the aromatic ring while preserving the methoxy (B1213986) group.[3] This suggests that Ru catalysts are promising candidates for the selective hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanol.

Palladium-Based Catalysts:

Palladium catalysts are widely used for hydrogenation reactions.[6][7] In the context of guaiacol hydrodeoxygenation, a Pd catalyst supported on anatase TiO2 exhibited high activity.[4] The reaction proceeds through the hydrogenation of the aromatic ring to form 2-methoxycyclohexanol, which can then undergo further reactions.[4] The choice of support for Pd catalysts is crucial, with titania-containing supports influencing the selectivity towards cyclohexanol.[1]

Nickel-Based Catalysts:

Nickel-based catalysts offer a cost-effective alternative to noble metal catalysts.[8] An innovative approach using a Ni catalyst supported on zirconia/graphene has been explored for the "H2-free" hydrodeoxygenation of guaiacol, utilizing water as the hydrogen source.[5] This system showed commendable conversion and good selectivity to mono-oxygenated products under challenging reaction conditions (250-300°C).[5] While this demonstrates the potential of nickel catalysts, the high temperatures required may not be suitable for all applications.

Experimental Protocols

General Procedure for Liquid-Phase Hydrogenation:

The liquid-phase hydrogenation of 4-methoxyphenol is typically carried out in a batch reactor. The general procedure is as follows:

  • The catalyst is placed in the reactor.

  • The reactant (4-methoxyphenol) and a solvent are added to the reactor.

  • The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for a set duration.

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The catalyst is separated from the reaction mixture by filtration.

  • The products in the liquid phase are analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and product selectivity.

Example Protocol for Rh/Silica Catalyzed Hydrogenation: [1][2]

  • Catalyst: Rh/silica

  • Reactant: 8 mmol of 4-methoxyphenol

  • Reactor: Batch reactor

  • Temperature: 50°C (323 K)

  • Pressure: 3 barg of hydrogen

  • Analysis: The reaction profile is monitored over time to determine the conversion and product distribution.[1]

Visualizing the Process

Logical Flow of Catalyst Selection and Evaluation:

Catalyst_Selection_Workflow cluster_selection Catalyst Selection cluster_evaluation Experimental Evaluation cluster_analysis Data Analysis and Optimization A Define Target Product (e.g., 4-methoxycyclohexanol) B Review Literature for Potential Catalysts (Rh, Ru, Pd, Ni) A->B C Consider Catalyst Cost and Availability B->C D Catalyst Preparation and Characterization C->D E Hydrogenation Reaction (Varying Conditions) D->E F Product Analysis (GC, HPLC) E->F G Calculate Conversion, Selectivity, and Yield F->G H Compare Catalyst Performance G->H I Optimize Reaction Conditions H->I

Caption: Workflow for catalyst selection and evaluation.

Reaction Pathway for 4-Methoxyphenol Hydrogenation:

Reaction_Pathway 4-Methoxyphenol 4-Methoxyphenol This compound This compound 4-Methoxyphenol->this compound Partial Hydrogenation Cyclohexanol Cyclohexanol 4-Methoxyphenol->Cyclohexanol Demethoxylation & Hydrogenation Methoxycyclohexane Methoxycyclohexane 4-Methoxyphenol->Methoxycyclohexane Dehydroxylation & Hydrogenation 4-Methoxycyclohexanol 4-Methoxycyclohexanol This compound->4-Methoxycyclohexanol Hydrogenation

Caption: Possible reaction pathways in 4-methoxyphenol hydrogenation.

References

4-Methoxycyclohexanone vs. Other Cyclohexanone Derivatives: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable starting material is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 4-methoxycyclohexanone with other commonly used cyclohexanone (B45756) derivatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

4-Substituted cyclohexanones are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals and liquid crystals. The nature of the substituent at the 4-position profoundly influences the reactivity and stereochemical outcome of reactions involving the carbonyl group. This guide focuses on the distinct characteristics of this compound and contrasts them with other derivatives such as 4-tert-butylcyclohexanone (B146137), 4-methylcyclohexanone, and the parent cyclohexanone.

Executive Summary of Comparative Performance

The seemingly subtle difference of a methoxy (B1213986) group at the C4 position imparts unique conformational and electronic properties to this compound, setting it apart from its alkyl-substituted and unsubstituted counterparts. A key differentiator is its conformational preference. While bulky alkyl groups like tert-butyl effectively "lock" the cyclohexane (B81311) ring with the substituent in an equatorial position to minimize steric strain, NMR studies have revealed that this compound exhibits a surprising preference for the methoxy group to occupy the axial position in non-polar solvents.[1] This axial preference is attributed to stereoelectronic effects, specifically the anomeric effect.

This conformational variance has significant stereochemical implications for nucleophilic additions to the carbonyl group. In contrast, cyclohexanones with equatorially locked substituents, such as 4-tert-butylcyclohexanone, present a more defined steric environment around the carbonyl, leading to predictable diastereoselectivity based on the steric bulk of the nucleophile.

The electronic nature of the 4-substituent also plays a crucial role. The electron-withdrawing inductive effect of the methoxy group in this compound can influence the reactivity of the carbonyl group and the acidity of the α-protons, potentially altering reaction rates and enolate formation compared to the electron-donating alkyl groups in derivatives like 4-methylcyclohexanone.

Data Presentation: Performance in Key Synthetic Transformations

To provide a clear comparison, the following tables summarize the performance of this compound and other cyclohexanone derivatives in key synthetic reactions.

Table 1: Stereoselectivity in Hydride Reduction

The reduction of cyclohexanones to their corresponding cyclohexanols is a fundamental transformation where the stereochemical outcome is highly dependent on the substituent at the 4-position. The ratio of the resulting cis and trans diols is a direct consequence of the direction of hydride attack (axial vs. equatorial) on the carbonyl group.

KetoneReducing AgentSolventDiastereomeric Ratio (cis:trans)Predominant AttackReference
4-tert-ButylcyclohexanoneNaBH₄Methanol15:85Axial[2][3]
4-tert-ButylcyclohexanoneL-Selectride®THF92:8Equatorial[4]
This compoundData not available in comparative studies---
4-MethylcyclohexanoneData not available in comparative studies---

Note: The cis/trans nomenclature refers to the relative stereochemistry of the 4-substituent and the newly formed hydroxyl group.

Table 2: Reactivity in Aldol (B89426) Condensation

The aldol condensation is a powerful C-C bond-forming reaction that relies on the generation of an enolate from the ketone. The nature of the 4-substituent can influence the rate of enolization and the subsequent reaction with an aldehyde.

KetoneAldehydeBaseSolventYield of Dibenzylidene ProductReference
Cyclohexanone4-Methoxybenzaldehyde (B44291)NaOHEthanol (B145695)92% (optimized)[5]
4-Methylcyclohexanone4-MethoxybenzaldehydeNaOHEthanolProduct formation confirmed[6]
This compoundBenzaldehydeData not available in comparative studies--

The aldol condensation of cyclohexanones with aromatic aldehydes can proceed to a double condensation, yielding α,α'-dibenzylidene derivatives. The yield of this reaction is a good indicator of the ketone's reactivity. While specific comparative yield data is limited, the successful formation of the dibenzylidene product has been reported for both cyclohexanone and 4-methylcyclohexanone.[5][6] The electronic effect of the methoxy group in this compound could potentially alter the acidity of the α-protons and thus the rate of enolate formation, but direct comparative studies are needed to quantify this effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Sodium Borohydride (B1222165) Reduction of 4-tert-Butylcyclohexanone

This protocol is adapted from established laboratory procedures and provides a reliable method for the stereoselective reduction of a conformationally locked cyclohexanone.[2][3]

Materials:

  • 4-tert-Butylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1.5 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks, beaker, separatory funnel, rotary evaporator

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of 4-tert-butylcyclohexanone in 5 mL of methanol.

  • In a separate small beaker, carefully add 6 mmol of sodium borohydride to 5 mL of a sodium methoxide (B1231860) solution in methanol.

  • Slowly add the sodium borohydride solution to the stirred solution of 4-tert-butylcyclohexanone. The rate of addition should be controlled to manage the effervescence.

  • After the addition is complete, swirl the reaction mixture intermittently for five minutes.

  • Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water.

  • Transfer the resulting solution to a 125 mL separatory funnel and extract with 12.5 mL of diethyl ether.

  • Wash the ether extract sequentially with 6.5 mL of water and 6.5 mL of brine.

  • Dry the ether layer over anhydrous sodium sulfate, decant the solution into a pre-weighed round-bottom flask, and remove the solvent using a rotary evaporator.

  • The resulting product, a mixture of cis- and trans-4-tert-butylcyclohexanol, can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio.

Protocol 2: Aldol Condensation of Cyclohexanone and 4-Methoxybenzaldehyde

This protocol, optimized for the synthesis of 2,6-bis(4-methoxybenzylidene)cyclohexanone (B188839), serves as a benchmark for comparing the reactivity of different cyclohexanone derivatives.[5]

Materials:

  • Cyclohexanone

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • 95% Ethanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of cyclohexanone in 20 mL of 95% ethanol.

  • Prepare a solution of 10 mmol of NaOH in 5 mL of water and add it to the ethanolic solution of cyclohexanone.

  • Cool the flask in an ice bath and stir the mixture for 10-15 minutes.

  • In a dropping funnel, prepare a solution of 22 mmol of 4-methoxybenzaldehyde in 10 mL of 95% ethanol.

  • Add the 4-methoxybenzaldehyde solution dropwise to the cooled, stirred reaction mixture over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A precipitate will form.

  • Quench the reaction by adding 40 mL of cold water to the flask to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • Purify the crude product by recrystallization from hot ethanol to yield pure 2,6-bis(4-methoxybenzylidene)cyclohexanone as a yellow crystalline solid.

  • The yield of the purified product can be calculated and its structure confirmed by spectroscopic methods (NMR, IR).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_reduction Hydride Reduction of Substituted Cyclohexanones Ketone Ketone Axial_Attack Axial Attack (less hindered for small Nu) Ketone->Axial_Attack Small Nu- (e.g., NaBH4) Equatorial_Attack Equatorial Attack (less hindered for bulky Nu) Ketone->Equatorial_Attack Bulky Nu- (e.g., L-Selectride) Equatorial_Alcohol Equatorial Alcohol (trans product) Axial_Attack->Equatorial_Alcohol Axial_Alcohol Axial Alcohol (cis product) Equatorial_Attack->Axial_Alcohol

Caption: Stereochemical pathways in the hydride reduction of substituted cyclohexanones.

G cluster_aldol Experimental Workflow for Aldol Condensation start Start dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add aq. NaOH (catalyst) dissolve->add_base react Stir at Room Temp. add_base->react precipitate Precipitation of Product react->precipitate workup Quench with Water & Filter precipitate->workup purify Recrystallize from Ethanol workup->purify end Pure Product purify->end

Caption: General workflow for the base-catalyzed aldol condensation.

Conclusion

The choice between this compound and other cyclohexanone derivatives in a synthetic campaign is a nuanced decision that hinges on the desired stereochemical outcome and the specific reaction conditions. 4-tert-Butylcyclohexanone serves as an excellent model for predictable stereocontrol in conformationally locked systems. In contrast, this compound presents a more complex stereochemical landscape due to its preference for an axial substituent, a factor that researchers can potentially exploit for alternative stereoselective syntheses. The electronic differences between the electron-withdrawing methoxy group and electron-donating alkyl groups also offer opportunities to modulate reactivity.

This guide highlights the current understanding of the comparative performance of these valuable synthetic intermediates. However, the lack of direct comparative studies in the literature for many common reactions underscores the need for further experimental investigation to fully elucidate the synthetic potential of this compound relative to its counterparts. The provided protocols offer a starting point for such comparative analyses.

References

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Methoxycyclohexanone is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of impurities can significantly impact the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for purity determination. This guide provides a comprehensive overview of a validated HPLC method for the purity analysis of this compound, comparing its performance with alternative analytical techniques and providing supporting experimental data based on established validation protocols.

The Critical Role of Method Validation

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for the validation of analytical procedures.[1][2] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4] This guide will detail the experimental protocols and acceptance criteria for each of these parameters in the context of a reversed-phase HPLC method for this compound.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method for purity analysis follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Select Column & Mobile Phase B Optimize Gradient, Flow Rate, Temperature A->B C Establish System Suitability Criteria B->C D Specificity (Peak Purity, Resolution) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Purity Testing I->J

Caption: Workflow for HPLC method development, validation, and implementation.

Proposed HPLC Method for this compound

This section details a hypothetical, yet representative, reversed-phase HPLC method for the purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation Data Summary

The following tables summarize the expected quantitative data from the validation of the proposed HPLC method, demonstrating its suitability for the purity analysis of this compound.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
515023
1030112
2575345
50150890
100301567
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Spiked Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.8%

Table 3: Precision

Parameter% RSD of Peak Area
Repeatability (n=6) 0.8%
Intermediate Precision (n=6, different day, different analyst) 1.2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterConcentration (µg/mL)
LOD (Signal-to-Noise = 3:1) 0.5
LOQ (Signal-to-Noise = 10:1) 1.5

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.

Table 5: Comparison of Analytical Methods for Purity Analysis

ParameterHPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Liquid-phase separation based on polarity.Gas-phase separation based on boiling point and polarity.Quantification based on the ratio of analyte signals to an internal standard.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with unique NMR signals.
Selectivity High, tunable with mobile phase and column chemistry.High for volatile impurities.High, based on distinct chemical shifts.
Sensitivity Moderate to high.High.Lower than chromatographic methods.
Sample Preparation Simple dissolution and filtration.Dilution in a volatile solvent.Precise weighing of sample and internal standard.
Throughput High.High.Moderate.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable alternative for analyzing volatile impurities in this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers the advantage of being a primary method that does not require a reference standard of the analyte itself for quantification.[5]

Detailed Experimental Protocols

Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of potential impurities.[4] This is demonstrated by analyzing a placebo (diluent), a sample of this compound, and a spiked sample containing known related substances. The peaks for the analyte and impurities should be well-resolved. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the main peak.

Linearity: Linearity is established by preparing a series of at least five concentrations of the this compound reference standard across a specified range (e.g., 50% to 150% of the target concentration). The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy: Accuracy is determined by performing recovery studies on a sample spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of recovery is calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision: Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability: Multiple injections (typically six) of the same sample are performed under the same operating conditions over a short interval of time. The relative standard deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using different equipment. The %RSD is calculated to assess the variability of the method. A %RSD of ≤ 2% is generally acceptable for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.

Robustness: Robustness is evaluated by making deliberate small variations in the method parameters and observing the effect on the results.[4] Parameters to vary include the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2% organic). The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Conclusion

The validated HPLC method presented provides a reliable and robust approach for the purity analysis of this compound, meeting the stringent requirements of the pharmaceutical industry. The detailed validation data demonstrates the method's accuracy, precision, and specificity. While alternative techniques like GC and qNMR offer complementary information, HPLC remains a versatile and widely accessible method for routine quality control of this important chemical intermediate. The choice of analytical method should be based on the specific requirements of the analysis and the potential impurity profile of the sample.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical quality attribute for active pharmaceutical ingredients (APIs) and key intermediates in drug development. For a compound such as 4-Methoxycyclohexanone, a versatile building block in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and the quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound.

Quantitative NMR has emerged as a powerful primary analytical method for purity determination, offering direct quantification without the need for a substance-specific reference standard.[1][2] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[2] In contrast, GC-FID and HPLC are comparative techniques that rely on the separation of components in a mixture followed by detection.[3][4]

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound utilizing qNMR, GC-FID, and HPLC methodologies. This data is illustrative and serves to highlight the expected performance of each technique.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity Assay (%) 99.8599.7899.82
Relative Standard Deviation (RSD, n=3) 0.15%0.25%0.20%
Principle Signal intensity is directly proportional to the number of nuclei.[2]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[4]Separation based on polarity and interaction with a stationary phase, followed by UV detection.[3]
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[5]Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.Requires a reference standard of the analyte for accurate quantification.
Key Advantages Absolute quantification without a specific analyte reference standard; provides structural information for impurity identification.[2][3]High precision, robustness, and high sensitivity to volatile organic impurities.[3]High resolution, good sensitivity for UV-active compounds, and wide availability.[3]
Limitations Lower sensitivity for trace-level impurities compared to chromatographic methods; potential for signal overlap.[3]Not suitable for non-volatile or thermally labile compounds.[3]Requires that impurities have a UV chromophore for detection; potential for co-elution of impurities.[3]

Experimental Protocols

Detailed methodologies for the purity determination of this compound using qNMR, GC-FID, and HPLC are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • High-precision analytical balance

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • NMR tubes (5 mm)

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a clean vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Temperature: 298 K.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy (B1213986) protons at ~3.3 ppm) and the signal of the internal standard (maleic acid olefinic protons at ~6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

Materials:

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution if necessary to fall within the linear range of the detector.

Data Analysis:

  • The purity is typically determined by area percent normalization, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

Materials:

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflows for qNMR, GC-FID, and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in CDCl₃ weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

GC_FID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_sample Dissolve this compound in Dichloromethane gc_injection Inject into GC-FID dissolve_sample->gc_injection separation Chromatographic Separation gc_injection->separation detection Flame Ionization Detection separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate

Caption: Experimental workflow for GC-FID purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_sample Dissolve this compound in Mobile Phase filter_sample Filter Sample dissolve_sample->filter_sample hplc_injection Inject into HPLC-UV filter_sample->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate

References

A Spectroscopic Comparison of 4-Methoxycyclohexanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-methoxycyclohexanone and its analogous derivatives.

This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its derivatives. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing between these structurally similar compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound C=O Stretch: ~1720, C-O-C Stretch: ~1100
4-Methylcyclohexanone C=O Stretch: ~1715

Note: The C-O-C stretching frequency is a key differentiator for the alkoxy-substituted cyclohexanones.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound-OCH₃ / -OCH₂-Cyclohexyl ProtonsOther
This compound ~3.3 (s, 3H)1.8-2.6 (m, 8H)-
4-Methylcyclohexanone -1.2-2.4 (m, 9H)~1.0 (d, 3H, -CH₃)

Note: The chemical shift and multiplicity of the protons on the alkoxy group and the substituent at the 4-position are critical for identification.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundC=OC-O-OCH₃ / -OCH₂-Cyclohexyl CarbonsOther
This compound [1]~210~75~56~30-40-
4-Methylcyclohexanone [2]~212--~22-42~21 (-CH₃)

Note: The chemical shift of the carbonyl carbon and the carbons of the substituent at the 4-position are key diagnostic peaks.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound [1]12871, 43
4-Methylcyclohexanone 11297, 69, 55, 42

Note: The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to be a guide and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) and ether (C-O-C) groups.

Methodology:

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values (for ¹H NMR) are analyzed to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like cyclohexanones, GC-MS is a common method.

  • Ionization: Electron Ionization (EI) is a common technique for these types of molecules, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to identify characteristic fragment ions that provide clues about the molecule's structure.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Syn_Parent Synthesize or Procure This compound IR IR Spectroscopy Syn_Parent->IR NMR NMR Spectroscopy (¹H and ¹³C) Syn_Parent->NMR MS Mass Spectrometry Syn_Parent->MS Syn_Deriv Synthesize or Procure Derivatives Syn_Deriv->IR Syn_Deriv->NMR Syn_Deriv->MS Compare_IR Compare C=O and C-O-C Stretches IR->Compare_IR Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_MS Compare Molecular Ion and Fragmentation MS->Compare_MS Conclusion Structural Elucidation and Comparison Compare_IR->Conclusion Compare_NMR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic analysis and comparison of this compound and its derivatives.

References

A Comparative Guide to the Reactivity of 4-Methoxycyclohexanone and Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-methoxycyclohexanone and its unsubstituted counterpart, cyclohexanone (B45756). Understanding the influence of the methoxy (B1213986) substituent is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel therapeutics. This comparison is supported by established principles of organic chemistry and detailed experimental protocols for key reactions.

Executive Summary

The presence of a methoxy group at the 4-position of the cyclohexanone ring introduces significant electronic and steric effects that modulate the reactivity of the carbonyl group. While direct, side-by-side quantitative kinetic and equilibrium data for all common reactions are not extensively reported in the literature, a comprehensive analysis based on established chemical principles allows for a robust comparative assessment. The electron-withdrawing inductive effect of the methoxy group is expected to slightly enhance the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack. Conversely, the steric bulk of the methoxy group, particularly in its axial conformation, can hinder the approach of nucleophiles. The interplay of these electronic and steric factors results in nuanced differences in reactivity across various reaction types.

Data Presentation

Reaction TypeParameterCyclohexanone (Baseline)This compound (Predicted)Influencing Factors
Nucleophilic Addition
Sodium Borohydride (B1222165) ReductionRelative Rate1.00> 1.00The electron-withdrawing inductive effect of the 4-methoxy group is expected to increase the electrophilicity of the carbonyl carbon, leading to a faster rate of reduction. Steric hindrance from the 4-substituent is minimal for small nucleophiles.
Cyanohydrin FormationEquilibrium Constant (Keq)EstablishedExpected to be slightly higherThe increased electrophilicity of the carbonyl carbon in this compound should shift the equilibrium further towards the cyanohydrin product.
Enolate Formation
α-Proton AciditypKa~19-21Expected to be slightly lower (more acidic)The inductive electron-withdrawing effect of the methoxy group can stabilize the resulting enolate anion, thereby increasing the acidity of the α-protons.[1]

Reactivity Analysis and Discussion

The reactivity of cyclohexanones is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of the α-protons for enolate formation. The introduction of a 4-methoxy group influences these factors through a combination of electronic and steric effects.

Electronic Effects: The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclohexane (B81311) ring, pulling electron density away from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to attack by nucleophiles. Consequently, this compound is predicted to be more reactive than cyclohexanone in nucleophilic addition reactions. This enhanced reactivity should manifest as faster reaction rates and more favorable equilibrium constants for addition reactions.

Steric Effects: The 4-substituent in a cyclohexanone ring can exist in either an axial or equatorial position. While the equatorial position is generally favored to minimize steric strain, the axial conformer is also present in equilibrium. An axial methoxy group can introduce steric hindrance to the approach of a nucleophile, particularly from the axial face of the carbonyl group. However, for small nucleophiles like the borohydride ion or the cyanide ion, this steric hindrance at the 4-position is generally considered to be minimal and less significant than the electronic effect. For bulkier nucleophiles or in reactions involving the formation of bulky transition states, steric effects may play a more pronounced role.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound and cyclohexanone.

Competitive Sodium Borohydride Reduction

This experiment is designed to determine the relative rates of reduction of the two ketones.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution containing equimolar amounts (e.g., 0.1 M of each) of this compound, cyclohexanone, and an internal standard in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a separate solution of sodium borohydride (e.g., 0.025 M) in cold, anhydrous methanol. This represents a sub-stoichiometric amount of the reducing agent.

  • At time t=0, add the sodium borohydride solution to the ketone solution with vigorous stirring.

  • Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular intervals (e.g., 1, 2, 5, 10, and 20 minutes).

  • Immediately quench each aliquot by adding it to a vial containing a small amount of acetone (B3395972) to consume any unreacted sodium borohydride.

  • Extract the quenched aliquot with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the samples by GC-FID to determine the relative amounts of remaining this compound and cyclohexanone with respect to the internal standard.

  • The relative rate of reduction can be determined by comparing the rates of disappearance of the two ketones.

Determination of Cyanohydrin Formation Equilibrium Constant

This experiment measures the position of the equilibrium for the addition of cyanide to each ketone.

Materials:

  • This compound

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Buffer solution (e.g., pH 9-10)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • In an NMR tube, dissolve a known amount of the ketone (either this compound or cyclohexanone) in the buffer solution.

  • Add a known, equimolar amount of potassium cyanide to the NMR tube.

  • Allow the reaction to reach equilibrium at a constant temperature (e.g., 25 °C). This may take several hours.

  • Acquire a proton NMR spectrum of the equilibrium mixture.

  • The equilibrium constant (Keq) can be calculated from the ratio of the integration of the signals corresponding to the cyanohydrin product and the starting ketone. The concentration of cyanide can be assumed to be constant if it is in excess or calculated from the initial concentrations and the amount of cyanohydrin formed.

Mandatory Visualizations

reactivity_comparison cluster_ketones Ketones cluster_reactions Reactivity Probes cluster_factors Governing Factors Cyclohexanone Cyclohexanone Reduction Reduction Cyclohexanone->Reduction Cyanohydrin Formation Cyanohydrin Formation Cyclohexanone->Cyanohydrin Formation Enolate Formation Enolate Formation Cyclohexanone->Enolate Formation This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects -I Effect Steric Effects Steric Effects This compound->Steric Effects Minor Hindrance Electronic Effects->Reduction Increases Rate Electronic Effects->Cyanohydrin Formation Favors Product Electronic Effects->Enolate Formation Increases Acidity Steric Effects->Reduction Slightly Disfavors

Caption: Factors influencing the reactivity of this compound.

experimental_workflow cluster_reduction Competitive Reduction Workflow cluster_equilibrium Cyanohydrin Equilibrium Workflow A Equimolar Ketone Mixture (Cyclohexanone & 4-MeO-Cyclohexanone) B Add Sub-stoichiometric NaBH4 A->B C Time-course Sampling & Quenching B->C D GC-FID Analysis C->D E Determine Relative Rates D->E F Ketone & KCN in NMR Tube G Allow to Equilibrate F->G H NMR Spectroscopy G->H I Calculate Keq from Product:Reactant Ratio H->I

Caption: Workflow for comparing ketone reactivity.

References

A Comparative Guide to Alternative Starting Materials for the Synthesis of Spirotetramat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic routes to the insecticide spirotetramat (B1682168), starting from different commercially available materials. The performance of each route is evaluated based on reported experimental data, focusing on overall yield and process efficiency. Detailed experimental methodologies are provided for key transformations, and workflows are visualized to facilitate understanding and comparison.

Introduction

Spirotetramat, a member of the tetramic acid class of insecticides, is a potent inhibitor of acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in sucking insects.[1][2] Its commercial synthesis is a complex process, and the exploration of alternative, efficient, and cost-effective synthetic pathways is of significant interest to the agrochemical industry. This guide focuses on two alternative synthetic strategies, starting from either 2,5-dimethylphenylacetyl chloride and a substituted cyclohexane (B81311) derivative, or from the more basic building block, 4-methoxycyclohexan-1-one.

Route 1: Convergent Synthesis from 2,5-Dimethylphenylacetyl Chloride and Ethyl 1-amino-4-methoxycyclohexanecarboxylate

This synthetic approach represents a convergent strategy where two key fragments are synthesized separately and then combined. The core spirocyclic structure is formed through an acylation followed by an intramolecular condensation.

Experimental Workflow

A 2,5-Dimethylphenylacetyl chloride C Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate A->C Acylation (Triethylamine, THF) B Ethyl 1-amino-4-methoxycyclohexanecarboxylate B->C D cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one C->D Intramolecular Condensation (Potassium tert-butoxide, DMF) E Spirotetramat D->E O-acylation (Ethyl chloroformate, Triethylamine)

Caption: Synthetic workflow for Spirotetramat starting from 2,5-dimethylphenylacetyl chloride.

Quantitative Data
StepStarting MaterialsKey ReagentsProductReported YieldReference
1. Acylation2,5-Dimethylphenylacetyl chloride, Ethyl 1-amino-4-methoxycyclohexanecarboxylateTriethylamine (B128534), THFEthyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylateNot specified[3]
2. Intramolecular CondensationEthyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylatePotassium tert-butoxide, DMFcis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-oneNot specified[3]
3. O-acylationcis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-oneEthyl chloroformate, TriethylamineSpirotetramat85%[4]
Experimental Protocols

Step 1: Synthesis of Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate [3] To a solution of 20.8 g of ethyl 1-amino-4-methoxycyclohexanecarboxylate and 29.4 ml of triethylamine in 200 ml of anhydrous tetrahydrofuran (B95107) (THF), 16.9 g of 2,5-dimethylphenylacetyl chloride in 20 ml of anhydrous THF is added dropwise at a temperature of 0-10°C. The reaction mixture is then stirred at room temperature. Upon completion (monitored by thin-layer chromatography), the mixture is concentrated. The residue is taken up in a mixture of 0.5N HCl and methylene (B1212753) chloride. The organic phase is separated, dried, and concentrated to yield the product.

Step 2: Synthesis of cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one [3] 17.9 g of ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate in 36 ml of anhydrous dimethylformamide (DMF) is added dropwise to a solution of 14.94 g of potassium tert-butoxide in 51 ml of anhydrous DMF at 80°C. The mixture is stirred at room temperature for 1.5 hours. Subsequently, 440 ml of ice-water is added, and the mixture is acidified to pH 1 at 0-20°C using concentrated HCl. The resulting precipitate is filtered, dried, and stirred with methyl tert-butyl ether/n-hexane to afford the crude product.

Step 3: Synthesis of Spirotetramat [4] 300 g (1 mol) of cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one is added to 1500 mL of dichloromethane (B109758) and stirred for 10 minutes. 120 g (1.2 mol) of triethylamine is then added slowly at 20-25°C, followed by the dropwise addition of 135 g (1.2 mol) of ethyl chloroformate over 30-60 minutes. The mixture is stirred at 20-30°C until the starting material is consumed (monitored by HPLC). The reaction mixture is then washed with a solution of water and concentrated hydrochloric acid. The organic phase is separated and evaporated. The residue is refluxed in petroleum ether, cooled, and the precipitated product is filtered to give spirotetramat.

Route 2: Linear Synthesis from 4-Methoxycyclohexan-1-one

This pathway follows a more linear sequence, constructing the key spirocyclic hydantoin (B18101) intermediate via a Bucherer-Bergs reaction, which is then elaborated through a multi-step process to yield spirotetramat.

Experimental Workflow

A 4-Methoxycyclohexan-1-one B cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin) A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C cis-1-Amino-4-methoxycyclohexane-1-carboxylic acid B->C Hydrolysis D Methyl cis-1-amino-4-methoxycyclohexanecarboxylate C->D Esterification E Methyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate D->E Acylation F cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one E->F Intramolecular Condensation G Spirotetramat F->G O-acylation

Caption: Synthetic workflow for Spirotetramat starting from 4-Methoxycyclohexan-1-one.

Quantitative Data
StepStarting MaterialKey Reaction TypeProductReported YieldReference
1. Hydantoin Formation4-Methoxycyclohexan-1-oneBucherer-Bergs Reactioncis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dioneGood-Excellent (implied)[5]
2. Hydrolysiscis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dioneHydrolysiscis-1-Amino-4-methoxycyclohexane-1-carboxylic acidGood-Excellent (implied)[5]
3. Esterificationcis-1-Amino-4-methoxycyclohexane-1-carboxylic acidEsterificationMethyl cis-1-amino-4-methoxycyclohexanecarboxylateGood-Excellent (implied)[5]
4. AcylationMethyl cis-1-amino-4-methoxycyclohexanecarboxylateAcylationMethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylateGood-Excellent (implied)[5]
5. Intramolecular CondensationMethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylateIntramolecular Condensationcis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-oneGood-Excellent (implied)[5]
6. O-acylationcis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-oneO-acylationSpirotetramatGood-Excellent (implied)[5]
Overall Yield 4-Methoxycyclohexan-1-one Multi-step Spirotetramat 20.4% [5]

Note: Specific yields for each step were not detailed in the available abstract; the reference indicates "good to excellent yields in each step."

Experimental Protocols

Detailed experimental protocols for this route are described in "A High-Yield and Cost-Effective Synthesis of Spirotetramat" (Russian Journal of Organic Chemistry, 2020, 56, 1775–1778). The key transformations are outlined below.

Step 1: Bucherer-Bergs Reaction This reaction involves the treatment of 4-methoxycyclohexan-1-one with potassium cyanide and ammonium (B1175870) carbonate to form the spiro-hydantoin, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione.[5][6] This is a well-established method for the synthesis of hydantoins from ketones.[7]

Subsequent Steps: The formed hydantoin is then hydrolyzed to the corresponding amino acid, which is subsequently esterified. The resulting amino ester is acylated with a derivative of 2,5-dimethylphenylacetic acid. This is followed by an intramolecular condensation to form the tetramic acid core, and a final O-acylation yields spirotetramat.[5]

Comparison and Conclusion

Both synthetic routes provide viable pathways to spirotetramat from different starting materials.

  • Route 1 is a convergent synthesis that may offer flexibility in the preparation of analogues by modifying either of the two primary fragments. The final O-acylation step is reported with a high yield of 85%. However, the yields of the initial steps are not explicitly stated in the readily available literature, making a direct comparison of overall efficiency challenging.

  • Route 2 is a linear synthesis starting from a simpler, more readily available starting material, 4-methoxycyclohexan-1-one. This route has a reported overall yield of 20.4% over a multi-step sequence.[5] While the overall yield is modest, the use of a cost-effective starting material and simple, mild reaction conditions are noted as advantages.[5]

For researchers and drug development professionals, the choice between these routes may depend on several factors:

  • Availability and cost of starting materials: 4-Methoxycyclohexan-1-one is generally a more accessible and economical starting material compared to the pre-functionalized ethyl 1-amino-4-methoxycyclohexanecarboxylate.

  • Process scalability and robustness: The linear sequence of Route 2, with its reported mild conditions, may be more amenable to large-scale production.

  • Interest in analogue synthesis: The convergent nature of Route 1 provides a more direct approach for creating a library of spirotetramat analogues by varying the acyl chloride or the cyclohexane moiety.

Further process optimization for both routes could potentially improve the overall yields and cost-effectiveness. This guide provides a foundational comparison to aid in the selection of a synthetic strategy based on specific research and development goals.

References

A Comparative Guide to Substituted Cyclohexanones in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexanone (B45756) framework is a cornerstone in the architecture of a vast array of bioactive molecules. Its prevalence in natural products and pharmaceuticals has driven the development of diverse and sophisticated synthetic strategies. This guide provides an objective comparison of the performance of various substituted cyclohexanones in the synthesis of potent α-amylase inhibitors and anticancer agents. We present a detailed analysis of key synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific drug discovery and development endeavors.

I. Comparative Analysis of Bioactive Molecules Derived from Substituted Cyclohexanones

The choice of the core cycloalkanone structure and its substituents plays a critical role in the biological activity of the resulting molecules. Below, we compare the efficacy of cyclohexanone- and cyclopentanone-derived compounds as α-amylase inhibitors and the anticancer activity of various substituted cyclohexanone-based spirooxindoles.

α-Amylase Inhibitors: A Tale of Two Rings

Bis(arylidene)cycloalkanones have emerged as a promising class of α-amylase inhibitors, which are crucial therapeutic targets for managing type 2 diabetes. A comparative study of cyclopentanone (B42830) versus cyclohexanone cores reveals a significant difference in inhibitory potency.

Table 1: Comparison of Cyclopentanone and Cyclohexanone-Based α-Amylase Inhibitors [1]

Compound IDCore StructureR-group (para-position)IC50 (µM) vs. α-Amylase
4a CyclohexanoneH> 50
4b CyclohexanoneOCH₃> 50
4c CyclohexanoneCH₃> 50
4d CyclohexanoneCl19.8 ± 2.0
4e CyclohexanoneBr23.4 ± 2.5
5a CyclopentanoneH25.1 ± 2.2
5b CyclopentanoneOCH₃28.3 ± 1.5
5c CyclopentanoneCH₃26.9 ± 1.9
5d CyclopentanoneCl7.6 ± 1.4
5e CyclopentanoneBr6.9 ± 1.8
Acarbose (Standard) --23.5 ± 2.7

Data sourced from a study by Yusoff et al. (2022).

The data clearly indicates that cyclopentanone-based derivatives (5a-e) generally exhibit greater inhibitory potency against α-amylase compared to their cyclohexanone counterparts (4a-e)[1]. The enhanced activity of the five-membered ring derivatives is attributed to the greater planarity of the cyclopentanone system, which facilitates more effective π-π stacking and hydrophobic interactions within the enzyme's active site[1]. Notably, halogen-substituted derivatives, particularly 5e (para-Br) and 5d (para-Cl) on the cyclopentanone scaffold, demonstrated the most potent inhibition, significantly outperforming the standard drug, acarbose[1].

Anticancer Agents: The Impact of Substitution on Cyclohexanone-Based Spirooxindoles

Di-spirooxindole analogs incorporating a cyclohexanone moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds are believed to exert their effect, in part, by inhibiting the MDM2-p53 protein-protein interaction.

Table 2: Anticancer Activity of Substituted Cyclohexanone-Based Di-Spirooxindole Analogs [2][3]

Compound IDIsatin (B1672199) SubstituentPhenyl Substituent on CyclohexanoneIC50 (µM) vs. PC3 (Prostate Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. MDA-MB231 (Breast Cancer)
4a HH24.1 ± 1.17.1 ± 0.2> 30
4b 6-ClH3.7 ± 1.010.3 ± 0.8> 30
4i 5-NO₂3-F15.2 ± 0.512.1 ± 0.47.63 ± 0.08
4l 6-Cl4-F18.9 ± 0.97.2 ± 0.5> 30
Doxorubicin (Standard) --1.9 ± 0.40.9 ± 0.14-

Data sourced from a study by Al-Majid et al. (2021).

The results highlight the significant influence of substituents on the anticancer activity of these cyclohexanone-based compounds. For instance, the introduction of a chloro group at the 6-position of the isatin ring in compound 4b dramatically increased its potency against the PC3 prostate cancer cell line compared to the unsubstituted analog 4a [2][3]. Furthermore, the combination of a nitro group on the isatin and a fluorine on the phenyl ring of the cyclohexanone derivative in compound 4i resulted in the most promising activity against the MDA-MB231 breast cancer cell line[2][3]. These structure-activity relationships underscore the tunability of the cyclohexanone scaffold for developing targeted anticancer agents.

II. Experimental Protocols for Key Synthetic Methodologies

The synthesis of substituted cyclohexanones can be achieved through several powerful and versatile methods. The choice of a particular route depends on factors such as the desired substitution pattern, required stereochemistry, and availability of starting materials.

Robinson Annulation

The Robinson annulation is a classic and robust method for the formation of a six-membered ring, proceeding through a tandem Michael addition and intramolecular aldol (B89426) condensation.

Experimental Protocol: Synthesis of a Substituted Cyclohexenone via Microwave-Assisted Robinson Annulation

  • Materials: 1,3-Diaryl-2-propen-1-ones (0.01 mol), ethyl acetoacetate (B1235776) (0.02 mol), and potassium carbonate (0.04 mol).

  • Procedure:

    • The reactants are ground together in a mortar with a pestle to ensure uniform mixing, forming a paste.

    • The paste is transferred to a 50 mL beaker and placed in a microwave oven operating at 160W for 2-5 minutes.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into cold water.

    • The solid product is collected by filtration, dried, and recrystallized from an ethanol-dioxane mixture to yield the pure substituted cyclohexenone.

This microwave-assisted, solvent-free method offers significantly higher yields and reduced reaction times compared to conventional solvent-phase reactions.

Organocatalytic Asymmetric Michael Addition

Organocatalysis provides an elegant approach to the synthesis of chiral, highly functionalized cyclohexanones with excellent stereocontrol.

Experimental Protocol: Enantioselective Synthesis of a Chiral Substituted Cyclohexanone

  • Materials: Cyclohexanone (2.0 mmol), trans-β-nitrostyrene (0.20 mmol), a chiral thiourea (B124793) catalyst (e.g., (R,R)-1,2-diphenylethylenediamine-based) (0.020 mmol), and 4-nitrophenol (B140041) (5 mol%).

  • Procedure:

    • The thiourea catalyst, 4-nitrophenol, and trans-β-nitrostyrene are placed in a reaction vessel and dissolved in water (1.0 mL) under ambient conditions.

    • Cyclohexanone is added to the stirred solution.

    • The reaction mixture is stirred at room temperature for 5 hours.

    • The product is extracted with an organic solvent (e.g., dichloromethane), dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the chiral substituted cyclohexanone.

This method leverages a chiral organocatalyst to induce high enantioselectivity in the formation of the substituted cyclohexanone product.

Synthesis of Bis(arylidene)cycloalkanones

This procedure is a straightforward and efficient method for synthesizing the α-amylase inhibitors discussed earlier.

Experimental Protocol: Synthesis of para-Substituted Bis(arylidene)cycloalkanones

  • Materials: Cyclohexanone or cyclopentanone (1.0 equiv.), 4-R-substituted benzaldehydes (2.0 equiv., where R = H, OCH₃, CH₃, Br, or Cl), and sodium hydroxide (B78521) (5 mol%).

  • Procedure:

    • A mixture of the cycloalkanone, the substituted benzaldehyde, and a catalytic amount of NaOH in ethanol (B145695) (2–5 mL) is stirred at room temperature in a round-bottom flask for 1-2 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the precipitate is filtered, washed with distilled water, and recrystallized from a 2:1 (v/v) ethyl acetate/ethanol solvent system to yield the pure bis(arylidene)cycloalkanone product[1].

III. Visualizing the Molecular Landscape: Signaling Pathways and Mechanisms

Understanding the biological context in which these cyclohexanone-derived molecules operate is paramount for rational drug design. The following diagrams, rendered in DOT language, illustrate key signaling pathways and mechanisms of action.

α-Amylase Inhibition by Bis(arylidene)cycloalkanones

The inhibitory action of bis(arylidene)cycloalkanones on α-amylase is a direct interaction within the enzyme's active site, preventing the breakdown of complex carbohydrates into simple sugars.

alpha_amylase_inhibition carbohydrates Complex Carbohydrates (Starch) alpha_amylase α-Amylase (Active Site) carbohydrates->alpha_amylase Binds to active site glucose Glucose alpha_amylase->glucose Catalyzes hydrolysis inhibitor Bis(arylidene)cycloalkanone Inhibitor inhibitor->alpha_amylase Blocks active site absorption Glucose Absorption in Intestine glucose->absorption

Caption: Mechanism of α-amylase inhibition by bis(arylidene)cycloalkanones.

MDM2-p53 Signaling Pathway and its Inhibition

The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2. Cyclohexanone-based spirooxindoles can disrupt this interaction.

mdm2_p53_pathway cluster_nucleus Nucleus p53 p53 (Tumor Suppressor) mdm2_gene MDM2 Gene p53->mdm2_gene Activates transcription target_genes Target Genes (Apoptosis, Cell Cycle Arrest) p53->target_genes Activates transcription proteasome Proteasome Degradation mdm2_protein MDM2 Protein mdm2_gene->mdm2_protein Translation mdm2_protein->p53 Binds and inhibits mdm2_protein->proteasome Targets p53 for degradation inhibitor Spirooxindole (MDM2 Inhibitor) inhibitor->mdm2_protein Blocks p53 binding site

Caption: The MDM2-p53 autoregulatory feedback loop and its inhibition.

Cholinergic Signaling Pathway in Alzheimer's Disease

A hallmark of Alzheimer's disease is the deficit in the neurotransmitter acetylcholine (B1216132) (ACh). Garsubellin A, a meroterpenoid derived from a cyclohexanone skeleton, is a potent inducer of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat Choline Acetyltransferase (ChAT) choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach Acetylcholine (ACh) chat->ach Synthesis vesicle Synaptic Vesicle ach->vesicle Packaging ach_cleft ACh vesicle->ach_cleft Release receptor ACh Receptor ach_cleft->receptor Binding response Neuronal Signal (Learning, Memory) receptor->response garsubellin_a Garsubellin A garsubellin_a->chat Induces

Caption: The cholinergic signaling pathway and the role of Garsubellin A.

This guide provides a comparative overview of substituted cyclohexanones in the synthesis of bioactive molecules, offering valuable insights for researchers in the field. The provided data and protocols serve as a foundation for the rational design and synthesis of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methoxycyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific fields, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Methoxycyclohexanone, a compound utilized in various organic syntheses, including in the pharmaceutical and fragrance industries.[1] Adherence to these procedures, in conjunction with institutional and local regulations, is essential for responsible chemical handling.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that is harmful if swallowed and can cause serious eye and skin irritation.[2][3][4] Understanding its properties is the first step in managing its disposal safely.

Table 1: Key Safety and Physical Properties of this compound

PropertyDataSource Citation
GHS Hazard Statements H226, H302, H312, H315, H318, H319, H332[2][3][4]
Description Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation; Causes serious eye damage/irritation.[2][3][4]
Molecular Formula C₇H₁₂O₂[4][5]
CAS Number 13482-23-0[4][5]
Flash Point 69°C[1]
Boiling Point 189°C[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[6][7]

Operational Protocol for Disposal

The following protocol outlines the necessary steps for the safe management and disposal of this compound waste, from generation to collection.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, wearing the appropriate PPE is mandatory to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[8] Contact lenses may pose a special hazard as they can absorb and concentrate irritants.[8]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves before use and use proper removal techniques.[3][8]

  • Body Protection : A laboratory coat or other suitable protective clothing must be worn to protect against spills.[8][9]

  • Respiratory Protection : Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[5][10]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Categorization : Classify this compound waste as hazardous chemical waste.[7][10] It should be considered flammable and harmful.

  • Waste Container :

    • Use a dedicated, compatible, and leak-proof waste container, preferably made of polyethylene (B3416737) or polypropylene.[8]

    • The container must have a secure screw cap to prevent leaks and vapor release.[9]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[6][7]

  • Collection : Collect the waste directly into the designated container at the point of generation (e.g., in the fume hood).

Step 3: Labeling and Storage

Accurate labeling and proper storage are crucial while awaiting pickup by institutional or licensed waste management services.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., flammable, harmful/irritant).[8][9]

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[3][10]

    • Keep the container away from sources of ignition such as heat, sparks, and open flames.[3][6][10]

    • Ensure the container is stored upright and is not leaking.[8]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.

  • Decontamination : Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection : The solvent rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[9]

  • Final Disposal : After decontamination, puncture the container to prevent reuse.[9] Dispose of the container as solid waste according to your institution's guidelines.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain and absorb the spill with an inert material like sand, vermiculite, or earth.[6][8]

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[5][6]

    • Clean the spill area thoroughly.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and notify the fire brigade of the location and nature of the hazard.[8]

    • Prevent the spillage from entering drains, sewers, or water courses.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision_spill Is there a spill? ppe->decision_spill minor_spill Minor Spill: 1. Alert others 2. Absorb with inert material 3. Collect in hazardous waste container decision_spill->minor_spill Yes, Minor major_spill Major Spill: 1. Evacuate Area 2. Contact EHS/Emergency Services decision_spill->major_spill Yes, Major collect_waste Step 2: Collect Waste in a Compatible & Sealed Container (e.g., Polypropylene) decision_spill->collect_waste No minor_spill->collect_waste end End: Await pickup by licensed waste disposal service major_spill->end label_waste Step 3: Label Container 'Hazardous Waste' + Chemical Name collect_waste->label_waste store_waste Step 4: Store in Designated Cool, Well-Ventilated Area label_waste->store_waste decision_container Is original container now empty? store_waste->decision_container decontaminate Step 5: Decontaminate Container (Triple rinse with solvent) decision_container->decontaminate Yes decision_container->end No collect_rinsate Collect rinsate as hazardous liquid waste decontaminate->collect_rinsate dispose_container Puncture and dispose of empty container per institutional guidelines collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for safe handling and disposal of this compound waste.

Disclaimer: This document provides guidance based on available safety data sheets. Always consult your institution's specific protocols and local, regional, and national regulations before handling or disposing of any chemical waste.[6][7][10]

References

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